molecular formula C9H12BrNO2S B1277441 2-Bromo-N-isopropylbenzenesulfonamide CAS No. 951883-94-6

2-Bromo-N-isopropylbenzenesulfonamide

Cat. No.: B1277441
CAS No.: 951883-94-6
M. Wt: 278.17 g/mol
InChI Key: AWYLDFIXPXTZGT-UHFFFAOYSA-N
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Description

2-Bromo-N-isopropylbenzenesulfonamide is a chemical compound with the CAS Number 951883-94-6 and a molecular weight of 278.17 g/mol . It has a predicted boiling point of 358.1±44.0 °C and a predicted density of 1.467±0.06 g/cm3 . This compound is part of the benzenesulfonamide family, a class of molecules known for their versatile applications in scientific research and medicinal chemistry . Sulfonamide derivatives are frequently investigated as key building blocks in organic synthesis and are explored for their potential in drug discovery efforts . While the specific biological activities of 2-Bromo-N-isopropylbenzenesulfonamide are not fully detailed in the public domain, related benzenesulfonamide compounds have shown promise in various research areas. For instance, some complex benzenesulfonamide derivatives are being studied as potent inhibitors of oxidative phosphorylation (OXPHOS) for research into cancer therapeutics . Other research into novel benzene sulfonamide derivatives highlights their anti-proliferative activity against human cancer cell lines in preliminary studies . The presence of both bromo and isopropyl substituents on the sulfonamide core makes this compound a valuable intermediate for further chemical modifications, including cross-coupling reactions and the development of structure-activity relationships (SAR) . This product is intended for research purposes only in a laboratory setting and is not for diagnostic, therapeutic, or any other human use. Researchers are encouraged to consult the safety data sheet (SDS) before use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-N-propan-2-ylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrNO2S/c1-7(2)11-14(12,13)9-6-4-3-5-8(9)10/h3-7,11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWYLDFIXPXTZGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NS(=O)(=O)C1=CC=CC=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80428965
Record name 2-Bromo-N-isopropylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80428965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951883-94-6
Record name 2-Bromo-N-isopropylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80428965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Bromo-N-isopropylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-N-isopropylbenzenesulfonamide is a key structural motif and a versatile building block in medicinal chemistry and drug discovery. The sulfonamide functional group is a bioisostere of the amide bond, offering improved metabolic stability and altered physicochemical properties that can enhance the pharmacokinetic and pharmacodynamic profile of drug candidates. The presence of the bromine atom on the aromatic ring provides a reactive handle for further synthetic transformations, such as cross-coupling reactions, enabling the construction of complex molecular architectures. This guide provides a comprehensive overview of the synthetic pathway to 2-Bromo-N-isopropylbenzenesulfonamide, including a detailed mechanistic analysis and field-proven experimental protocols.

Synthesis Pathway Overview

The synthesis of 2-Bromo-N-isopropylbenzenesulfonamide is most efficiently achieved through a two-step process. The first step involves the preparation of the key intermediate, 2-bromobenzenesulfonyl chloride, from a readily available starting material, 2-bromoaniline. The subsequent step is the nucleophilic substitution reaction of the sulfonyl chloride with isopropylamine to yield the target sulfonamide.

Synthesis_Pathway cluster_step1 Step 1: Synthesis of 2-Bromobenzenesulfonyl Chloride cluster_step2 Step 2: Sulfonamide Formation A 2-Bromoaniline B Diazonium Salt Intermediate A->B  NaNO₂, HCl, H₂O, ZnCl₂ (-5 to 5 °C) C 2-Bromobenzenesulfonyl Chloride B->C  SOCl₂, CuCl (cat.) (-5 to 0 °C) E 2-Bromo-N-isopropylbenzenesulfonamide C->E  Triethylamine (TEA) Dichloromethane (DCM), 0 °C to RT D Isopropylamine D->E

Caption: Overall synthetic workflow for 2-Bromo-N-isopropylbenzenesulfonamide.

Part 1: Synthesis of 2-Bromobenzenesulfonyl Chloride

The synthesis of the crucial intermediate, 2-bromobenzenesulfonyl chloride, is achieved via a diazotization of 2-bromoaniline followed by a sulfonyl chlorination reaction.[1]

Experimental Protocol

Step 1: Diazotization of 2-Bromoaniline

  • In a suitable reaction vessel, a mixture of 2-bromoaniline (1.0 eq), hydrochloric acid (4.0 eq), and water is prepared and cooled to a temperature between -5 °C and 0 °C with vigorous stirring.

  • A solution of sodium nitrite (1.0-1.1 eq) in water is added dropwise to the aniline suspension, maintaining the temperature below 0 °C.

  • Following the addition of sodium nitrite, an aqueous solution of zinc chloride (1.0-1.2 eq) is added dropwise, keeping the temperature between 0 °C and 5 °C.

  • The resulting precipitate, the zinc chloride diazonium salt, is collected by filtration.

  • The filter cake is washed sequentially with dilute acid and a small amount of ice-cold methanol and then dried to yield the solid diazonium salt.[1]

Step 2: Sulfonyl Chlorination

  • Thionyl chloride (2.0 eq) is added dropwise to water and the solution is cooled to approximately 0 °C.

  • A catalytic amount of cuprous chloride is added, and the mixture is further cooled to -5 °C.

  • The previously prepared diazonium salt is added portion-wise to the solution, maintaining the temperature between -5 °C and 0 °C.

  • The reaction is allowed to proceed overnight at this temperature.

  • Upon completion, the reaction mixture is extracted multiple times with ethyl acetate.

  • The combined organic layers are washed successively with a saturated aqueous solution of sodium bicarbonate, water, and brine.

  • The organic phase is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by crystallization to afford pure 2-bromobenzenesulfonyl chloride.[1]

CompoundMolecular FormulaMolecular Weight ( g/mol )AppearanceYield (%)
2-Bromobenzenesulfonyl ChlorideC₆H₄BrClO₂S255.52Slightly yellow crystalline powder~82%

Part 2: Synthesis of 2-Bromo-N-isopropylbenzenesulfonamide

The formation of the sulfonamide bond is achieved through the reaction of 2-bromobenzenesulfonyl chloride with isopropylamine. This is a classic example of nucleophilic substitution at a sulfonyl center.[1] A base, such as triethylamine, is employed to neutralize the hydrochloric acid generated during the reaction.

Experimental Protocol

This protocol is adapted from a similar procedure for the synthesis of 2-bromo-N-phenethylbenzenesulfonamide.

Materials:

  • 2-Bromobenzenesulfonyl chloride

  • Isopropylamine

  • Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-bromobenzenesulfonyl chloride (1.0 eq) and dissolve it in anhydrous dichloromethane (DCM). Cool the solution to 0 °C using an ice bath.

  • Addition of Amine and Base: In a separate flask, prepare a solution of isopropylamine (1.1 eq) and triethylamine (1.2 eq) in anhydrous DCM. Add this solution dropwise to the cooled solution of the sulfonyl chloride.

  • Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for several hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.

  • Extraction and Washing: Separate the organic layer and wash it sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization or column chromatography on silica gel to yield pure 2-Bromo-N-isopropylbenzenesulfonamide.

CompoundMolecular FormulaMolecular Weight ( g/mol )
2-Bromo-N-isopropylbenzenesulfonamideC₉H₁₂BrNO₂S278.16

Mechanistic Insights

The formation of a sulfonamide from a sulfonyl chloride and an amine proceeds through a nucleophilic substitution mechanism, which is analogous to the nucleophilic acyl substitution of carboxamides.

Mechanism cluster_mechanism Mechanism of Sulfonamide Formation cluster_base Role of Base Reactants 2-Bromobenzenesulfonyl Chloride + Isopropylamine Intermediate [Tetrahedral Intermediate] Reactants->Intermediate Nucleophilic Attack Products 2-Bromo-N-isopropylbenzenesulfonamide + HCl Intermediate->Products Elimination of Cl⁻ Base Triethylamine (Base) Salt Triethylammonium Chloride (Salt) Base->Salt HCl HCl (byproduct) HCl->Salt Neutralization

Caption: Simplified mechanism of sulfonamide formation.

The reaction is initiated by the nucleophilic attack of the lone pair of electrons on the nitrogen atom of isopropylamine on the electrophilic sulfur atom of 2-bromobenzenesulfonyl chloride. This leads to the formation of a transient tetrahedral intermediate. Subsequently, the intermediate collapses, eliminating a chloride ion as the leaving group and forming the stable sulfonamide product. The hydrochloric acid byproduct is neutralized by the triethylamine present in the reaction mixture, forming triethylammonium chloride.

Conclusion

This technical guide provides a robust and detailed pathway for the synthesis of 2-Bromo-N-isopropylbenzenesulfonamide. By following the outlined experimental protocols and understanding the underlying reaction mechanisms, researchers and drug development professionals can confidently produce this valuable chemical intermediate for their research and development endeavors. The provided synthesis route is scalable and utilizes readily available starting materials, making it a practical approach for laboratory-scale synthesis.

References

  • CN117551005A - Synthesis method of 2-bromobenzenesulfonyl chloride and derivatives thereof - Google Patents.

Sources

Physicochemical properties of 2-Bromo-N-isopropylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physicochemical Properties of 2-Bromo-N-isopropylbenzenesulfonamide

For the modern researcher, scientist, and drug development professional, a comprehensive understanding of a molecule's physicochemical properties is the bedrock of successful innovation. It is the bridge between a chemical structure on paper and a tangible, effective, and safe chemical entity. This guide provides a detailed exploration of 2-Bromo-N-isopropylbenzenesulfonamide, a compound of interest in medicinal chemistry and organic synthesis.

As a Senior Application Scientist, my objective is not merely to present data but to provide a causal, field-tested narrative. We will delve into the "why" behind the "how," offering a self-validating framework for the experimental determination of this molecule's core properties. This document is structured to be a practical and authoritative resource, empowering you to not only understand this specific sulfonamide but also to apply these principles to your own research endeavors.

Molecular Identity and Structural Characteristics

2-Bromo-N-isopropylbenzenesulfonamide is a substituted aromatic sulfonamide. Its structure, featuring a bromine atom ortho to the sulfonamide group on the benzene ring and an isopropyl substituent on the nitrogen atom, dictates its unique chemical behavior and physical attributes.

PropertyValueSource(s)
IUPAC Name 2-Bromo-N-isopropylbenzenesulfonamideN/A
CAS Number 951883-94-6[1][2]
Molecular Formula C₉H₁₂BrNO₂S[1][2]
Molecular Weight 278.16 g/mol [2]
Chemical Structure (Image of structure)N/A

The presence of the electron-withdrawing sulfonyl group and the bromine atom influences the electron density of the aromatic ring. The N-H proton of the sulfonamide is acidic due to the strong electron-withdrawing nature of the adjacent sulfonyl group.[3][4] This acidity is a critical factor in its solubility in basic solutions and its potential for hydrogen bonding.

Synthesis and Reactivity

The synthesis of 2-Bromo-N-isopropylbenzenesulfonamide typically follows a standard nucleophilic substitution pathway. The primary method involves the reaction of 2-bromobenzenesulfonyl chloride with isopropylamine in the presence of a base or using an excess of the amine to neutralize the hydrochloric acid byproduct.[5] This is a variation of the well-established Hinsberg test for distinguishing primary, secondary, and tertiary amines.[4]

The bromine atom on the aromatic ring can be a site for further functionalization through reactions like Suzuki-Miyaura coupling, allowing for the creation of more complex molecular architectures.[6] The sulfonamide group itself is generally stable, though it can be cleaved under strong basic conditions.[7]

Melting Point: A Criterion for Purity and Identity

The melting point is a fundamental physical property that provides a quick and effective assessment of a compound's purity.[8] For a crystalline solid, a sharp melting range (typically 0.5-1.0°C) is indicative of high purity, while impurities tend to depress and broaden the melting range.[8] While the specific melting point for 2-Bromo-N-isopropylbenzenesulfonamide is not widely reported, it can be experimentally determined using the capillary method, which is considered a standard technique.[9]

Experimental Protocol: Capillary Melting Point Determination

This protocol outlines the standard procedure for determining the melting point range of a solid organic compound using a modern melting point apparatus.[10]

Objective: To determine the temperature range over which 2-Bromo-N-isopropylbenzenesulfonamide transitions from a solid to a liquid.

Materials:

  • 2-Bromo-N-isopropylbenzenesulfonamide (finely powdered)

  • Melting point capillary tubes (sealed at one end)

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Mortar and pestle

Procedure:

  • Sample Preparation: Ensure the sample is completely dry and in the form of a fine powder.[9] If necessary, grind the crystalline sample using a mortar and pestle.

  • Capillary Loading: Tap the open end of a capillary tube into the powdered sample to pack a small amount of the compound into the tube. The packed sample should be approximately 2-3 mm high.

  • Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

  • Rapid Determination (Optional but Recommended): To save time, first perform a rapid heating to get an approximate melting point.[8] Set a fast ramp rate (e.g., 10-20°C/min).

  • Accurate Determination: Allow the apparatus to cool. Insert a new capillary tube. Set the starting temperature to at least 20°C below the approximate melting point found in the previous step.

  • Heating Rate: Use a slow heating rate of 1-2°C per minute to ensure thermal equilibrium.

  • Observation: Observe the sample through the magnifying eyepiece.

  • Record Temperatures:

    • Record the temperature at which the first drop of liquid appears (the initial melting point).

    • Record the temperature at which the entire sample has turned into a clear liquid (the final melting point).

  • Repeat: Conduct at least two more careful determinations to ensure the results are consistent.

Logical Workflow for Melting Point Determination

MeltingPointWorkflow A Prepare Sample (Dry & Powdered) B Load Capillary Tube A->B C Place in Apparatus B->C D Rapid Heating (Approximate MP) C->D Optional F Slow Heating (1-2°C/min) C->F Direct E Cool Apparatus D->E E->F G Observe & Record Melting Range F->G H Repeat for Consistency G->H

Caption: Workflow for accurate melting point determination.

Solubility Profile: Guiding Formulation and Reaction Conditions

Solubility is a critical parameter that influences everything from reaction solvent choice to bioavailability in drug development. The "like dissolves like" principle is a useful starting point, where polar compounds dissolve in polar solvents and non-polar compounds in non-polar solvents.[11] 2-Bromo-N-isopropylbenzenesulfonamide has both polar (sulfonamide group) and non-polar (brominated benzene ring, isopropyl group) characteristics, suggesting it will have limited solubility in water but better solubility in organic solvents.

The acidic nature of the sulfonamide N-H proton means that the compound's solubility will be significantly enhanced in aqueous basic solutions (e.g., 5% NaOH) due to the formation of a water-soluble salt.[4][12]

Experimental Protocol: Qualitative Solubility Testing

This protocol provides a systematic approach to determining the solubility of an organic compound in various solvents.[13][14]

Objective: To qualitatively assess the solubility of 2-Bromo-N-isopropylbenzenesulfonamide in a range of common laboratory solvents.

Materials:

  • 2-Bromo-N-isopropylbenzenesulfonamide

  • Small test tubes

  • Spatula

  • Solvents: Water, Diethyl Ether, 5% aq. HCl, 5% aq. NaOH, 5% aq. NaHCO₃, Concentrated H₂SO₄

Procedure:

  • Initial Test: Place approximately 25 mg of the compound into a small test tube.

  • Solvent Addition: Add 0.75 mL of the solvent in small portions (e.g., 0.25 mL at a time).

  • Mixing: After each addition, shake the test tube vigorously for at least 60 seconds.[14]

  • Observation: Observe if the solid dissolves completely. If it does, the compound is considered "soluble." If it remains undissolved, it is "insoluble."

  • Systematic Testing: Follow the flowchart below, proceeding to the next solvent only if the compound is insoluble in the previous one.

  • Acid/Base Confirmation: If the compound dissolves in 5% NaOH, add 5% HCl dropwise to the solution. The reappearance of a precipitate confirms the presence of an acidic functional group.[12]

Solubility Testing Workflow

SolubilityWorkflow start Start with Unknown water Test in Water start->water naoh Test in 5% NaOH water->naoh Insoluble water_soluble Water Soluble Class water->water_soluble Soluble ether Test in Diethyl Ether hcl Test in 5% HCl naoh->hcl Insoluble weak_acid Weak Acid Class naoh->weak_acid Soluble h2so4 Test in conc. H₂SO₄ hcl->h2so4 Insoluble base Basic Class hcl->base Soluble insoluble Insoluble Class h2so4->insoluble Insoluble neutral Neutral Class h2so4->neutral Soluble strong_acid Strong Acid Class

Caption: Systematic workflow for qualitative solubility testing.

Acidity Constant (pKa): Quantifying Ionization

The pKa is a quantitative measure of a compound's acidity in solution. For a sulfonamide like 2-Bromo-N-isopropylbenzenesulfonamide, the pKa value corresponds to the dissociation of the proton from the sulfonamide nitrogen. This value is crucial for predicting the compound's ionization state at a given pH, which in turn affects its solubility, lipophilicity, and biological activity. Strong linear correlations have been shown between the equilibrium bond lengths within the sulfonamide group and their aqueous pKa values.[15]

Methodology: pKa Determination using Liquid Chromatography

A modern and efficient method for determining the pKa of sulfonamides involves using reversed-phase liquid chromatography (LC) with a photodiode array (PDA) detector.[16][17] This technique relates the change in the compound's retention time on the LC column to the pH of the mobile phase.

Principle: The retention of an ionizable compound on a reversed-phase column is dependent on its ionization state. The neutral form is more retained, while the ionized form is less retained. By measuring the retention factor (k) at various mobile phase pH values, a sigmoidal curve is generated, from which the pKa can be calculated.

Abbreviated Protocol:

  • Prepare Mobile Phases: A series of buffered mobile phases (e.g., acetonitrile-water mixtures) are prepared across a range of pH values.[17]

  • LC Analysis: The compound is injected and analyzed using the different pH mobile phases.

  • Data Collection: The retention time is recorded for each pH. The retention factor (k) is calculated.

  • Data Plotting: The retention factor (k) is plotted against the pH of the mobile phase.

  • pKa Determination: The data is fitted to a sigmoidal curve. The pH at the inflection point of the curve corresponds to the pKa of the compound.[18]

Spectroscopic Profile

Spectroscopic analysis provides a detailed fingerprint of the molecule, confirming its structure and identity.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum would be expected to show characteristic signals for the aromatic protons (in the 7.5-8.2 ppm region), a multiplet for the CH group of the isopropyl moiety, a doublet for the two methyl groups of the isopropyl substituent, and a signal for the acidic N-H proton.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR would display distinct peaks for each unique carbon atom in the molecule, including the aromatic carbons, the isopropyl carbons, and the carbon atom bonded to the bromine.

  • IR (Infrared) Spectroscopy: The IR spectrum is valuable for identifying functional groups. Key expected absorption bands include strong S=O stretching vibrations for the sulfonyl group (typically around 1350 cm⁻¹ and 1150 cm⁻¹) and a band for the N-H stretch.[7]

  • Mass Spectrometry (MS): Mass spectrometry provides the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can confirm the elemental composition. The presence of bromine would be indicated by a characteristic isotopic pattern (¹⁹Br and ⁸¹Br in nearly a 1:1 ratio) for the molecular ion peak [M]+ and bromine-containing fragment ions.

Potential Applications and Significance

Substituted benzenesulfonamides are a well-established class of compounds with a broad range of biological activities, famously including antibacterial agents (sulfa drugs).[19] The incorporation of a bromine atom and lipophilic groups can modulate a compound's activity and pharmacokinetic properties. 2-Bromo-N-isopropylbenzenesulfonamide serves as a valuable building block in medicinal chemistry for the synthesis of more complex molecules with potential therapeutic applications, such as enzyme inhibitors or receptor modulators.[6]

Conclusion

This guide has provided a comprehensive technical overview of the key physicochemical properties of 2-Bromo-N-isopropylbenzenesulfonamide. By integrating established chemical principles with detailed, actionable experimental protocols, we have constructed a framework for the thorough characterization of this molecule. For researchers and developers, this understanding is not academic; it is the essential foundation for optimizing synthetic routes, designing effective formulations, and ultimately, unlocking the full potential of novel chemical entities.

References

  • thinkSRS.com.
  • University of Calgary.
  • Westlab Canada. (2023-05-08). Measuring the Melting Point.
  • Unknown.
  • Unknown. Experiment: Solubility of Organic & Inorganic Compounds.
  • SSERC.
  • Scribd. Experiment 1. Solubility of Organic Compounds.
  • PubMed. Reactions of benzenesulfonohydrazides and benzenesulfonamides with hydrogen chloride or hydrogen bromide in acetic acid.
  • ASTM. (2023-04-25). E324 Standard Test Method for Relative Initial and Final Melting Points and the Melting Range of Organic Chemicals.
  • Chemistry For Everyone. (2025-02-11). How To Determine Solubility Of Organic Compounds?. YouTube.
  • SciELO.
  • Unknown. Organic Chemistry – Specific Name Reactions.
  • Cengage Learning. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
  • PubMed Central (PMC), NIH. Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry.
  • SciELO.
  • ResearchGate. (2025-08-06).
  • JoVE. (2023-04-30). Amines to Sulfonamides: The Hinsberg Test.
  • PubMed Central. (2019-05-29). Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths.
  • Chemical Science (RSC Publishing). Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths.
  • NCERT. Amines.
  • Smolecule. 2-bromo-N-[2-(thiophen-3-yl)ethyl]benzene-1-sulfonamide.
  • LabSolu. 2-Bromo-N-isopropylbenzenesulfonamide.
  • ECHEMI. Benzenesulfonamide, 2-bromo-N,N-diethyl-.
  • PrepChem.com. Synthesis of Step A: 2-Bromo-N-(tert-butyl)benzenesulfonamide.
  • SynQuest Laboratories. CAS 951883-94-6 | 8669-9-31 | MDL MFCD09800949 | 2-Bromo-N-isopropylbenzenesulfonamide.
  • Chemsrc. (2025-08-24). 2-Bromobenzenesulfonamide | CAS#:92748-09-9.
  • BCD Chem. (2025-01-21).
  • ResearchGate. Infrared and NMR (1 H& 13C) Spectra of Sodium Salts of N-Bromo-Mono and Di-Substituted-Benzenesulphonamides.
  • Reddit. (2023-02-10).
  • LabSolu. 2-Bromo-N-(3-methoxypropyl)benzenesulfonamide.
  • Vulcanchem. 2-Bromo-N,3-dimethylbenzene-1-sulfonamide () for sale.
  • PubChem. 2-Bromo-N-isopropylbenzamide | C10H12BrNO | CID 2057512.
  • PubChem. 2-bromo-N-(4,5-dimethylisoxazol-3-Yl)-N-(methoxymethyl)benzenesulfonamide.
  • PubChem, NIH. 2-Bromo-N-phenylpropionamide | C9H10BrNO | CID 99113.
  • NIH. (2024-07-11). Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147.
  • Benchchem. A Comprehensive Technical Guide to the Physical Properties of 2-Bromo-3-nitrobenzoic Acid.
  • Sigma-Aldrich. 2-Bromo-2-methylpropionamide 97 7462-74-0.
  • NIST WebBook. Benzene, (2-bromopropyl)-.
  • BLD Pharm. 951885-17-9|2-Bromo-N-butylbenzenesulfonamide.
  • SpectraBase. 2-Bromopropylbenzene.
  • BLD Pharm. 778592-06-6|5-Bromo-N-isopropyl-2-methoxybenzenesulfonamide.
  • BLD Pharm. 683739-37-9|2-Bromo-N-phenylbenzenesulfonamide.
  • ChemicalBook. (2025-07-14).

Sources

An In-depth Technical Guide to 2-Bromo-N-isopropylbenzenesulfonamide (CAS 951883-94-6)

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 2-Bromo-N-isopropylbenzenesulfonamide, a benzenesulfonamide derivative with significant potential in medicinal chemistry and drug discovery. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development, offering insights into its chemical properties, synthesis, and potential therapeutic applications.

Chemical Identity and Physicochemical Properties

2-Bromo-N-isopropylbenzenesulfonamide is a synthetic organic compound characterized by a benzenesulfonamide core structure with a bromine substituent at the 2-position of the benzene ring and an isopropyl group attached to the sulfonamide nitrogen.

PropertyValueSource
CAS Number 951883-94-6SynQuest Laboratories
Molecular Formula C₉H₁₂BrNO₂SSynQuest Laboratories
Molecular Weight 278.16 g/mol SynQuest Laboratories
IUPAC Name 2-bromo-N-(propan-2-yl)benzene-1-sulfonamideN/A
Canonical SMILES CC(C)NS(=O)(=O)c1ccccc1BrN/A

Synthesis and Purification

The synthesis of 2-Bromo-N-isopropylbenzenesulfonamide is logically achieved through the nucleophilic substitution reaction between 2-bromobenzenesulfonyl chloride and isopropylamine. This reaction is a standard and widely employed method for the formation of N-substituted sulfonamides.

G cluster_reactants Reactants cluster_process Reaction cluster_product Product reactant1 2-Bromobenzenesulfonyl Chloride reaction Nucleophilic Substitution reactant1->reaction reactant2 Isopropylamine reactant2->reaction product 2-Bromo-N-isopropylbenzenesulfonamide reaction->product

Caption: Synthetic pathway for 2-Bromo-N-isopropylbenzenesulfonamide.

Rationale for Synthetic Approach

The choice of 2-bromobenzenesulfonyl chloride as the starting material is dictated by the desired substitution pattern on the final product. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles like the amino group of isopropylamine. A base is typically added to neutralize the hydrochloric acid byproduct, driving the reaction to completion.

Detailed Experimental Protocol (Representative)

The following is a representative protocol based on general methods for sulfonamide synthesis. Optimization of reaction conditions may be necessary to achieve high yields and purity.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-bromobenzenesulfonyl chloride (1.0 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Addition of Base: Add a non-nucleophilic base, such as triethylamine (1.1-1.2 equivalents) or pyridine, to the solution and cool the mixture to 0 °C in an ice bath.

  • Nucleophilic Addition: Slowly add isopropylamine (1.0-1.1 equivalents) to the stirred solution. The reaction is often exothermic, and maintaining a low temperature is crucial to control the reaction rate and minimize side products.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for a period of 2-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[1]

  • Work-up: Upon completion, the reaction mixture is typically washed sequentially with a dilute acid solution (e.g., 1M HCl) to remove excess amine and base, followed by a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid, and finally with brine.

  • Purification: The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.[2]

Analytical Characterization (Predicted)

¹H NMR Spectroscopy
  • Aromatic Protons: A complex multiplet pattern in the range of 7.0-8.0 ppm corresponding to the four protons on the disubstituted benzene ring.

  • Isopropyl Group (CH): A septet or multiplet in the range of 3.0-4.0 ppm, coupled to the six methyl protons.

  • Isopropyl Group (CH₃): A doublet in the range of 1.0-1.5 ppm, due to coupling with the single methine proton.

  • Sulfonamide Proton (NH): A broad singlet that may be exchangeable with D₂O, its chemical shift can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy
  • Aromatic Carbons: Six distinct signals are expected in the aromatic region (120-140 ppm), including the carbon attached to the bromine and the carbon attached to the sulfonyl group.

  • Isopropyl Group (CH): A signal in the range of 40-50 ppm.

  • Isopropyl Group (CH₃): A signal in the range of 20-25 ppm.

Infrared (IR) Spectroscopy
  • N-H Stretch: A peak in the region of 3200-3400 cm⁻¹.

  • C-H Stretch (Aromatic and Aliphatic): Peaks in the region of 2850-3100 cm⁻¹.

  • S=O Stretch (Asymmetric and Symmetric): Two strong absorption bands characteristic of sulfonamides, typically found around 1350-1300 cm⁻¹ and 1160-1140 cm⁻¹, respectively.

  • C=C Stretch (Aromatic): Peaks in the region of 1450-1600 cm⁻¹.

Mass Spectrometry (MS)
  • Molecular Ion Peak (M⁺): The mass spectrum would be expected to show a molecular ion peak. Due to the presence of bromine, there will be two characteristic peaks of nearly equal intensity, one for the ⁷⁹Br isotope and one for the ⁸¹Br isotope, at m/z values corresponding to the molecular weight of the compound with each isotope.

Potential Applications in Drug Discovery

Benzenesulfonamide derivatives are a well-established class of compounds with a wide range of therapeutic applications.[3] A US patent suggests that benzenesulfonamide compounds, including those structurally related to 2-Bromo-N-isopropylbenzenesulfonamide, have potential as modulators of voltage-gated sodium channels. This activity makes them promising candidates for the treatment of neurological disorders such as epilepsy.

G cluster_compound 2-Bromo-N-isopropylbenzenesulfonamide cluster_target Potential Biological Target cluster_application Therapeutic Application compound Benzenesulfonamide Core target Voltage-Gated Sodium Channels compound->target Modulation application Treatment of Neurological Disorders (e.g., Epilepsy) target->application Leads to

Caption: Potential mechanism of action and therapeutic application.

The bromine atom at the 2-position can serve as a handle for further synthetic modifications, such as cross-coupling reactions, allowing for the generation of a library of derivatives for structure-activity relationship (SAR) studies. This makes 2-Bromo-N-isopropylbenzenesulfonamide a valuable building block in the design and synthesis of novel therapeutic agents.

Safety and Handling

A specific Material Safety Data Sheet (MSDS) for 2-Bromo-N-isopropylbenzenesulfonamide is not publicly available. Therefore, it is imperative to handle this compound with the caution appropriate for a novel chemical entity. General safety precautions for handling sulfonamides and aromatic bromo compounds should be strictly followed.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

The starting material, 2-bromobenzenesulfonyl chloride, is corrosive and causes severe skin burns and eye damage.[4] It is crucial to assume that 2-Bromo-N-isopropylbenzenesulfonamide may also possess irritant or harmful properties.

References

  • Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147. (2024-07-11). National Institutes of Health. [Link]

  • 2-Bromo-N-phenylpropionamide | C9H10BrNO | CID 99113. PubChem. [Link]

  • 2-bromo-N-(4,5-dimethylisoxazol-3-Yl)-N-(methoxymethyl)benzenesulfonamide. PubChem. [Link]

  • Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics. (2023-11-04). PubMed. [Link]

  • Synthesis method of 2-bromobenzenesulfonyl chloride and derivatives thereof.
  • Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. (2020-11-25). ACS Publications. [Link]

  • 3 - Organic Syntheses Procedure. Organic Syntheses. [Link]

  • Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. (2019-09-18). National Institutes of Health. [Link]

  • Visible-Light Photoinduced Charge-Transfer Complex Promoted the Ring Opening of N-Alkyl-4-Piperidinols - Supporting Information. ACS Publications. [Link]

  • 3.9 Sulfonamides – Nursing Pharmacology. WisTech Open. [Link]

  • Synthesis of 2-bromo-N-methylbenzenesulfinamide. PrepChem.com. [Link]

  • Figure. A few biologically active sulfonamide derivatives. ResearchGate. [Link]

  • How can I protection an alkyldiamine with bromobenzene sulfonyl chloride?. (2014-10-10). ResearchGate. [Link]

  • (PDF) Biological activities of sulfonamides. (2025-08-08). ResearchGate. [Link]

  • Sulfonamides. MSD Manual Consumer Version. [Link]

  • What Are Sulfonamides (Sulfa Drugs)? Uses, Types, Side Effects & Examples. Cleveland Clinic. [Link]

  • Synthesis, Biological Evaluation, and Structure–Activity Relationships of Novel Substituted N-Phenyl Ureidobenzenesulfonate Derivatives Blocking Cell Cycle Progression in S-Phase and Inducing DNA Double-Strand Breaks. National Institutes of Health. [Link]

  • Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics. PubMed. [Link]

  • C3H7Br CH3CHBrCH3 2-bromopropane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 isopropyl bromide 1-H nmr explaining spin-spin coupling for line splitting. doc brown's advanced organic chemistry revision notes. [Link]

  • N-1 Substituted sulphonamides. Pharmacy 180. [Link]

  • Process for preparation of lacosamide and some N-benzyl-propanamide intermediate derivatives.
  • Exploration of Benzenesulfonamide-Bearing Imidazole Derivatives Activity in Triple-Negative Breast Cancer and Melanoma 2D and 3D Cell Cultures. (2021-11-13). MDPI. [Link]

  • Propane, 2-bromo-. NIST WebBook. [Link]

  • Sulfonamides: Classification, mode of action, uses and structure activity relationship of the following. pharmacy180. [Link]

  • infrared spectrum of 2-bromo-2-methylpropane C4H9Br (CH3)3CBr prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of tert-butyl bromide image diagram. doc brown's advanced organic chemistry revision notes. [Link]

Sources

Spectroscopic analysis of 2-Bromo-N-isopropylbenzenesulfonamide (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Spectroscopic Guide to 2-Bromo-N-isopropylbenzenesulfonamide for Advanced Research

This technical guide provides a comprehensive analysis of 2-Bromo-N-isopropylbenzenesulfonamide, a molecule of interest in medicinal chemistry and materials science. We will delve into the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—to provide a detailed structural elucidation. This document is intended for researchers, scientists, and drug development professionals, offering not just data, but the underlying scientific rationale for its interpretation.

Introduction: The Molecular Blueprint

2-Bromo-N-isopropylbenzenesulfonamide (C₉H₁₂BrNO₂S, Molecular Weight: 278.16 g/mol ) is a substituted aromatic sulfonamide.[1][2] The structural confirmation of such molecules is paramount, ensuring purity, verifying synthetic outcomes, and forming the basis for further research and development. Spectroscopic analysis provides an unambiguous confirmation of the molecular structure by probing the nuclear and electronic environments of the atoms and the vibrational modes of the chemical bonds. This guide synthesizes data from ¹H NMR, ¹³C NMR, IR, and MS to create a cohesive and self-validating analytical profile.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Nuclei

NMR spectroscopy is arguably the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. By measuring the magnetic properties of atomic nuclei, we can deduce the connectivity and chemical environment of each atom.

¹H NMR Spectroscopy: A Proton's Perspective

In ¹H NMR, the chemical shift (δ), integration, and spin-spin coupling multiplicity of proton signals provide a detailed map of the molecule.

Experimental Protocol: ¹H NMR

  • Sample Preparation: Dissolve approximately 5-10 mg of 2-Bromo-N-isopropylbenzenesulfonamide in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Data Acquisition: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Processing: Process the Free Induction Decay (FID) with an appropriate window function and perform a Fourier transform. Phase and baseline correct the spectrum and integrate the signals.

Data Interpretation and Insights

The structure of 2-Bromo-N-isopropylbenzenesulfonamide suggests a complex pattern for the aromatic protons due to the ortho-disubstitution, and characteristic signals for the N-isopropyl group.

Assignment Predicted δ (ppm) Multiplicity Integration Coupling Constant (J)
Aromatic (H-3/4/5/6)7.4 - 8.2Multiplet (m)4HN/A
N-H5.0 - 6.0Doublet (d)1H~7-8 Hz
Isopropyl CH3.5 - 4.0Multiplet (m)1H~7 Hz
Isopropyl CH₃1.1 - 1.3Doublet (d)6H~7 Hz

Causality Behind the Observations:

  • Aromatic Region: The four protons on the benzene ring are chemically non-equivalent and couple with each other, resulting in a complex multiplet. The electron-withdrawing nature of both the sulfonyl group and the bromine atom shifts these protons downfield (to a higher ppm value).

  • Isopropyl Group: The six methyl protons (CH₃) are equivalent and are split by the single adjacent methine proton (CH), resulting in a doublet according to the n+1 rule (1+1=2).[3] Conversely, the methine proton is split by the six equivalent methyl protons, theoretically producing a septet (6+1=7), which often appears as a multiplet.[3] The typical coupling constant between vicinal protons on an sp³ hybridized carbon is in the range of 6-8 Hz.[4][5]

  • N-H Proton: The N-H proton signal is coupled to the isopropyl CH proton, resulting in a doublet. Its chemical shift can be variable and is often broader due to quadrupole effects from the nitrogen atom and potential hydrogen bonding.

Diagram: Molecular Structure and Proton Assignments

Caption: Structure of 2-Bromo-N-isopropylbenzenesulfonamide with key proton environments highlighted.

¹³C NMR Spectroscopy: The Carbon Skeleton

¹³C NMR provides information on the number and type of carbon environments in the molecule. Due to the symmetry of the isopropyl group, we expect to see 8 distinct carbon signals.

Experimental Protocol: ¹³C NMR

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Data Acquisition: Acquire a proton-decoupled ¹³C spectrum on a 400 MHz (or higher) NMR spectrometer. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.

  • Processing: Process the data similarly to the ¹H NMR spectrum.

Data Interpretation and Insights

The chemical shifts in ¹³C NMR are highly sensitive to the electronic environment, with electronegative atoms and π-systems causing significant downfield shifts.

Assignment Predicted δ (ppm) Carbon Type
C-S138 - 142Quaternary (C)
C-Br118 - 122Quaternary (C)
Aromatic CH125 - 135CH
Isopropyl CH45 - 50CH
Isopropyl CH₃22 - 25CH₃

Causality Behind the Observations:

  • Aromatic Carbons: Six distinct signals are expected for the aromatic carbons, although some may overlap. The carbon atom directly attached to the sulfonyl group (C-S) will be the most downfield among the aromatic carbons due to strong electron withdrawal. The carbon bearing the bromine (C-Br) will also be significantly shifted.[6][7]

  • Isopropyl Carbons: The two methyl (CH₃) carbons are chemically equivalent and will appear as a single peak. The methine (CH) carbon is less shielded and will appear further downfield.

Infrared (IR) Spectroscopy: Molecular Vibrations

IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its chemical bonds. It is an excellent tool for identifying the functional groups present.

Experimental Protocol: IR Spectroscopy

  • Sample Preparation:

    • KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) powder and press it into a transparent disk.

    • ATR: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the spectrum, typically over a range of 4000-400 cm⁻¹.

  • Analysis: Identify the characteristic absorption bands corresponding to the functional groups.

Data Interpretation and Insights

The IR spectrum of 2-Bromo-N-isopropylbenzenesulfonamide will be dominated by strong absorptions from the sulfonamide group.

Wavenumber (cm⁻¹) Vibrational Mode Expected Intensity
~3300N-H stretchMedium
3100-3000Aromatic C-H stretchMedium
2980-2850Aliphatic C-H stretchMedium-Strong
1350-1310SO₂ asymmetric stretchStrong
1170-1140SO₂ symmetric stretchStrong
1600-1450Aromatic C=C stretchMedium
600-500C-Br stretchMedium-Strong

Causality Behind the Observations:

  • Sulfonamide Group: The most characteristic peaks for a sulfonamide are the very strong asymmetric and symmetric stretching vibrations of the S=O bonds.[8][9] Their presence is a key diagnostic feature.

  • N-H and C-H Stretches: The N-H stretch appears as a single peak around 3300 cm⁻¹. The C-H stretches are separated into the aromatic region (above 3000 cm⁻¹) and the aliphatic region (below 3000 cm⁻¹).[10]

  • C-Br Stretch: The carbon-bromine bond vibration appears at a low frequency, typically in the fingerprint region of the spectrum.[11]

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of a compound and offers structural clues based on its fragmentation pattern upon ionization.

Experimental Protocol: Mass Spectrometry

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by Gas Chromatography (GC-MS).

  • Ionization: Use Electron Ionization (EI) to bombard the sample with high-energy electrons, causing ionization and fragmentation.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z).

  • Detection: Detect the ions to generate the mass spectrum.

Data Interpretation and Insights

The presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 natural abundance, is a key feature in the mass spectrum.

Predicted Key Fragments:

  • Molecular Ion (M⁺): A pair of peaks at m/z 277 and 279, with nearly equal intensity, corresponding to [C₉H₁₂⁷⁹BrNO₂S]⁺ and [C₉H₁₂⁸¹BrNO₂S]⁺. The presence of this isotopic pattern is definitive evidence for a single bromine atom in the molecule.[12][13]

  • [M - C₃H₇]⁺ (Loss of isopropyl group): A peak at m/z 234/236. This results from the cleavage of the N-isopropyl bond.

  • [M - Br]⁺ (Loss of Bromine): A peak at m/z 198. This corresponds to the loss of the bromine radical.[13]

  • [C₆H₄BrSO₂]⁺: A fragment at m/z 234/236, resulting from cleavage of the S-N bond.

  • [C₃H₇]⁺ (Isopropyl cation): A peak at m/z 43, which is often a stable and prominent fragment.[14]

Diagram: Primary Fragmentation Pathways

Fragmentation M [M]⁺˙ m/z 277/279 M_minus_isopropyl [M - C₃H₇]⁺ m/z 234/236 M->M_minus_isopropyl - C₃H₇˙ M_minus_Br [M - Br]⁺ m/z 198 M->M_minus_Br - Br˙ Benzenesulfonyl [C₆H₄BrSO₂]⁺ m/z 234/236 M->Benzenesulfonyl S-N cleavage Isopropyl [C₃H₇]⁺ m/z 43 M->Isopropyl rearrangement

Caption: Major fragmentation pathways for 2-Bromo-N-isopropylbenzenesulfonamide in EI-MS.

Data Synthesis: A Unified Structural Confirmation

The true power of spectroscopic analysis lies in the integration of data from multiple techniques. Each method provides a piece of the puzzle, and together they form a self-validating system that confirms the structure of 2-Bromo-N-isopropylbenzenesulfonamide.

  • Mass Spectrometry establishes the molecular formula (via exact mass) and confirms the presence of one bromine atom (via the M⁺/M+2 isotopic pattern).

  • IR Spectroscopy confirms the presence of key functional groups: a sulfonamide (strong SO₂ stretches) and an N-H bond.

  • ¹³C NMR confirms the number of unique carbon environments (8), consistent with the proposed structure.

  • ¹H NMR provides the final, detailed map, showing the connectivity of the protons, including the ortho-substituted aromatic ring and the N-isopropyl group, through specific chemical shifts and coupling patterns.

The collective data from these independent analyses lead to the unequivocal structural assignment of the compound as 2-Bromo-N-isopropylbenzenesulfonamide. This rigorous, multi-faceted approach is the cornerstone of modern chemical analysis, ensuring the scientific integrity required in research and drug development.

References

  • Perjéssy, A., et al. (2002). Structure-Reactivity-Spectra Correlations for Substituted Benzenesulfonamides. Sulfur Letters, 25(2), 71–78.
  • Gowda, B. T., & Usha, K. M. (2003). Infrared and NMR (1H& 13C) Spectra of Sodium Salts of N-Bromo-Mono and Di-Substituted-Benzenesulphonamides.
  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of 2-bromopropane. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Proton NMR spectrum of 2-bromopropane. Retrieved from [Link]

  • LibreTexts Chemistry. (2021). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • LibreTexts Chemistry. (2022). 14.12: Coupling Constants Identify Coupled Protons. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Mass spectrum of 2-bromo-2-methylpropane. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of 2-bromo-2-methylpropane. Retrieved from [Link]

  • Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of Step A: 2-Bromo-N-(tert-butyl)benzenesulfonamide. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). 13C NMR spectrum of 2-bromo-2-methylpropane. Retrieved from [Link]

  • University of Wisconsin-Madison, Department of Chemistry. (n.d.). NMR Spectroscopy - Hans Reich NMR Collection. Retrieved from [Link]

  • Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Coupling Constants. Retrieved from [Link]

Sources

An In-depth Technical Guide to 2-Bromo-N-isopropylbenzenesulfonamide: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Benzenesulfonamide Scaffold

The benzenesulfonamide moiety is a cornerstone in medicinal chemistry, recognized for its presence in a wide array of therapeutic agents. These compounds exhibit a broad spectrum of biological activities, including antimicrobial, antiviral, antidiabetic, and anticancer properties.[1] Their efficacy often stems from their ability to mimic the transition state of enzymatic reactions or to bind tightly to enzyme active sites, such as in the case of carbonic anhydrase inhibitors.[1][2] The versatility of the sulfonamide group, combined with the potential for diverse substitutions on the aromatic ring, makes it a privileged scaffold in the design of novel drug candidates. This guide focuses on a specific derivative, 2-Bromo-N-isopropylbenzenesulfonamide, providing a comprehensive overview of its chemical properties, a detailed synthesis protocol, and an exploration of its potential in the landscape of drug discovery.

Core Properties of 2-Bromo-N-isopropylbenzenesulfonamide

2-Bromo-N-isopropylbenzenesulfonamide is a halogenated aromatic sulfonamide. The introduction of a bromine atom at the ortho position of the benzene ring can significantly influence the compound's electronic properties and steric hindrance, which in turn can modulate its biological activity and pharmacokinetic profile. The isopropyl group on the sulfonamide nitrogen further contributes to the molecule's lipophilicity and spatial arrangement.

PropertyValueSource
Molecular Formula C₉H₁₂BrNO₂S[3]
Molecular Weight 278.16 g/mol [3]
CAS Number 951883-94-6[3]
Canonical SMILES CC(C)NS(=O)(=O)C1=CC=CC=C1BrInferred from structure
Physical State Solid (predicted)General knowledge of similar compounds
Solubility Soluble in organic solvents like Dichloromethane, Ethyl Acetate, and Methanol. Sparingly soluble in water.General knowledge of sulfonamides

Synthesis of 2-Bromo-N-isopropylbenzenesulfonamide: A Representative Protocol

The synthesis of N-substituted benzenesulfonamides is typically achieved through the reaction of a benzenesulfonyl chloride with a primary or secondary amine.[4][5] This nucleophilic substitution reaction is a robust and widely used method in organic synthesis.[6] The following protocol details a representative synthesis of 2-Bromo-N-isopropylbenzenesulfonamide from 2-bromobenzenesulfonyl chloride and isopropylamine.

Chemical Structure of 2-Bromo-N-isopropylbenzenesulfonamide

Caption: Chemical structure of 2-Bromo-N-isopropylbenzenesulfonamide.

Synthesis Workflow Diagram

G 2-Bromobenzenesulfonyl_Chloride 2-Bromobenzenesulfonyl Chloride Reaction_Vessel Reaction in DCM with Triethylamine (Base) 2-Bromobenzenesulfonyl_Chloride->Reaction_Vessel Isopropylamine Isopropylamine Isopropylamine->Reaction_Vessel Workup Aqueous Workup (HCl, NaHCO3, Brine) Reaction_Vessel->Workup Purification Column Chromatography Workup->Purification Product 2-Bromo-N-isopropyl- benzenesulfonamide Purification->Product

Sources

Unlocking Therapeutic Potential: A Technical Guide to 2-Bromo-N-isopropylbenzenesulfonamide in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the Benzenesulfonamide Scaffold

The benzenesulfonamide moiety is a privileged scaffold in medicinal chemistry, forming the backbone of a multitude of FDA-approved drugs with applications spanning from antiviral and anticancer to anti-inflammatory therapies.[1][2] Its enduring prevalence stems from its synthetic tractability and its ability to engage in key interactions with biological targets, most notably acting as a zinc-binding group in metalloenzymes.[1] This guide delves into the untapped potential of a specific, strategically functionalized derivative, 2-Bromo-N-isopropylbenzenesulfonamide , as a versatile starting point for novel drug discovery campaigns.

The unique structural features of 2-Bromo-N-isopropylbenzenesulfonamide—a bromine atom at the ortho position of the phenyl ring and an N-isopropyl substitution on the sulfonamide nitrogen—offer a compelling combination of attributes for the medicinal chemist. The bromine atom serves as a versatile synthetic handle for introducing further molecular complexity and diversity through well-established cross-coupling reactions. The N-isopropyl group imparts a degree of lipophilicity and specific steric bulk that can influence target engagement and pharmacokinetic properties. This document provides a comprehensive exploration of the potential applications of this molecule, underpinned by detailed synthetic protocols and screening strategies designed to empower researchers in their quest for next-generation therapeutics.

Physicochemical Profile of 2-Bromo-N-isopropylbenzenesulfonamide

A thorough understanding of the physicochemical properties of a starting molecule is fundamental to any drug discovery program. Below is a summary of the key identifiers and properties for 2-Bromo-N-isopropylbenzenesulfonamide.

PropertyValueSource
CAS Number 951883-94-6[3][4][5]
Molecular Formula C9H12BrNO2S[3][5]
Molecular Weight 278.2 g/mol [3]
Purity Typically ≥98%[3]
Appearance White solid (presumed)[6]
Storage Room temperature or 2-8°C[3][7][8]

Potential Therapeutic Targets and Applications

The structural alerts within 2-Bromo-N-isopropylbenzenesulfonamide suggest several promising avenues for therapeutic intervention.

Carbonic Anhydrase Inhibition

The sulfonamide moiety is the quintessential pharmacophore for inhibitors of carbonic anhydrases (CAs), a family of zinc-containing enzymes involved in physiological processes such as pH regulation, CO2 transport, and electrolyte balance.[9][10] Dysregulation of specific CA isoforms is implicated in various pathologies, including glaucoma, edema, and certain cancers.[9] While primary sulfonamides are the most common CA inhibitors, N-substituted derivatives have also demonstrated potent and, in some cases, isoform-selective inhibition.[9] The N-isopropyl group of 2-Bromo-N-isopropylbenzenesulfonamide can probe specific pockets within the CA active site, potentially leading to enhanced affinity and selectivity. The 2-bromo substituent offers a vector for further chemical modification to optimize these interactions.

Chemokine Receptor Modulation

N-substituted benzenesulfonamides have been identified as inhibitors of chemokine receptors, such as CXCR4.[11] The CXCR4/CXCL12 signaling axis plays a critical role in cancer metastasis, making it an attractive target for oncology drug discovery.[11] The benzenesulfonamide core can be envisioned as a central scaffold from which substituents can be elaborated to interact with key residues in the receptor binding pocket. The 2-bromo position on the phenyl ring is an ideal attachment point for moieties designed to enhance receptor occupancy and antagonist activity.

Building Block for Targeted Protein Degraders (PROTACs)

The classification of 2-Bromo-N-isopropylbenzenesulfonamide as a "Protein Degrader Building Block" is highly significant.[3] This suggests its utility in the synthesis of Proteolysis-Targeting Chimeras (PROTACs). PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. A PROTAC typically consists of a ligand for the target protein, a ligand for an E3 ligase, and a linker connecting them. The 2-bromo position of 2-Bromo-N-isopropylbenzenesulfonamide provides a convenient point for attaching a linker, which can then be connected to an E3 ligase ligand. The N-isopropylbenzenesulfonamide portion could potentially serve as the warhead that binds to the protein of interest.

Synthetic Strategies for Library Development

The true potential of 2-Bromo-N-isopropylbenzenesulfonamide lies in its capacity to serve as a template for the creation of a diverse chemical library. The following section outlines a general synthetic workflow for generating analogs.

General Synthesis of N-isopropylbenzenesulfonamides

The synthesis of the parent compound and its non-brominated analogs typically involves the reaction of a substituted benzenesulfonyl chloride with isopropylamine.[1][12]

Protocol 1: Synthesis of N-substituted Benzenesulfonamides

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the desired benzenesulfonyl chloride (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or chloroform.[6][12]

  • Amine Addition: Cool the solution to 0 °C using an ice bath. To this stirred solution, add the corresponding primary or secondary amine (e.g., isopropylamine, 2.5 eq) dropwise.[6]

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12 hours or until completion, as monitored by Thin Layer Chromatography (TLC).[6]

  • Work-up: Upon completion, evaporate the solvent under reduced pressure.[6]

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., ethyl acetate-hexane) to afford the desired N-substituted benzenesulfonamide.[6]

Diversification via Cross-Coupling Reactions

The 2-bromo substituent is the key to unlocking a vast chemical space. Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions are powerful tools for this purpose.

Protocol 2: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

  • Reaction Setup: To a reaction vessel, add 2-Bromo-N-isopropylbenzenesulfonamide (1.0 eq), a boronic acid or boronate ester derivative (1.2 eq), a palladium catalyst such as Pd(PPh3)4 (5 mol%), and a base like potassium phosphate (2.0 eq).

  • Solvent Addition: Add a suitable solvent system, such as a mixture of 1,4-dioxane and water.

  • Reaction Conditions: Heat the mixture under an inert atmosphere at a temperature ranging from 80 to 100 °C until the starting material is consumed (monitored by TLC or LC-MS).

  • Work-up and Purification: After cooling to room temperature, perform an aqueous work-up, extract the product with an organic solvent, and purify by column chromatography.

Protocol 3: Buchwald-Hartwig Amination for C-N Bond Formation

  • Reaction Setup: In a glovebox or under an inert atmosphere, combine 2-Bromo-N-isopropylbenzenesulfonamide (1.0 eq), the desired amine (1.2 eq), a palladium catalyst (e.g., Pd2(dba)3), a phosphine ligand (e.g., Xantphos), and a base (e.g., Cs2CO3).

  • Solvent Addition: Add an anhydrous, deoxygenated solvent such as toluene or dioxane.

  • Reaction Conditions: Heat the reaction mixture at 80-110 °C until the reaction is complete.

  • Work-up and Purification: Cool the mixture, filter off the solids, concentrate the filtrate, and purify the residue by column chromatography.

G cluster_start Starting Material cluster_reactions Diversification Reactions cluster_products Analog Libraries start 2-Bromo-N-isopropylbenzenesulfonamide suzuki Suzuki-Miyaura Coupling (Aryl/Heteroaryl Boronic Acids) start->suzuki Pd Catalyst, Base buchwald Buchwald-Hartwig Amination (Primary/Secondary Amines) start->buchwald Pd Catalyst, Ligand, Base prod1 C-C Coupled Analogs (Biaryls, etc.) suzuki->prod1 prod2 C-N Coupled Analogs (Substituted Anilines, etc.) buchwald->prod2 caption Figure 1: Synthetic workflow for analog library generation.

Caption: Figure 1: Synthetic workflow for analog library generation.

Screening and Assay Development

Once a library of analogs has been synthesized, a robust screening cascade is necessary to identify compounds with the desired biological activity.

Tier 1: Primary Screening
  • Carbonic Anhydrase Inhibition: A colorimetric assay based on the hydrolysis of p-nitrophenyl acetate can be used to determine the inhibitory activity (IC50) against a panel of CA isoforms (e.g., CA I, II, IX, XII).

  • Chemokine Receptor Binding: A competitive radioligand binding assay using cells expressing the target receptor (e.g., CXCR4) can be employed to measure the binding affinity (Ki) of the synthesized compounds.

  • Protein Degradation Screen: For PROTAC development, a high-throughput cellular assay, such as a Western blot or an ELISA-based method, can be used to quantify the reduction in the level of a target protein in the presence of the synthesized compounds.

Tier 2: Secondary and Functional Assays
  • CA Isoform Selectivity: Compounds showing potent inhibition in the primary screen should be further profiled against a wider panel of CA isoforms to determine their selectivity profile.

  • Cellular Functional Assays: For chemokine receptor antagonists, a cell migration assay (e.g., Boyden chamber assay) can be used to assess the functional antagonism of CXCL12-induced cell migration. For PROTACs, further validation of the mechanism of action would involve assays to confirm ubiquitination of the target protein and proteasome-dependent degradation.

G cluster_library Compound Library cluster_tier1 Tier 1: Primary Screens cluster_tier2 Tier 2: Secondary & Functional Assays lib Synthesized Analogs ca_screen Carbonic Anhydrase Inhibition Assay (IC50) lib->ca_screen cxcr4_screen CXCR4 Binding Assay (Ki) lib->cxcr4_screen protac_screen Protein Degradation Screen (% Degradation) lib->protac_screen ca_selectivity CA Isoform Selectivity Panel ca_screen->ca_selectivity Active Compounds cell_migration Cell Migration Assay (Functional Antagonism) cxcr4_screen->cell_migration Active Compounds ubiquitination Target Ubiquitination & Proteasome Dependence protac_screen->ubiquitination Active Compounds caption Figure 2: High-level screening cascade for synthesized analogs.

Caption: Figure 2: High-level screening cascade for synthesized analogs.

Structure-Activity Relationship (SAR) Studies

The data generated from the screening cascade will be crucial for establishing a structure-activity relationship (SAR). By systematically comparing the chemical modifications with the corresponding biological activity, researchers can identify key structural features that contribute to potency, selectivity, and desirable pharmacokinetic properties. This iterative process of design, synthesis, and testing is the cornerstone of lead optimization in drug discovery.

G design Design Analogs synthesis Synthesize Analogs design->synthesis testing Biological Testing synthesis->testing sar Analyze SAR testing->sar sar->design Iterative Optimization caption Figure 3: The iterative cycle of drug discovery.

Sources

An In-depth Technical Guide to the Reactivity and Stability of 2-Bromo-N-isopropylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-Bromo-N-isopropylbenzenesulfonamide is a halogenated aromatic sulfonamide that serves as a versatile building block in modern organic synthesis. The sulfonamide functional group is a well-established pharmacophore found in a wide array of therapeutic agents, lending to the significance of its derivatives in medicinal chemistry and drug discovery programs.[1][2] The presence of a bromine atom on the aromatic ring provides a reactive handle, enabling a variety of synthetic transformations, most notably transition metal-catalyzed cross-coupling reactions.[3][4][5] This guide offers a comprehensive analysis of the chemical reactivity, stability, and handling of 2-Bromo-N-isopropylbenzenesulfonamide, providing researchers, scientists, and drug development professionals with the technical insights required for its effective application.

Physicochemical Properties

A summary of the key physicochemical properties for 2-Bromo-N-isopropylbenzenesulfonamide is provided below for quick reference. These properties are essential for designing experimental setups, choosing appropriate solvents, and understanding the compound's physical behavior.

PropertyValueSource(s)
CAS Number 951883-94-6[6][7][8]
Molecular Formula C₉H₁₂BrNO₂S[6][7]
Molecular Weight 278.16 g/mol [7]
Purity Typically ≥98%[6]
Appearance White to off-white solid[9]
Storage Temperature Room temperature or 2-8°C[6][10]
Solubility Soluble in organic solvents like Chloroform, Dichloromethane[11]

Chemical Structure and Reactivity Analysis

The reactivity of 2-Bromo-N-isopropylbenzenesulfonamide is dictated by the interplay of its three primary components: the aromatic ring, the bromine substituent, and the N-isopropylsulfonamide group.

Caption: Chemical structure of 2-Bromo-N-isopropylbenzenesulfonamide.

  • Aryl Bromide (C-Br Bond): The carbon-bromine bond is the most reactive site for many synthetic transformations. As an aryl halide, it is an excellent substrate for a wide range of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Heck, and Sonogashira couplings.[3][4][5] This reactivity allows for the facile formation of new carbon-carbon or carbon-heteroatom bonds at the 2-position of the benzene ring, enabling the synthesis of complex molecular architectures.

  • N-isopropylsulfonamide Group (-SO₂NHCH(CH₃)₂): This group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic aromatic substitution. The nitrogen lone pair is delocalized by the powerful sulfonyl group, rendering it significantly less nucleophilic than a typical amine. The acidic proton on the nitrogen can be removed by a strong base, which can be relevant in certain reaction conditions.

  • Aromatic Ring: The benzene ring serves as the core scaffold. The ortho-positioning of the bromo and sulfonamide groups can introduce steric hindrance that may influence reaction kinetics. While the ring is electronically deactivated to electrophilic attack, it is not sufficiently activated for classical nucleophilic aromatic substitution (SNAr) reactions, which typically require strongly electron-withdrawing groups (like nitro groups) positioned ortho or para to the leaving group.[12][13]

Key Synthetic Applications & Reaction Protocols

The primary utility of 2-Bromo-N-isopropylbenzenesulfonamide in drug discovery and development lies in its role as a versatile intermediate in palladium-catalyzed cross-coupling reactions. These reactions enable the modular assembly of complex molecules from simpler precursors.

G A 2-Bromo-N-isopropylbenzenesulfonamide (Aryl Halide) E Solvent & Heat A->E B Coupling Partner (e.g., Boronic Acid, Alkene, Alkyne) B->E C Palladium Catalyst (e.g., Pd(PPh₃)₄) C->E D Base (e.g., K₂CO₃, Cs₂CO₃) D->E F Coupled Product E->F Reaction (e.g., Suzuki, Heck)

Caption: General workflow for palladium-catalyzed cross-coupling reactions.

Experimental Protocol: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry for forming C-C bonds. The following protocol provides a representative procedure for coupling 2-Bromo-N-isopropylbenzenesulfonamide with an arylboronic acid.

Causality: The choice of a palladium catalyst with phosphine ligands (like Pd(PPh₃)₄) is crucial as it facilitates the key oxidative addition step with the aryl bromide. The base (e.g., K₂CO₃) is required to activate the boronic acid for the transmetalation step. A solvent system like 1,4-dioxane and water is often used to ensure all reactants are sufficiently soluble.

Methodology:

  • Reaction Setup: To an oven-dried reaction vessel, add 2-Bromo-N-isopropylbenzenesulfonamide (1.0 eq.), the desired arylboronic acid (1.2 eq.), potassium carbonate (2.0 eq.), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq.).

  • Solvent Addition: Evacuate and backfill the vessel with an inert gas (e.g., Nitrogen or Argon). Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 ratio) via syringe.

  • Reaction: Stir the mixture vigorously and heat to a temperature of 80-100 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reactions are typically complete within 4-12 hours.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by a saturated aqueous sodium chloride (brine) solution.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be purified by flash column chromatography on silica gel to yield the desired biaryl sulfonamide.

Stability and Storage

Proper storage is critical to maintain the integrity and purity of 2-Bromo-N-isopropylbenzenesulfonamide.

  • General Stability: The compound is generally stable under standard laboratory conditions. However, like many organic molecules, it should be protected from prolonged exposure to high temperatures, strong light, and moisture.

  • Incompatibilities: Avoid contact with strong oxidizing agents and strong bases, as these may lead to decomposition.[14]

  • Recommended Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area away from incompatible materials.[9][14][15] For long-term storage, refrigeration at 2-8°C is also recommended.[10]

Safety and Handling

As a Senior Application Scientist, ensuring laboratory safety is paramount. Adherence to the following guidelines is mandatory when handling this compound.

  • Hazard Identification: 2-Bromo-N-isopropylbenzenesulfonamide is classified as an irritant. It may cause skin irritation, serious eye irritation, and respiratory irritation.[9][15]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[14]

    • Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat to prevent skin contact.[14]

    • Respiratory Protection: Use only under a chemical fume hood.[14] If a fume hood is not available or if exposure limits are exceeded, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[14]

  • Handling Procedures:

    • Handle in a well-ventilated area, preferably a chemical fume hood.[14]

    • Avoid breathing dust, vapor, mist, or gas.[14]

    • Do not get in eyes, on skin, or on clothing.[14]

    • Wash hands thoroughly after handling.[15]

    • Ensure that eyewash stations and safety showers are close to the workstation location.[14]

Conclusion

2-Bromo-N-isopropylbenzenesulfonamide is a valuable and reactive intermediate for organic synthesis. Its stability under standard conditions and the high reactivity of its aryl bromide moiety in palladium-catalyzed cross-coupling reactions make it a strategic choice for constructing complex molecular frameworks, particularly in the field of drug discovery. A thorough understanding of its reactivity profile, coupled with strict adherence to proper storage and safety protocols, will enable researchers to effectively and safely leverage this compound in their synthetic endeavors.

References

  • Nucleophilic Substitution Reactions. (n.d.). LibreTexts™.
  • Procter, D. J., et al. (2020). Palladium-Catalyzed Addition of Aryl Halides to N-Sulfinylamines for the Synthesis of Sulfinamides. Organic Letters, 22(15), 5869-5873. National Center for Biotechnology Information. [Link]

  • Synthesis of Step A: 2-Bromo-N-(tert-butyl)benzenesulfonamide. (n.d.). PrepChem.com. Retrieved January 22, 2026, from [Link]

  • 2-Bromo-N-isopropylbenzamide. (n.d.). PubChem. National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]

  • 2-bromo-N-(4,5-dimethylisoxazol-3-Yl)-N-(methoxymethyl)benzenesulfonamide. (n.d.). PubChem. National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]

  • Identify the substitution products that form when 2-bromo-2-me... (n.d.). Pearson+.
  • Palladium-catalyzed asymmetric propargylic sulfonylation of propargyl esters with sulfonyl hydrazides. (2021). Organic & Biomolecular Chemistry, 19(25), 5621-5625. Royal Society of Chemistry. [Link]

  • Smith, A. M., et al. (2016). Concerted Nucleophilic Aromatic Substitution Reactions. Angewandte Chemie International Edition, 55(40), 12190-12228. National Center for Biotechnology Information. [Link]

  • 2-BroMo-N-phenylbenzenesulfonaMide. (n.d.). LookChem. Retrieved January 22, 2026, from [Link]

  • 2-bromo-N-isopropylbenzenesulfonamide. (n.d.). CAS Database. Retrieved January 22, 2026, from [Link]

  • Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147. (2024). Infection and Drug Resistance, 17, 2395-2411. National Center for Biotechnology Information. [Link]

  • Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. (2024). Chemistry & Biodiversity, 21(7), e202403434. PubMed. [Link]

  • Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

  • Benzenesulfonamide compounds and their use as therapeutic agents. (2020).
  • Nucleophilic Aromatic Substitution Reaction Mechanism. (2017). YouTube. [Link]

  • Stabilized Palladium Nanoparticles from Bis-(N-benzoylthiourea) Derived-PdII Complexes as Efficient Catalysts for Sustainable Cross-Coupling Reactions in Water. (2024). Molecules, 29(5), 1128. National Center for Biotechnology Information. [Link]

  • 2-Bromobenzenesulfonamide. (n.d.). Chemsrc. Retrieved January 22, 2026, from [Link]

  • 2-Bromo-N-phenylpropionamide. (n.d.). PubChem. National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]

  • Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solutions to mitigate challenges associated with lead compounds and drug candidates. (2024). Chemical Society Reviews, 53(2), 521-573. Royal Society of Chemistry. [Link]

  • (2-Bromopropyl)benzene. (n.d.). PubChem. National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]

  • N-Sulfenylation of β-Lactams: Radical Reaction of N-Bromo-azetidinones by TEMPO Catalysis. (2023). Molecules, 28(19), 6898. National Center for Biotechnology Information. [Link]

  • Activity of a novel sulfonamide compound 2-nitro-N-(pyridin-2-ylmethyl)benzenesulfonamide against Leishmania donovani. (2016). Drug Design, Development and Therapy, 10, 1823-1834. PubMed. [Link]

  • 4-Bromo-2-(hydroxymethyl)-N-isopropylbenzamide. (n.d.). PubChem. National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]

Sources

An In-Depth Technical Guide to the Synthesis of 2-Bromo-N-isopropylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-N-isopropylbenzenesulfonamide is a key chemical intermediate with applications in pharmaceutical and agrochemical research.[1] Its structural motif, a substituted sulfonamide, is prevalent in a wide array of biologically active molecules. This guide provides a comprehensive overview of the primary synthetic pathways to this compound, detailing the necessary starting materials, reaction mechanisms, and step-by-step experimental protocols. The focus is on providing a robust and reproducible methodology, grounded in established chemical principles, to empower researchers in their synthetic endeavors.

Core Synthetic Strategy: Sulfonamide Formation

The most direct and widely employed method for the synthesis of 2-Bromo-N-isopropylbenzenesulfonamide involves the reaction of a sulfonyl chloride with a primary amine. This nucleophilic substitution reaction is a cornerstone of sulfonamide synthesis.

The overall transformation is depicted below:

G 2-Bromobenzenesulfonyl_chloride 2-Bromobenzenesulfonyl chloride Target_Molecule 2-Bromo-N-isopropyl- benzenesulfonamide 2-Bromobenzenesulfonyl_chloride->Target_Molecule + Isopropylamine Isopropylamine Isopropylamine Byproduct Isopropylammonium chloride

Caption: Overall synthetic scheme for 2-Bromo-N-isopropylbenzenesulfonamide.

This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct generated during the reaction.[2]

Starting Materials

The primary starting materials for this synthesis are:

  • 2-Bromobenzenesulfonyl chloride

  • Isopropylamine

A detailed discussion of each starting material is provided below.

2-Bromobenzenesulfonyl Chloride

2-Bromobenzenesulfonyl chloride is a commercially available aromatic sulfonyl chloride.[3] For researchers opting to synthesize this key intermediate, two principal routes from common starting materials are outlined below.

One established method involves the diazotization of 2-aminobenzenesulfonic acid, followed by a Sandmeyer-type reaction and subsequent chlorosulfonation.[4]

G A 2-Aminobenzenesulfonic acid B Diazonium Salt Intermediate A->B 1. NaNO₂, HCl 2. Sandmeyer Reaction (CuBr) C 2-Bromobenzenesulfonic acid A->C Diazotization, Sandmeyer Reaction D 2-Bromobenzenesulfonyl chloride C->D Chlorosulfonation (e.g., SOCl₂ or PCl₅)

Caption: Synthesis of 2-Bromobenzenesulfonyl chloride from 2-aminobenzenesulfonic acid.

An alternative and often preferred industrial method starts with 2-bromoaniline.[5] This process also involves a diazotization reaction to form a stable diazonium salt, which is then subjected to a sulfonyl chlorination reaction.[5][6] A patent describes a method where 2-bromoaniline is treated with an acid and sodium nitrite, followed by the addition of a metal chloride like zinc chloride to form a stable diazonium salt.[5] This intermediate is then reacted with thionyl chloride in the presence of a catalyst to yield 2-bromobenzenesulfonyl chloride.[5]

Experimental Protocol: Synthesis of 2-Bromo-N-isopropylbenzenesulfonamide

This protocol is adapted from a similar procedure for the synthesis of 2-Bromo-N-(tert-butyl)benzenesulfonamide.[7]

Materials:

  • 2-Bromobenzenesulfonyl chloride

  • Isopropylamine

  • Anhydrous dichloromethane (DCM) or chloroform

  • Triethylamine (optional, as a base)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Hexane

  • Ethyl acetate

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel or syringe

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • Thin-layer chromatography (TLC) apparatus

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve 2-bromobenzenesulfonyl chloride (1.0 eq) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Amine: Slowly add isopropylamine (2.0-2.5 eq) to the stirred solution. If using triethylamine as an additional base, it can be added prior to the isopropylamine.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by TLC.

  • Work-up:

    • Dilute the reaction mixture with dichloromethane.

    • Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter and concentrate the solution under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by flash chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford 2-Bromo-N-isopropylbenzenesulfonamide as a solid.

Data Presentation

Compound Molecular Formula Molecular Weight CAS Number
2-Bromo-N-isopropylbenzenesulfonamideC₉H₁₂BrNO₂S278.16 g/mol 951883-94-6[8][9]
2-Bromobenzenesulfonyl chlorideC₆H₄BrClO₂S255.52 g/mol 2905-25-1[3][10]

Trustworthiness and Self-Validating Systems

The described protocol incorporates self-validating steps to ensure the integrity of the synthesis:

  • Reaction Monitoring: The use of Thin-Layer Chromatography (TLC) allows for real-time monitoring of the consumption of the starting material (2-bromobenzenesulfonyl chloride) and the formation of the product. This ensures the reaction has gone to completion before proceeding to the work-up.

  • Purification: The aqueous work-up sequence is designed to remove unreacted starting materials, the amine salt byproduct, and other impurities. The final purification by flash chromatography ensures the isolation of the target compound in high purity.

  • Characterization: The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Mechanistic Insights

The core of this synthesis is the nucleophilic attack of the nitrogen atom of isopropylamine on the electrophilic sulfur atom of the sulfonyl chloride.

Caption: Generalized mechanism of sulfonamide formation.

The lone pair of electrons on the nitrogen atom of isopropylamine attacks the sulfur atom of 2-bromobenzenesulfonyl chloride. This is followed by the elimination of a chloride ion and a proton to form the stable sulfonamide and hydrochloric acid. The presence of an excess of the amine or an auxiliary base like triethylamine is crucial to neutralize the HCl, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.

Conclusion

The synthesis of 2-Bromo-N-isopropylbenzenesulfonamide is a straightforward and high-yielding process when conducted with careful attention to experimental detail. The key to success lies in the quality of the starting materials, particularly the 2-bromobenzenesulfonyl chloride, and the meticulous execution of the reaction and purification steps. This guide provides the necessary theoretical framework and practical protocols to enable researchers to confidently synthesize this valuable chemical intermediate.

References

  • Ji, Z. (2003). Studies on synthesis of 2-bromobenzenesulfonyl chloride. Tianjin Chemical Industry. [Link]

  • CN117551005A - Synthesis method of 2-bromobenzenesulfonyl chloride and derivatives thereof.
  • 2-Bromobenzenesulfonyl Chloride - Maksons Fine Chem Pvt. Ltd. [Link]

  • CN112759536A - Process for the preparation of substituted benzene sulfonyl chlorides.
  • Synthesis of Step A: 2-Bromo-N-(tert-butyl)benzenesulfonamide. PrepChem.com. [Link]

  • PubChem Compound Summary for CID 520403, 2-Bromobenzenesulfonyl chloride. National Center for Biotechnology Information. [Link]

Sources

Navigating the Unseen: A Technical Guide to the Safe Handling of 2-Bromo-N-isopropylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This guide provides a comprehensive overview of the essential safety and handling precautions for 2-Bromo-N-isopropylbenzenesulfonamide (CAS No. 951883-94-6).[1][2] As a key building block in medicinal chemistry and drug development, understanding its hazard profile is paramount for ensuring laboratory safety and experimental integrity. In the absence of a specific, publicly available Safety Data Sheet (SDS), this document synthesizes data from structurally analogous compounds—including brominated aromatics and N-substituted benzenesulfonamides—to establish a robust framework for risk mitigation. We will delve into the chemical and physical properties, potential hazards, appropriate engineering controls, personal protective equipment, and emergency procedures. The causality behind each recommendation is explained to foster a deeper understanding of the principles of chemical safety.

Compound Identification and Inferred Hazard Profile

2-Bromo-N-isopropylbenzenesulfonamide is a halogenated aromatic sulfonamide.[1][2] Its structure suggests a certain level of chemical reactivity and potential for biological activity.

PropertyValueSource
Molecular Formula C9H12BrNO2S[1][2]
Molecular Weight 278.16 g/mol [1]
CAS Number 951883-94-6[1][2]
Appearance Likely a solidInferred from related compounds
Solubility Expected to be soluble in organic solventsInferred from related compounds
Structural Analogs and Their Implications

To construct a reliable safety profile, we will consider the hazards associated with its core structural components:

  • Brominated Aromatic Ring: Brominated aromatic compounds can be persistent in the environment and may bioaccumulate.[3][4] Some have been associated with toxic effects, including endocrine disruption and neurotoxicity.[4][5] Thermal decomposition of such compounds can release hazardous gases like hydrogen bromide.[6]

  • Benzenesulfonamide Moiety: Sulfonamides are a class of compounds with a broad spectrum of biological activities. While many are used as therapeutics, some can cause allergic reactions in sensitized individuals. The N-substitution can influence the toxicological profile. For instance, N-butylbenzenesulfonamide has been shown to have neurotoxic effects in some studies.[7][8]

  • Isopropyl Group: This alkyl group may influence the compound's lipophilicity and metabolic pathways.

Based on these analogs, it is prudent to handle 2-Bromo-N-isopropylbenzenesulfonamide with a degree of caution, assuming it may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[9][10]

Hazard Analysis and Risk Mitigation

A thorough risk assessment is the foundation of safe laboratory practice. The following sections detail the potential hazards and the corresponding strategies to minimize risk.

Routes of Exposure and Potential Health Effects
  • Inhalation: Powders or aerosols of the compound may be inhaled, potentially causing respiratory tract irritation.[9]

  • Skin Contact: Direct contact may cause skin irritation.[9][10] Prolonged or repeated exposure could lead to sensitization.

  • Eye Contact: The compound is likely to be an eye irritant, causing redness and discomfort.[9][10]

  • Ingestion: Accidental ingestion may be harmful.[9][11]

Engineering Controls: The First Line of Defense

Engineering controls are designed to remove the hazard at the source, before it can come into contact with the researcher.

  • Chemical Fume Hood: All weighing and handling of 2-Bromo-N-isopropylbenzenesulfonamide should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[12]

  • Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are diluted and removed.

  • Designated Work Area: A specific area of the lab should be designated for working with this compound to prevent cross-contamination.

Personal Protective Equipment (PPE): The Essential Barrier

The selection of appropriate PPE is critical for preventing exposure. The following PPE is mandatory when handling 2-Bromo-N-isopropylbenzenesulfonamide.

PPE ComponentSpecificationRationale
Eye Protection Chemical splash goggles or a face shield.[13]Protects eyes from dust, splashes, and aerosols.
Hand Protection Chemical-resistant gloves (e.g., nitrile).Prevents skin contact. Gloves should be inspected before use and disposed of properly after handling the compound.
Body Protection A lab coat, worn fully buttoned.Protects skin and personal clothing from contamination.
Respiratory Protection Generally not required if work is conducted in a fume hood. If there is a risk of aerosol generation outside of a hood, a NIOSH-approved respirator may be necessary.Prevents inhalation of airborne particles.

Experimental Workflows and Handling Protocols

Adherence to standardized protocols is crucial for both safety and experimental reproducibility.

General Handling Workflow

The following diagram illustrates the standard workflow for handling 2-Bromo-N-isopropylbenzenesulfonamide in a laboratory setting.

G General Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood prep_materials Gather All Necessary Materials prep_hood->prep_materials handling_weigh Weigh Compound in Fume Hood prep_materials->handling_weigh handling_dissolve Dissolve in Appropriate Solvent handling_weigh->handling_dissolve handling_reaction Perform Reaction in Closed System handling_dissolve->handling_reaction cleanup_decontaminate Decontaminate Glassware and Surfaces handling_reaction->cleanup_decontaminate cleanup_waste Dispose of Waste in Labeled Container cleanup_decontaminate->cleanup_waste cleanup_ppe Doff and Dispose of PPE Correctly cleanup_waste->cleanup_ppe

Caption: A logical workflow for the safe handling of 2-Bromo-N-isopropylbenzenesulfonamide.

Step-by-Step Weighing and Dissolution Protocol

This protocol provides a self-validating system for the accurate and safe preparation of solutions of 2-Bromo-N-isopropylbenzenesulfonamide.

  • Preparation:

    • Ensure you are wearing all required PPE: lab coat, chemical splash goggles, and nitrile gloves.

    • Verify that the chemical fume hood is operational and the sash is at the appropriate height.

    • Place a calibrated analytical balance inside the fume hood.

    • Label a clean, dry flask with the compound name, concentration, solvent, and date.

  • Weighing:

    • Tare the balance with the empty, labeled flask.

    • Carefully transfer the desired amount of 2-Bromo-N-isopropylbenzenesulfonamide into the flask using a clean spatula.

    • Record the exact weight.

    • Verification: Double-check the recorded weight against the desired amount.

  • Dissolution:

    • While still in the fume hood, add the appropriate solvent to the flask.

    • Gently swirl the flask to dissolve the compound. If necessary, use a magnetic stir bar and stir plate.

    • Once fully dissolved, cap the flask.

  • Cleanup:

    • Wipe down the spatula and the balance with a damp cloth, and dispose of the cloth in the appropriate solid waste container.

    • Clean any minor spills within the fume hood immediately.

    • Dispose of used gloves in the designated waste bin.

    • Wash hands thoroughly after the procedure.

Storage and Waste Disposal

Proper storage and disposal are critical to prevent accidental exposure and environmental contamination.

Storage Conditions
  • Store 2-Bromo-N-isopropylbenzenesulfonamide in a tightly sealed container in a cool, dry, and well-ventilated area.[9]

  • Keep it away from incompatible materials such as strong oxidizing agents and strong bases.[11][12]

  • The storage area should be clearly labeled.

Waste Disposal
  • All waste containing 2-Bromo-N-isopropylbenzenesulfonamide, including contaminated consumables and excess solutions, should be collected in a designated, labeled hazardous waste container.

  • Disposal must be carried out in accordance with local, state, and federal regulations. Do not dispose of this chemical down the drain.

Emergency Procedures: Preparedness is Key

In the event of an accidental exposure or spill, a swift and informed response is crucial.

Spill Response

The appropriate response to a spill depends on its size and location.

G Spill Response Protocol spill Spill Occurs assess Assess Spill Size and Location spill->assess small_spill Small Spill (Inside Fume Hood) assess->small_spill Small large_spill Large Spill (Outside Fume Hood) assess->large_spill Large absorb Absorb with Inert Material small_spill->absorb evacuate Evacuate the Area large_spill->evacuate notify Notify Lab Supervisor and EHS evacuate->notify wait Wait for Emergency Response notify->wait collect Collect Debris in Waste Container absorb->collect decontaminate Decontaminate the Area collect->decontaminate

Caption: Decision-making workflow for responding to a chemical spill.

  • Small Spills (within a fume hood):

    • Alert others in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand).

    • Collect the contaminated material in a sealed container for hazardous waste disposal.[12]

    • Decontaminate the area with a suitable solvent, followed by soap and water.

  • Large Spills (outside a fume hood):

    • Evacuate the laboratory immediately.[14]

    • Alert your supervisor and the institution's Environmental Health and Safety (EHS) department.

    • Prevent others from entering the area.

    • Await the arrival of trained emergency response personnel.

First Aid Measures
  • In case of skin contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[9] Remove contaminated clothing.

  • In case of eye contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[9][15] Seek medical attention.

  • If inhaled: Move the person to fresh air. If they are not breathing, give artificial respiration.[9] Seek medical attention.

  • If swallowed: Do NOT induce vomiting. Rinse the mouth with water.[9] Seek immediate medical attention.

Conclusion

While 2-Bromo-N-isopropylbenzenesulfonamide is a valuable tool in drug discovery and development, its handling requires a comprehensive understanding of its potential hazards. By implementing the engineering controls, personal protective equipment, and handling protocols outlined in this guide, researchers can significantly mitigate the risks associated with this compound. A proactive approach to safety, grounded in the principles of hazard assessment and risk minimization, is essential for a safe and productive research environment.

References

  • EHSO Manual 2025-2026. (2025, January 14). Spill Control/Emergency Response. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. Retrieved from [Link]

  • CHEMM. Personal Protective Equipment (PPE). Retrieved from [Link]

  • PubChem. N-Butylbenzenesulfonamide. Retrieved from [Link]

  • Texas A&M University - Texarkana. Spill Management Procedure. Retrieved from [Link]

  • University of Hawaii. UNIT 7: Personal Protective Equipment. Retrieved from [Link]

  • Princeton University Environmental Health and Safety. Chemical Spill Procedures. Retrieved from [Link]

  • University of North Carolina at Charlotte. (n.d.). Chemical Exposure and Spill Response Procedure. Retrieved from [Link]

  • Stephen F. Austin State University. Spill Response and Emergency Procedures. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: 2-Bromopropane. Retrieved from [Link]

  • 3M. Pharma OEB Best Practice. Retrieved from [Link]

  • Garner, C. E., et al. (2023). Immunotoxicity of N-butylbenzenesulfonamide. Toxicological Sciences, kfad083. Retrieved from [Link]

  • 3M. Pharmaceutical industry best practice. Retrieved from [Link]

  • Wujec, M., et al. (2021). N-Substituted 2-(Benzenosulfonyl)-1-Carbotioamide Derivatives Exert Antimicrobial and Cytotoxic Effects via Aldehyde Dehydrogenase Pathway: Synthesis, In Silico and In Vitro Studies. Molecules, 26(11), 3283. Retrieved from [Link]

  • U.S. Environmental Protection Agency. Benzenesulfonamide, N-(2-aminophenyl)-4-methyl-. Retrieved from [Link]

  • MySkinRecipes. 2-Bromo-N-tert-butylbenzenesulfonamide. Retrieved from [Link]

  • ResearchGate. The Trouble with Bromine: Health and Environmental Impacts of Organobromine Compounds. Retrieved from [Link]

  • Bergman, Å., et al. (2012). Brominated and Chlorinated Flame Retardants: The San Antonio Statement. Environmental Health Perspectives, 120(10), a380–a382. Retrieved from [Link]

  • Covaci, A., et al. (2009). Environmental Impact of Flame Retardants (Persistence and Biodegradability). Ecotoxicology, 18(2), 119–131. Retrieved from [Link]

  • Cairrao, E., et al. (2021). Health toxicity effects of brominated flame retardants: From environmental to human exposure. Environmental Pollution, 285, 117475. Retrieved from [Link]

  • Staskal, D. F., et al. (2004). Brominated flame retardants: cause for concern?. Environmental Health Perspectives, 112(9), A513. Retrieved from [Link]

  • PubChem. 2-bromo-N-(4,5-dimethylisoxazol-3-Yl)-N-(methoxymethyl)benzenesulfonamide. Retrieved from [Link]

  • Ayimbila, S. N., et al. (2024). Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants. Scientific Reports, 14(1), 1-18. Retrieved from [Link]

  • CP Lab Safety. 2-Bromo-N-(2, 4-dimethylphenyl)benzenesulfonamide, min 98%, 100 grams. Retrieved from [Link]

  • PubChem. 2-Bromo-N-isopropylbenzamide. Retrieved from [Link]

  • Khan, I., et al. (2022). Synthesis of 2-aminothiazole sulfonamides as potent biological agents. Journal of King Saud University-Science, 34(3), 101895. Retrieved from [Link]

Sources

An In-depth Technical Guide to 2-Bromo-N-isopropylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 2-Bromo-N-isopropylbenzenesulfonamide, a versatile chemical intermediate with significant potential in synthetic chemistry and drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed insights into its synthesis, properties, and applications.

Nomenclature, Structure, and Identification

The precise identification of a chemical entity is foundational to all scientific inquiry. 2-Bromo-N-isopropylbenzenesulfonamide is systematically named according to IUPAC nomenclature as 2-Bromo-N-(propan-2-yl)benzenesulfonamide . The structure consists of a benzene ring substituted with a bromine atom and a sulfonamide group at positions 1 and 2, respectively. The sulfonamide nitrogen is further substituted with an isopropyl group.

The presence of the ortho-bromo substituent on the benzenesulfonamide core imparts unique steric and electronic properties, influencing its reactivity and biological interactions. This functional handle is particularly valuable for medicinal chemists, as it allows for facile diversification of the molecular scaffold through various cross-coupling reactions.

Table 1: Chemical Identifiers and Properties

IdentifierValueSource
IUPAC Name 2-Bromo-N-(propan-2-yl)benzenesulfonamideIUPAC Convention
CAS Number 951883-94-6SynQuest Laboratories[1]
Molecular Formula C₉H₁₂BrNO₂SSynQuest Laboratories[1]
Molecular Weight 278.16 g/mol SynQuest Laboratories[1]
Canonical SMILES CC(C)NS(=O)(=O)C1=CC=CC=C1Br-
InChI Key (Predicted)-
Physical Form Predicted to be a solid at room temperatureBased on analogs[2]

Synthesis and Purification

The synthesis of 2-Bromo-N-isopropylbenzenesulfonamide is most commonly achieved through the sulfonylation of isopropylamine with 2-bromobenzenesulfonyl chloride. This reaction is a standard method for forming sulfonamides and is generally high-yielding and robust.

Causality of Experimental Choices

The selection of reagents and conditions is critical for ensuring a high yield and purity of the final product.

  • Starting Materials : 2-Bromobenzenesulfonyl chloride is the key electrophile. It is a commercially available reagent that is reactive towards nucleophiles.[3] It is, however, corrosive and moisture-sensitive, causing severe skin burns and eye damage, and must be handled with appropriate personal protective equipment in a fume hood.[4] Isopropylamine serves as the nucleophile. An excess of the amine is often used to act as both the reactant and a base to neutralize the hydrochloric acid byproduct generated during the reaction.

  • Solvent : An inert aprotic solvent, such as dichloromethane (DCM) or chloroform, is typically chosen to dissolve the reactants without participating in the reaction.[5][6]

  • Temperature : The reaction is often initiated at a reduced temperature (e.g., 0 °C) to control the initial exothermic reaction between the highly reactive sulfonyl chloride and the amine. It is then allowed to warm to room temperature to ensure the reaction proceeds to completion.[5]

  • Work-up and Purification : The work-up procedure is designed to remove excess amine, the amine hydrochloride salt, and any other impurities. This typically involves an aqueous wash to remove water-soluble components, followed by drying of the organic layer. Purification by flash chromatography on silica gel is the standard method for obtaining the highly pure product.[6]

Detailed Experimental Protocol

The following protocol is adapted from established procedures for the synthesis of structurally related N-substituted sulfonamides.[5][6]

Step 1: Reaction Setup

  • To a stirred solution of 2-bromobenzenesulfonyl chloride (1.0 eq) in anhydrous dichloromethane (DCM, approx. 4 mL per mmol of sulfonyl chloride) under a nitrogen atmosphere, cool the flask to 0 °C using an ice bath.

  • In a separate flask, prepare a solution of isopropylamine (2.5 eq) in anhydrous DCM.

  • Add the isopropylamine solution dropwise to the stirred solution of 2-bromobenzenesulfonyl chloride over 15-20 minutes, maintaining the internal temperature below 5 °C.

Step 2: Reaction Progression

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction mixture for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting sulfonyl chloride is consumed.

Step 3: Work-up

  • Dilute the reaction mixture with DCM.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (to remove excess isopropylamine), saturated NaHCO₃ solution (to neutralize any remaining acid), and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

Step 4: Purification

  • Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent system.

  • Combine the fractions containing the desired product (as identified by TLC) and evaporate the solvent to afford 2-Bromo-N-isopropylbenzenesulfonamide as a pure solid.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_reactants Starting Materials cluster_reaction Reaction Conditions cluster_workup Aqueous Work-up cluster_purification Purification R1 2-Bromobenzenesulfonyl Chloride in Anhydrous DCM RC 1. Add R2 to R1 at 0°C 2. Stir at Room Temp, 12-16h 3. Monitor by TLC R1->RC R2 Isopropylamine (2.5 eq) in Anhydrous DCM R2->RC WU 1. Dilute with DCM 2. Wash with 1M HCl 3. Wash with Sat. NaHCO₃ 4. Wash with Brine 5. Dry (Na₂SO₄) & Concentrate RC->WU Reaction Mixture PUR Flash Column Chromatography (Silica Gel, Hexanes/EtOAc) WU->PUR Crude Product Product Pure 2-Bromo-N-isopropyl- benzenesulfonamide PUR->Product Purified Product Reactivity cluster_NH N-H Reactivity cluster_CBr C-Br Cross-Coupling Core 2-Bromo-N-isopropyl- benzenesulfonamide Anion Sulfonamidate Anion Core->Anion Suzuki Suzuki Coupling (R-B(OH)₂, Pd cat.) Core->Suzuki Buchwald Buchwald-Hartwig (R₂NH, Pd cat.) Core->Buchwald Sonogashira Sonogashira Coupling (Alkyne, Pd/Cu cat.) Core->Sonogashira Base Base (e.g., NaH) Base->Anion Deprotonation Product_N N-Substituted Product Anion->Product_N Electrophile Electrophile (E+) Electrophile->Product_N Product_Suzuki 2-Aryl/Alkyl Product Suzuki->Product_Suzuki Product_Buchwald 2-Amino Product Buchwald->Product_Buchwald Product_Sonogashira 2-Alkynyl Product Sonogashira->Product_Sonogashira

Caption: Key reactivity pathways for 2-Bromo-N-isopropylbenzenesulfonamide.

Applications in Drug Discovery and Development

The benzenesulfonamide moiety is a privileged scaffold in medicinal chemistry, present in a wide array of approved drugs. [7][8]These compounds are known to exhibit a broad spectrum of biological activities.

  • Antibacterial Agents : Sulfonamides were among the first effective antibiotics and continue to be a source of inspiration for new antibacterial agents. [9]They typically act by inhibiting dihydropteroate synthase, an enzyme crucial for folic acid synthesis in bacteria.

  • Anticancer Agents : Many sulfonamide derivatives have shown potent anticancer activity. A key mechanism involves the inhibition of carbonic anhydrases (CAs), particularly the tumor-associated isoform CA IX, which is involved in pH regulation and tumor progression. [10]* Anti-inflammatory Agents : Certain sulfonamide-containing molecules are known to possess anti-inflammatory properties. [11][12]* Enzyme Inhibition : Beyond CAs, the sulfonamide scaffold has been used to design inhibitors for a variety of other enzymes, making it a valuable starting point for targeted drug design.

The title compound, 2-Bromo-N-isopropylbenzenesulfonamide, serves as an ideal intermediate for building libraries of novel sulfonamides. The combination of the biologically active sulfonamide core, the isopropyl group which can modulate lipophilicity and binding interactions, and the synthetically versatile bromine handle makes it a highly valuable building block for generating new chemical entities with potential therapeutic applications.

Conclusion

2-Bromo-N-isopropylbenzenesulfonamide is a well-defined chemical compound with significant potential for synthetic and medicinal chemistry. Its straightforward synthesis, coupled with the dual reactivity of the sulfonamide N-H and the aromatic C-Br bond, establishes it as a powerful intermediate for the creation of diverse molecular architectures. For researchers and drug development professionals, this compound represents a strategic starting point for the exploration of new therapeutic agents across a range of disease areas.

References

  • Angeli, A., et al. (2022). Diversely N-substituted benzenesulfonamides dissimilarly bind to human carbonic anhydrases: crystallographic investigations of N-nitrosulfonamides. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1959-1965. Available from: [Link].

  • Chemsrc. 2-Bromobenzenesulfonamide | CAS#:92748-09-9. Available from: [Link].

  • Festus, C., et al. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Tropical Journal of Natural Product Research, 3(9), 295-303. Available from: [Link].

  • Google Patents. CN117551005A - Synthesis method of 2-bromobenzenesulfonyl chloride and derivatives thereof.
  • Guerra, K., Yoshino, T., & Nelson, S. J. (2014). How can I protection an alkyldiamine with bromobenzene sulfonyl chloride? ResearchGate. Available from: [Link].

  • PrepChem.com. Synthesis of 2-bromo-N-methylbenzenesulfinamide. Available from: [Link].

  • Salihu, A., et al. (2022). Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. Molecules, 27(19), 6549. Available from: [Link].

  • Reddit. can anyone suggest a method to synthesize 2-bromo benzaldehyde without using bromine water or HBr. (2023). Available from: [Link].

  • Festus, C., et al. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Tropical Journal of Natural Product Research, 3(9), 295-303. Available from: [Link].

  • PrepChem.com. Synthesis of Step A: 2-Bromo-N-(tert-butyl)benzenesulfonamide. Available from: [Link].

  • Aslam, M., et al. (2026). Exploring Sulfonamides: Biological Activities and Structure-Activity Relationships. Archiv der Pharmazie. Available from: [Link].

  • Khan, I., et al. (2024). Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147. Infection and Drug Resistance, Volume 17, 3041-3053. Available from: [Link].

  • PubChem. 2-Bromobenzenesulfonyl chloride. Available from: [Link].

  • Asgari, S., et al. (2022). Recent Advances on Biological Active Sulfonamide based Hybrid Compounds Part A. Current Medicinal Chemistry, 29. Available from: [Link].

  • Waisser, K., et al. (2002). Biological activity of 2-hydroxythiobenzanilides and related compounds. Folia Pharmaceutica Universitatis Carolinae. Available from: [Link].

Sources

Methodological & Application

Introduction: Strategic Importance of N-Aryl Sulfonamides and the Role of 2-Bromo-N-isopropylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to the utilization of 2-Bromo-N-isopropylbenzenesulfonamide in cross-coupling reactions, designed for researchers, scientists, and professionals in drug development. This document provides a comprehensive overview, from theoretical considerations to practical laboratory protocols.

N-aryl sulfonamides are a cornerstone of modern medicinal chemistry, appearing in a vast array of therapeutic agents, including antibiotics, diuretics, and anticancer drugs. The development of efficient synthetic methodologies to construct these scaffolds is therefore of paramount importance. Cross-coupling reactions, particularly those catalyzed by palladium and nickel, have emerged as powerful tools for the formation of carbon-nitrogen and carbon-carbon bonds, offering a direct route to complex sulfonamide-containing molecules.

2-Bromo-N-isopropylbenzenesulfonamide is a readily available building block that presents both opportunities and challenges for synthetic chemists. Its structure features an ortho-bromine atom, a versatile handle for cross-coupling, and an N-isopropylsulfonamide group. The isopropyl substituent provides moderate steric bulk, which can influence reaction kinetics and catalyst selection. This guide explores the potential of this substrate in key cross-coupling reactions, providing a theoretical framework and actionable protocols for its successful implementation. While direct literature on this specific compound is not abundant, the principles derived from similar ortho-substituted aryl halides and sulfonamides provide a robust foundation for methodology development.[1][2][3]

Part 1: Foundational Concepts in Cross-Coupling of 2-Bromo-N-isopropylbenzenesulfonamide

Mechanistic Considerations: The Palladium and Nickel Catalytic Cycles

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, generally proceed through a common catalytic cycle involving three key steps: oxidative addition, transmetalation (for Suzuki-Miyaura) or amine coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination.[4][5][6][7] Nickel catalysis offers a cost-effective and sometimes more reactive alternative to palladium, particularly for challenging substrates.[3][8][9]

The ortho-position of the bromine atom and the presence of the N-isopropylsulfonamide group in the target molecule can introduce steric hindrance, potentially slowing down the oxidative addition step. The choice of a bulky, electron-rich phosphine ligand is often crucial to promote this step and stabilize the catalytic species.

Key Reaction Classes for 2-Bromo-N-isopropylbenzenesulfonamide

Two of the most synthetically valuable cross-coupling reactions for the derivatization of 2-Bromo-N-isopropylbenzenesulfonamide are:

  • Suzuki-Miyaura Coupling: For the formation of a C-C bond, introducing a new aryl or vinyl group at the 2-position of the benzenesulfonamide core. This is invaluable for creating biaryl structures.

  • Buchwald-Hartwig Amination: For the formation of a C-N bond, coupling the sulfonamide nitrogen with an aryl or heteroaryl halide. While our substrate already contains a sulfonamide, understanding this reaction is key to developing related transformations. More pertinently, this substrate can be a partner in C-N couplings where it acts as the electrophile.

Part 2: Suzuki-Miyaura Coupling: Protocol and Application

The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds by coupling an organoboron compound with an organic halide.[10][11] For 2-Bromo-N-isopropylbenzenesulfonamide, this allows for the synthesis of 2-aryl-N-isopropylbenzenesulfonamides, which are of interest in medicinal chemistry.

Experimental Protocol: Suzuki-Miyaura Coupling

Reaction Scheme:

Materials:

  • 2-Bromo-N-isopropylbenzenesulfonamide

  • Arylboronic acid (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.5 equivalents)

  • Toluene/Water (10:1 v/v)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried Schlenk flask, add 2-Bromo-N-isopropylbenzenesulfonamide (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium phosphate (2.5 mmol).

  • Add palladium(II) acetate (0.02 mmol) and SPhos (0.04 mmol).

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add degassed toluene (5 mL) and water (0.5 mL) via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation: Reaction Parameters
ParameterValue/ConditionRationale
Catalyst Pd(OAc)₂A common and effective palladium precursor.
Ligand SPhosA bulky, electron-rich ligand that promotes oxidative addition and is effective for sterically hindered substrates.
Base K₃PO₄A strong base that facilitates the transmetalation step.
Solvent Toluene/WaterA biphasic system that is effective for many Suzuki couplings.
Temperature 100 °CProvides sufficient energy for the reaction to proceed at a reasonable rate.
Visualization: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-Br complex1 Ar-Pd(II)L₂(Br) oxidative_addition->complex1 transmetalation Transmetalation complex1->transmetalation Ar'B(OH)₂ Base complex2 Ar-Pd(II)L₂(Ar') transmetalation->complex2 reductive_elimination Reductive Elimination complex2->reductive_elimination reductive_elimination->pd0 product Ar-Ar' reductive_elimination->product

Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling.

Part 3: Buchwald-Hartwig Amination: A Perspective

While 2-Bromo-N-isopropylbenzenesulfonamide is itself a sulfonamide, the Buchwald-Hartwig amination provides a powerful strategy for C-N bond formation and is highly relevant for the synthesis of more complex sulfonamide derivatives.[6][7] In this context, our substrate would act as the electrophilic partner.

Conceptual Protocol: Buchwald-Hartwig Amination

Reaction Scheme:

Materials:

  • 2-Bromo-N-isopropylbenzenesulfonamide

  • Amine (1.2 equivalents)

  • Pd₂(dba)₃ (1.5 mol%)

  • XPhos (3 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equivalents)

  • Anhydrous toluene

Procedure Outline:

  • Combine the aryl bromide, amine, and base in a glovebox or under an inert atmosphere.

  • Add the palladium precursor and ligand.

  • Add anhydrous, degassed toluene.

  • Heat the reaction mixture, typically between 80-110 °C, until the starting material is consumed.

  • Workup involves quenching the reaction, extraction, and purification by chromatography.

Visualization: Buchwald-Hartwig Workflow

Buchwald_Hartwig_Workflow start Start inert_atm Establish Inert Atmosphere start->inert_atm reagents Combine Aryl Bromide, Amine, and Base inert_atm->reagents catalyst Add Pd Precursor and Ligand reagents->catalyst solvent Add Anhydrous, Degassed Toluene catalyst->solvent reaction Heat and Stir (80-110 °C) solvent->reaction workup Aqueous Workup and Extraction reaction->workup purification Column Chromatography workup->purification end End purification->end

Caption: Step-by-step workflow for a typical Buchwald-Hartwig amination.

Part 4: Troubleshooting and Considerations

  • Low Yields: If yields are low, consider screening different ligands (e.g., RuPhos, XPhos for Suzuki; BrettPhos for Buchwald-Hartwig), bases (e.g., Cs₂CO₃), and solvents (e.g., dioxane, DMF).

  • Side Reactions: The sulfonamide moiety is generally stable under these conditions, but at very high temperatures or with highly reactive catalysts, C-S bond cleavage or reactions at the sulfonamide N-H (if present) could occur.

  • Steric Hindrance: The ortho-substituent may require more forcing conditions (higher temperature, longer reaction time) or a more active catalyst system. Nickel-based catalysts could be explored as an alternative.[3][9]

Conclusion

2-Bromo-N-isopropylbenzenesulfonamide is a valuable starting material for the synthesis of complex N-aryl sulfonamides via cross-coupling reactions. While specific literature for this compound is emerging, established protocols for related ortho-substituted aryl halides provide a strong starting point for reaction optimization. By carefully selecting the catalyst, ligand, and reaction conditions, researchers can effectively utilize this building block in their synthetic campaigns, particularly in the fields of medicinal chemistry and drug development.

References

  • Macmillan Group. B-Alkyl Suzuki Couplings. Available at: [Link]

  • Lubaev, A. E., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances. Available at: [Link]

  • Lubaev, A. E., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. National Institutes of Health. Available at: [Link]

  • Xiao, Q., et al. (2013). A palladium-catalyzed reaction of 2-alkynylbromobenzene with 2-(2-alkynyl)benzenesulfonamide. RSC Advances, 3(17), 5779.
  • Cheng, G., Wang, P., & Yu, J.-Q. (2017). meta-C-H Arylation and Alkylation of Benzylsulfonamide Enabled by a Palladium(II)/Isoquinoline Catalyst. Angewandte Chemie International Edition, 56(28), 8183-8186. Available at: [Link]

  • McGuire, R. T., et al. (2022). Nickel-Catalyzed N-Arylation of Sulfinamides: A Comparative Study versus Analogous Sulfonamide Cross-Couplings. Organometallics.
  • NCERT. Amines. Available at: [Link]

  • Process for manufacturing N-benzyl-N-isopropyl amides. Google Patents.
  • Gäber, F., et al. (2020). Saturated Bioisosteres of ortho-Substituted Benzenes. PubMed. Available at: [Link]

  • Zu, W., et al. (2019). Chemoselective N-arylation of aminobenzene sulfonamides via copper catalysed Chan–Evans–Lam reactions. Organic Chemistry Frontiers. Available at: [Link]

  • Zhang, H., et al. (2020). Light-Promoted Nickel-Catalyzed C–O/C–N Coupling of Aryl Halides with Carboxylic Acids and Sulfonamides. Organic Letters.
  • Li, J. J., et al. (2007). 2-hydroxy-N-arylbenzenesulfonamides as ATP-citrate lyase inhibitors. PubMed. Available at: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]

  • McGuire, R. T., et al. (2020). Nickel‐Catalyzed Cross‐Coupling of Sulfonamides With (Hetero)aryl Chlorides. Angewandte Chemie.
  • Chemistry LibreTexts. (2020). 17.2: Palladium catalyzed couplings. Available at: [Link]

  • Cheng, G., Wang, P., & Yu, J.-Q. (2017). meta-C−H Arylation and Alkylation of Benzylsulfonamide Enabled by a Palladium(II)/Isoquinoline Catalyst. SciSpace. Available at: [Link]

  • Nobel Prize Outreach. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Available at: [Link]

  • Ali, I., et al. (2023). Synthesis of 2-aminothiazole sulfonamides as potent biological agents. PubMed Central. Available at: [Link]

  • Chemistry LibreTexts. (2023). Suzuki cross-coupling. Available at: [Link]

  • Wang, C., et al. (2021). Regioselective N-F and α C(sp3)-H Arylation of Aliphatic N-Fluorosulfonamides with Imidazopyridines. PubMed. Available at: [Link]

  • Ogoshi, S. (2015). Palladium Catalysts for Cross-Coupling Reaction. MDPI. Available at: [Link]

  • El-Shamy, N. T., et al. (2024). C–N Coupling of 3‐Aminothiophene with Substituted Benzenediazonium Cations: Carbon Nucleophilicity, Hyper‐Ortho Effects, and Predictive Modeling of Structural Analogs. National Institutes of Health. Available at: [Link]

  • ResearchGate. (2025). Suzuki–Miyaura Cross Coupling Reactions of B-Allenyl-9-BBN. Available at: [Link]

  • Macmillan Group. (2018). Sulfonamidation of Aryl and Heteroaryl Halides through Photosensitized Nickel Catalysis. Princeton University. Available at: [Link]

  • Szymanska, E., et al. (2021). Synthesis, characterization and in vitro cytotoxicity studies of poly-N-isopropyl acrylamide gel nanoparticles and films. PubMed. Available at: [Link]

  • Vautravers, N. F., et al. (2016). Palladium-Catalyzed N-Arylation of Cyclopropylamines. PubMed. Available at: [Link]

  • ResearchGate. (2020). Nickel‐Catalyzed Cross‐Coupling of Sulfonamides With (Hetero)aryl Chlorides. Available at: [Link]

  • Sharma, A., & Błoch-Mechkour, A. (2019). Palladium-catalyzed cross-couplings by C–O bond activation. Catalysis Science & Technology. Available at: [Link]

  • Gottschalk, H. R., & Weiss, R. S. (1948). Studies on sensitivity to plasticizers; ortho-nitrobiphenyl, N-isopropyl benzene sulfonamide and N-isopropyl benzene sulfonamide and N-isopropyl ortho and para toluene sulfonamide.
  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Available at: [Link]

  • Wikipedia. Buchwald–Hartwig amination. Available at: [Link]

  • Wallenberger, F. T. (1958). Steric effects in ortho-bridged and ortho-substituted biphenyls. Fordham Research Commons. Available at: [Link]

Sources

Application Notes and Protocols: 2-Bromo-N-isopropylbenzenesulfonamide as a Versatile Intermediate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: 2-Bromo-N-isopropylbenzenesulfonamide is a pivotal intermediate in modern organic synthesis, valued for its dual reactive sites: a synthetically versatile aryl bromide and a directing sulfonamide group. This combination allows for sequential, regioselective functionalization, making it a valuable building block in the construction of complex molecules for pharmaceutical and materials science applications. This guide provides an in-depth exploration of its synthesis, key applications in palladium-catalyzed cross-coupling reactions, and its utility in directed ortho-metalation. The protocols herein are designed for researchers, chemists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale to empower effective and innovative synthesis.

Physicochemical Properties & Safety Information

Before commencing any experimental work, it is crucial to be familiar with the properties and safety requirements of the materials involved.

PropertyValueReference(s)
CAS Number 951883-94-6[1][2]
Molecular Formula C₉H₁₂BrNO₂S[1][2]
Molecular Weight 278.16 g/mol [2]
Appearance Typically a white to off-white solid
Purity ≥98%[1]
Storage Room temperature, in a dry, well-ventilated area[1]

Safety Information:

  • Pictograms: GHS pictograms may apply; consult the specific Safety Data Sheet (SDS) from the supplier.

  • Hazard Statements: May cause skin, eye, and respiratory irritation.

  • Precautionary Statements: Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat. Handle in a chemical fume hood.

Synthesis of 2-Bromo-N-isopropylbenzenesulfonamide

The most direct and common method for synthesizing the title compound is the reaction of 2-bromobenzenesulfonyl chloride with isopropylamine.[3][4][5] This is a classic nucleophilic acyl substitution at the sulfonyl group.

Reaction Rationale:

The reaction proceeds by the nucleophilic attack of the nitrogen atom of isopropylamine on the electrophilic sulfur atom of the sulfonyl chloride. A base, which can be an excess of the amine itself or a non-nucleophilic base like triethylamine (TEA), is required to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.[3] Chloroform or dichloromethane (DCM) are common solvents as they are relatively inert and readily dissolve the starting materials.

G cluster_reactants Reactants cluster_conditions Conditions cluster_product Product r1 2-Bromobenzenesulfonyl Chloride cond Room Temperature 12 hours r1->cond r2 Isopropylamine (2.5 eq) r2->cond r3 Chloroform (Solvent) r3->cond p1 2-Bromo-N-isopropylbenzenesulfonamide cond->p1 Workup & Purification G pd0 Pd(0)Ln pd2_complex LnPd(II)(Ar)(Br) pd0->pd2_complex Oxidative Addition arbr Ar-Br (Title Compound) arbr->pd2_complex transmetal_intermediate LnPd(II)(Ar)(R) pd2_complex->transmetal_intermediate Transmetalation boronic R-B(OH)₂ boronic->transmetal_intermediate base Base (e.g., K₂CO₃) base->pd2_complex transmetal_intermediate->pd0 Reductive Elimination product Ar-R (Coupled Product) transmetal_intermediate->product G start 2-Bromo-N-isopropyl- benzenesulfonamide lithiated Ortho-Lithiated Intermediate (C3-Li) start->lithiated Directed Deprotonation base Strong Base (e.g., n-BuLi, -78 °C) base->start product 1,2,3-Trisubstituted Benzene lithiated->product Electrophilic Quench electrophile Electrophile (E⁺) (e.g., I₂, DMF, R-X) electrophile->lithiated

Sources

A Comprehensive Guide to the Sulfonylation of N-Isopropylaniline: Principles, Protocol, and Practical Insights

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The synthesis of N-aryl sulfonamides is a cornerstone of medicinal chemistry and materials science, owing to the prevalence of the sulfonamide moiety in a vast array of therapeutic agents and functional materials. This application note provides a detailed guide to the experimental conditions for the sulfonylation of N-isopropylaniline, a common secondary aniline substrate. We delve into the underlying reaction mechanism, systematically dissect the critical experimental parameters, and present a robust, step-by-step protocol for laboratory execution. This guide is designed to equip researchers with the foundational knowledge and practical expertise required to perform this transformation efficiently and reproducibly, complete with insights into reaction optimization, workup, and product characterization.

Introduction and Scientific Context

Sulfonamides are a critical class of organic compounds characterized by the -S(=O)₂-N- functional group. Their derivatives are known for a wide spectrum of biological activities, including antibacterial, antiviral, and antihypertensive properties.[1] The standard method for constructing the sulfonamide linkage involves the reaction of a primary or secondary amine with a sulfonyl chloride in the presence of a base.[2][3]

N-isopropylaniline serves as an excellent model for a secondary N-alkylaniline, a common scaffold in drug discovery.[4] Its sulfonylation presents a straightforward yet fundamental transformation. Understanding the nuances of this reaction is crucial for synthesizing more complex drug candidates and functional molecules. This document provides an authoritative framework for this process, grounded in established chemical principles.

Reaction Principles and Mechanism

The sulfonylation of N-isopropylaniline is a classic example of nucleophilic acyl substitution at a sulfonyl sulfur center. The reaction proceeds via a well-understood mechanism where the lone pair of electrons on the nitrogen atom of N-isopropylaniline acts as a nucleophile, attacking the highly electrophilic sulfur atom of the arylsulfonyl chloride.

Causality of Key Components:

  • Nucleophile: N-isopropylaniline provides the nitrogen nucleophile. As a secondary amine, it is sufficiently nucleophilic to react efficiently without the risk of the double addition that can complicate reactions with primary amines.[3]

  • Electrophile: An arylsulfonyl chloride (e.g., p-toluenesulfonyl chloride, TsCl, or benzenesulfonyl chloride) serves as the sulfonyl group donor. The electron-withdrawing oxygen atoms and the chloride leaving group make the sulfur atom highly electrophilic.[5][6]

  • Base: A non-nucleophilic organic base, such as pyridine or triethylamine (TEA), is essential. Its primary role is to neutralize the hydrochloric acid (HCl) generated during the reaction.[3][7] This prevents the protonation of the starting amine, which would render it non-nucleophilic, and drives the reaction to completion. Pyridine can also act as a nucleophilic catalyst, forming a highly reactive sulfonylpyridinium salt intermediate.[8]

The overall transformation is depicted below.

G cluster_intermediate Intermediate Formation N_Isopropylaniline N-Isopropylaniline (Nucleophile) Intermediate Tetrahedral Intermediate N_Isopropylaniline->Intermediate Nucleophilic Attack SulfonylChloride Arylsulfonyl Chloride (Electrophile) SulfonylChloride->Intermediate Base Base (e.g., Pyridine) HCl_Salt Base•HCl Salt (Byproduct) Base->HCl_Salt HCl Neutralization Product N-Aryl Sulfonamide (Product) Intermediate->Product Chloride Elimination & Proton Abstraction

Caption: Generalized mechanism for the sulfonylation of N-isopropylaniline.

Detailed Experimental Protocol

This protocol describes a standard, robust method for the synthesis of N-isopropyl-N-phenyl-p-toluenesulfonamide using p-toluenesulfonyl chloride (TsCl).

Materials and Reagents
Reagent/MaterialGradeSupplier RecommendationNotes
N-Isopropylaniline≥98%Sigma-Aldrich, AcrosStore under nitrogen.
p-Toluenesulfonyl Chloride (TsCl)≥99%Sigma-Aldrich, TCIMoisture sensitive.
PyridineAnhydrous, ≥99.8%Acros, Sigma-AldrichStore over molecular sieves.
Dichloromethane (DCM)Anhydrous, ≥99.8%Fisher ScientificUse a freshly opened bottle or dried solvent.
Hydrochloric Acid (HCl)1 M Aqueous SolutionN/AFor workup.
Sodium Bicarbonate (NaHCO₃)Saturated Aqueous SolutionN/AFor workup.
Brine (NaCl)Saturated Aqueous SolutionN/AFor workup.
Magnesium Sulfate (MgSO₄)AnhydrousVWR, Fisher ScientificFor drying organic layers.
Silica Gel60 Å, 230-400 meshSorbent TechnologiesFor column chromatography.
Ethyl Acetate/HexanesHPLC GradeN/AEluent for chromatography.
Step-by-Step Methodology

The following workflow provides a visual summary of the protocol.

Caption: Experimental workflow for the sulfonylation of N-isopropylaniline.

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add N-isopropylaniline (1.0 eq). Dissolve it in anhydrous dichloromethane (DCM, approx. 0.2 M concentration).

  • Base Addition: Add anhydrous pyridine (1.5 eq) to the stirred solution.

  • Cooling: Cool the solution to 0 °C using an ice-water bath. This is critical to control the initial exotherm upon addition of the sulfonyl chloride.

  • Sulfonyl Chloride Addition: In a separate flask, dissolve p-toluenesulfonyl chloride (TsCl, 1.1 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled reaction mixture over 15-20 minutes using a dropping funnel.

  • Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 6-18 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC), observing the consumption of the N-isopropylaniline spot.

  • Aqueous Workup: Upon completion, dilute the reaction mixture with additional DCM. Transfer the mixture to a separatory funnel and wash sequentially with:

    • 1 M HCl (2x) - This removes the pyridine base as its water-soluble pyridinium salt.

    • Saturated NaHCO₃ solution (1x) - This neutralizes any remaining acid.

    • Brine (1x) - This removes bulk water and aids in layer separation.

  • Drying and Concentration: Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel. A gradient of ethyl acetate in hexanes (e.g., 5% to 20%) is typically effective for eluting the product.

  • Characterization: The final product should be characterized by standard analytical techniques to confirm its identity and purity.[7]

Data Summary and Expected Results

The success of the reaction is contingent on careful control of the parameters outlined. Below is a summary of key variables and their typical impact.

ParameterRecommended ConditionRationale & Expected Outcome
Stoichiometry 1.0 eq Amine : 1.1 eq TsCl : 1.5 eq PyridineA slight excess of the sulfonylating agent ensures complete consumption of the amine. Excess base drives the reaction to completion. Typical yields: 80-95%.
Temperature 0 °C to Room TemperatureInitial cooling prevents side reactions. Allowing the reaction to proceed at room temperature ensures a reasonable reaction rate.
Solvent Anhydrous Dichloromethane (DCM)Aprotic and unreactive. Prevents hydrolysis of the sulfonyl chloride and effectively dissolves reactants.
Reaction Time 6 - 18 hoursSufficient time for the reaction to reach completion at room temperature. Monitor by TLC for confirmation.

Expected Characterization Data for N-isopropyl-N-phenyl-p-toluenesulfonamide:

  • ¹H NMR: Will show characteristic signals for the isopropyl group (a septet and a doublet), the aromatic protons from both the aniline and tosyl groups, and the methyl group of the tosyl moiety.

  • ¹³C NMR: Will show signals for all unique carbon atoms in the molecule.

  • IR Spectroscopy: Will exhibit strong, characteristic S=O stretching bands around 1350 cm⁻¹ (asymmetric) and 1160 cm⁻¹ (symmetric).[7]

  • Mass Spectrometry (MS): Will confirm the molecular weight of the synthesized compound.

Senior Scientist Insights & Troubleshooting

  • The Criticality of Anhydrous Conditions: The most common cause of low yields is the hydrolysis of the sulfonyl chloride. Ensure all glassware is oven- or flame-dried and that anhydrous solvents are used. Performing the reaction under an inert atmosphere (Nitrogen or Argon) is best practice.

  • Choice of Base: While pyridine is effective, triethylamine (TEA) can also be used.[3] Pyridine is often preferred for less reactive amines due to its potential role as a nucleophilic catalyst.[8] However, TEA is more basic and its hydrochloride salt is more easily removed during the aqueous workup.

  • Alternative Sulfonylating Agents: This protocol is broadly applicable to other arylsulfonyl chlorides, such as benzenesulfonyl chloride or dansyl chloride. Dansyl chloride is particularly useful when a fluorescent tag is desired for analytical purposes like HPLC.[9][10]

  • Reaction Monitoring is Key: Do not rely solely on a fixed reaction time. Steric hindrance or electronic effects from substituted anilines or sulfonyl chlorides can significantly alter the reaction rate. TLC is an indispensable tool for determining the reaction endpoint.

Conclusion

The sulfonylation of N-isopropylaniline is a fundamental and highly reliable transformation for the synthesis of N-aryl sulfonamides. By carefully controlling stoichiometry, temperature, and ensuring anhydrous conditions, researchers can consistently achieve high yields of the desired product. The protocol and insights provided herein serve as a comprehensive resource for scientists in academic and industrial settings, enabling the efficient synthesis of this important chemical scaffold.

References

  • Wikipedia contributors. (2023). Dansyl chloride. Wikipedia, The Free Encyclopedia.

  • BenchChem. (2025). Application Notes and Protocols for Sulfonamide Synthesis using 2,4-Dichlorobenzenesulfonyl Chloride. BenchChem Technical Resources.

  • BenchChem. (2025). Application Note: Enhanced HPLC Analysis of Primary and Secondary Amines Using Dansyl Chloride Derivatization. BenchChem Technical Resources.

  • Al-Awady, M. J., et al. (2022). Mechanism of reaction of dansyl chloride with carboxylic acid functional group. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.

  • Heravi, M. M., et al. (2012). A Simple and Eco-Sustainable Method for the Sulfonylation of Amines Under Microwave-Assisted Solvent-Free Conditions. Royal Society of Chemistry Advances.

  • Bartzatt, R. (2001). Fluorescent labeling of drugs and simple organic compounds containing amine functional groups, utilizing dansyl chloride in Na(2)CO(3) buffer. Drug Development and Industrial Pharmacy.

  • Ghorbani-Vaghei, R., & Veisi, H. (2009). Sulfonylation of Aniline, Alcohol, Solvent free, p-toluenesulfonyl chloride. E-Journal of Chemistry.

  • Mondal, P., & Bora, U. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface.

  • FAQ. (n.d.). What are the diverse applications of Tosyl chloride (TsCl) in organic chemistry?. BenchChem.

  • BenchChem. (2025). An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group. BenchChem Technical Resources.

  • National Center for Biotechnology Information. (n.d.). N-Isopropylaniline. PubChem Compound Database.

  • ChemicalBook. (n.d.). Tosyl chloride: Application, Preparation. ChemicalBook.

Sources

Protocol for the purification of 2-Bromo-N-isopropylbenzenesulfonamide by column chromatography

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Purification of 2-Bromo-N-isopropylbenzenesulfonamide by Column Chromatography

Authored by: A Senior Application Scientist

Introduction

2-Bromo-N-isopropylbenzenesulfonamide is a key building block in medicinal chemistry and drug development, often utilized in the synthesis of more complex molecules with potential therapeutic applications. The purity of this intermediate is paramount, as impurities can lead to unwanted side reactions, complicate structural elucidation of subsequent products, and introduce confounding variables in biological assays. The common synthesis route for this compound involves the reaction of 2-bromobenzenesulfonyl chloride with isopropylamine. This reaction often results in a crude product containing unreacted starting materials and potential byproducts.

This application note provides a detailed, field-proven protocol for the purification of 2-Bromo-N-isopropylbenzenesulfonamide using silica gel column chromatography. The methodology is grounded in the fundamental principles of chromatography, ensuring a robust and reproducible separation. We will delve into the causality behind each step, from the selection of the mobile phase to the collection of pure fractions, providing a self-validating system for researchers, scientists, and drug development professionals.

Principle of Separation: Normal-Phase Chromatography

The purification strategy hinges on the principle of normal-phase adsorption chromatography. In this technique, a polar stationary phase (silica gel) is used in conjunction with a less polar mobile phase. The separation is governed by the differential adsorption of the compounds in the crude mixture onto the silica gel surface.

  • Silica Gel (Stationary Phase): The surface of silica gel is rich in hydroxyl groups (silanols), making it highly polar.

  • Compound Polarity:

    • 2-Bromo-N-isopropylbenzenesulfonamide (Product): This is a moderately polar molecule. The sulfonamide group (-SO₂NH-) is polar, while the bromophenyl and isopropyl groups are non-polar.

    • 2-bromobenzenesulfonyl chloride (Starting Material): This reactant is less polar than the final product.

    • Isopropylamine (Starting Material): This is a small, polar, and basic molecule. If present in excess, it will bind very strongly to the acidic silica gel.

    • Byproducts: Other potential impurities will have varying polarities.

During elution, the components of the crude mixture will travel down the column at different rates. The least polar compounds, having the weakest interaction with the silica gel, will elute first. The desired product, with its moderate polarity, will elute next. Highly polar impurities, such as excess isopropylamine, will remain strongly adsorbed to the top of the column.

G cluster_0 Column Chromatography Separation cluster_1 Silica Gel Column Crude_Mixture Crude Product (Loaded at top of column) Elution Elution with Hexane/Ethyl Acetate Crude_Mixture->Elution Impurity_High Highly Polar Impurities (e.g., Isopropylamine) Elution->Impurity_High Elutes Last or is Retained Product 2-Bromo-N-isopropyl- benzenesulfonamide Elution->Product Elutes Second Impurity_Low Less Polar Impurities (e.g., 2-bromobenzenesulfonyl chloride) Elution->Impurity_Low Elutes First Top Top of Column (Strong Adsorption) Middle Middle of Column (Differential Migration) Bottom Bottom of Column (Elution)

Caption: Separation principle on a silica gel column.

Materials and Methods

Reagents and Consumables
MaterialGradeSupplier Recommendation
Crude 2-Bromo-N-isopropylbenzenesulfonamideSynthesis GradeN/A
Silica GelFlash Chromatography Grade, 60 Å, 40-63 µmStandard suppliers
n-HexaneHPLC GradeStandard suppliers
Ethyl AcetateHPLC GradeStandard suppliers
DichloromethaneHPLC GradeStandard suppliers
TLC PlatesSilica Gel 60 F₂₅₄Standard suppliers
Glass WoolLaboratory GradeStandard suppliers
SandWashed and DriedStandard suppliers
Equipment
EquipmentSpecification
Glass Chromatography Column2-5 cm diameter, 30-50 cm length
Separatory Funnel / Solvent ReservoirVolume appropriate for column size
Fraction Collector or Test TubesSized for appropriate fraction volumes
Rotary EvaporatorStandard laboratory model
TLC Developing ChamberStandard glass chamber with lid
UV Lamp254 nm

Experimental Protocol

Part 1: Development of the Optimal Solvent System via TLC

The success of column chromatography is critically dependent on the choice of the mobile phase. Thin-Layer Chromatography (TLC) is an essential preliminary step to identify a solvent system that provides optimal separation. The goal is to find a solvent mixture where the desired product has a Retention Factor (Rf) between 0.25 and 0.35.[1][2]

Procedure:

  • Prepare a Sample Solution: Dissolve a small amount of the crude product in a few drops of ethyl acetate or dichloromethane.

  • Spot the TLC Plate: Using a capillary tube, spot the sample solution onto the baseline of a TLC plate.

  • Develop the Plate: Place the TLC plate in a developing chamber containing a proposed solvent system (e.g., start with 20% ethyl acetate in hexane). Ensure the chamber is saturated with the solvent vapors.

  • Visualize: After the solvent front has moved up the plate, remove it, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp at 254 nm.

  • Calculate Rf: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front).

  • Optimize:

    • If the Rf is too high (> 0.4), the solvent system is too polar. Decrease the proportion of the polar solvent (ethyl acetate).

    • If the Rf is too low (< 0.2), the solvent system is not polar enough. Increase the proportion of the polar solvent.

    • Test several solvent compositions (e.g., 10%, 15%, 20%, 25% ethyl acetate in hexane) to find the optimal system. A good starting point for many sulfonamides is a hexane/ethyl acetate mixture.[3]

Part 2: Column Chromatography Workflow

G start Start prep_col 1. Prepare Column (Slurry Packing) start->prep_col prep_sample 2. Prepare and Load Sample prep_col->prep_sample elute 3. Elute with Mobile Phase prep_sample->elute collect 4. Collect Fractions elute->collect analyze 5. Analyze Fractions by TLC collect->analyze analyze->collect Continue Elution combine 6. Combine Pure Fractions analyze->combine Separation Complete evaporate 7. Evaporate Solvent combine->evaporate end Pure Product evaporate->end

Caption: Overall workflow for column chromatography purification.

Step-by-Step Procedure:

  • Column Preparation (Slurry Packing Method):

    • Secure the glass column vertically to a retort stand.

    • Place a small plug of glass wool at the bottom of the column, followed by a thin layer of sand (approx. 0.5 cm).

    • In a beaker, prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane). The amount of silica should be about 40-60 times the weight of the crude sample.

    • Pour the slurry into the column. Open the stopcock to allow the solvent to drain, continuously tapping the side of the column to ensure even packing and remove air bubbles.

    • Once the silica has settled, add a layer of sand (approx. 1 cm) on top to prevent disturbance of the silica bed during sample and solvent addition.

    • Crucial: Never let the solvent level drop below the top of the silica gel, as this can cause the column to crack, leading to poor separation.

  • Sample Preparation and Loading:

    • Dissolve the crude 2-Bromo-N-isopropylbenzenesulfonamide in a minimum amount of a suitable solvent. Dichloromethane is often a good choice as it is a strong solvent but less polar than ethyl acetate.[4]

    • Alternatively, for less soluble compounds, use the "dry loading" method: adsorb the crude product onto a small amount of silica gel by dissolving it in a solvent, adding silica, and evaporating the solvent. Then, carefully add the resulting free-flowing powder to the top of the column.

    • Carefully add the sample solution to the top of the column using a pipette.

    • Open the stopcock and allow the sample to enter the silica gel bed. Wash with a very small amount of the mobile phase to ensure all the sample is loaded onto the column.

  • Elution and Fraction Collection:

    • Carefully fill the column with the mobile phase identified from the TLC analysis.

    • Begin collecting fractions in test tubes or using a fraction collector. The size of the fractions should be appropriate for the column size (e.g., 10-20 mL for a medium-sized column).

    • Maintain a constant flow rate. A steady drip is generally appropriate.

  • Monitoring the Separation:

    • Analyze the collected fractions by TLC to determine their composition. Spot every few fractions on a TLC plate.

    • This allows you to track the elution of different compounds. The less polar impurities will elute first, followed by the desired product.

  • Combining Fractions and Solvent Removal:

    • Once the separation is complete, identify the fractions containing the pure product (those showing a single spot on the TLC plate with the correct Rf value).

    • Combine these pure fractions into a round-bottom flask.

    • Remove the solvent using a rotary evaporator to yield the purified 2-Bromo-N-isopropylbenzenesulfonamide.

  • Final Analysis:

    • Assess the purity of the final product using an appropriate analytical technique, such as HPLC or NMR spectroscopy.[5]

Trustworthiness: A Self-Validating System

This protocol is designed to be self-validating through the systematic use of TLC. The preliminary TLC analysis predicts the outcome of the column separation, and the in-process TLC analysis of the collected fractions confirms the progress of the purification in real-time. This iterative process of analysis and separation ensures a high degree of confidence in the final product's purity.

References

  • Benchchem. (n.d.). Technical Support Center: Purification of Sulfonamide Derivatives by Column Chromatography. Benchchem. Retrieved from [6]

  • Morgan, K. M., et al. (1995). Determination of sulfonamides by packed column supercritical fluid chromatography with atmospheric pressure chemical ionisation mass spectrometric detection. Analyst, 120(10), 2537-2542. Retrieved from [Link]

  • Yang, S. S., et al. (1995). Micellar liquid chromatographic separation of sulfonamides in physiological samples using direct on-column injection. Journal of Chromatography A, 692(1-2), 311-318. Retrieved from [Link]

  • Benchchem. (n.d.). A Comparative Guide to Determining the Purity of Synthesized Sulfonamides. Benchchem. Retrieved from [5]

  • Various Authors. (2015). How can I select the solvent system for column chromatography?. ResearchGate. Retrieved from [Link]

  • Chemistry For Everyone. (2025). How To Choose Solvent System For Column Chromatography?. YouTube. Retrieved from [Link][1]

  • Richey, H. G., Jr., & Farkas, J., Jr. (1987). Sulfamides and sulfonamides as polar aprotic solvents. The Journal of Organic Chemistry, 52(4), 479-483. Retrieved from [Link][7]

  • Combs, M. T., Ashraf-Khorassani, M., & Taylor, L. T. (1997). Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography. Journal of Chromatographic Science, 35(4), 186-191. Retrieved from [Link][8]

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from [Link][3]

  • Biotage. (2023). Which sample solvents work best with normal-phase flash column chromatography?. Retrieved from [Link][4]

  • ChemistryViews. (2012). Tips and Tricks for the Lab: Column Choices. Retrieved from [Link][2]

  • PrepChem. (n.d.). Synthesis of Step A: 2-Bromo-N-(tert-butyl)benzenesulfonamide. Retrieved from [Link][9]

Sources

Application Note: Determination of the Solubility Profile of 2-Bromo-N-isopropylbenzenesulfonamide in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

A thorough understanding of a compound's solubility is a cornerstone of successful drug discovery and development, influencing everything from reaction kinetics to final formulation.[1][2][3][4] This technical guide provides a comprehensive framework for determining the solubility of 2-Bromo-N-isopropylbenzenesulfonamide in a range of common organic solvents. In the absence of publicly available quantitative data for this specific molecule, we present a detailed experimental protocol based on the gold-standard isothermal shake-flask method.[5][6][7] This document is designed to empower researchers, scientists, and drug development professionals to generate reliable and reproducible solubility data, thereby accelerating their research and development endeavors.

Introduction: The Critical Role of Solubility in Pharmaceutical Research

2-Bromo-N-isopropylbenzenesulfonamide is a sulfonamide derivative, a class of compounds with significant therapeutic applications. The journey of a promising compound from the laboratory bench to a viable therapeutic is critically dependent on its physicochemical properties, with solubility being a primary determinant of its success.[1][4] Poor solubility can lead to a host of challenges, including:

  • Inaccurate in vitro assay results: Undissolved compound can lead to an underestimation of biological activity.[7]

  • Difficulties in purification and formulation: Low solubility complicates processes like crystallization and the development of stable dosage forms.[1][8]

  • Poor bioavailability: For a drug to be effective, it must first dissolve in physiological fluids to be absorbed into the systemic circulation.[1][4]

Therefore, establishing a comprehensive solubility profile of 2-Bromo-N-isopropylbenzenesulfonamide in various organic solvents is an essential first step in its evaluation as a potential drug candidate or as an intermediate in organic synthesis. This application note provides the theoretical background and a practical, step-by-step protocol to generate this crucial dataset.

Scientific Principles of Solubility

The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.[9] Polar solutes tend to dissolve in polar solvents, while non-polar solutes are more soluble in non-polar solvents. The overall solubility is a result of the interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules.

For an organic molecule like 2-Bromo-N-isopropylbenzenesulfonamide, its solubility in different solvents is influenced by several factors:

  • Polarity: The presence of the sulfonamide group (-SO₂NH-) and the bromine atom introduces polarity to the molecule. Solvents with a similar polarity are likely to be effective at dissolving it.

  • Hydrogen Bonding: The sulfonamide group can act as both a hydrogen bond donor (the N-H group) and acceptor (the oxygen atoms of the sulfonyl group). Solvents that can participate in hydrogen bonding (e.g., alcohols) are expected to be good solvents.

  • Molecular Size and Shape: Larger molecules can be more difficult to solvate, potentially leading to lower solubility.[10]

  • Temperature: For most solids, solubility increases with temperature as the dissolution process is often endothermic.[11]

The physicochemical properties of sulfonamides, such as their acid dissociation constant (pKa) and hydrophobicity, also play a significant role in their solubility behavior.[12]

Experimental Protocol: Isothermal Shake-Flask Method for Thermodynamic Solubility

The isothermal shake-flask method is a widely accepted and reliable technique for determining the thermodynamic equilibrium solubility of a compound.[6] The method involves agitating an excess of the solid compound in the solvent of choice at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then determined analytically.

Materials and Equipment

Materials:

  • 2-Bromo-N-isopropylbenzenesulfonamide (high purity, >98%)

  • Selected organic solvents (HPLC grade or equivalent):

    • Methanol

    • Ethanol

    • Isopropanol

    • Acetone

    • Acetonitrile

    • Ethyl Acetate

    • Dichloromethane

    • Toluene

    • Dimethyl Sulfoxide (DMSO)

    • N,N-Dimethylformamide (DMF)

  • Deionized water (for HPLC mobile phase)

  • Formic acid or trifluoroacetic acid (for HPLC mobile phase, if needed)

Equipment:

  • Analytical balance (readable to 0.1 mg)

  • Glass vials (e.g., 4 mL) with screw caps and PTFE septa

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringes (1 mL or 2 mL)

  • Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • HPLC column (e.g., C18 reverse-phase)

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis A Weigh excess 2-Bromo-N- isopropylbenzenesulfonamide B Add a known volume of solvent to vials A->B C Add the compound to each solvent vial B->C D Place vials on a shaker at constant temperature (e.g., 25 °C) C->D E Shake for 24-48 hours to reach equilibrium D->E F Centrifuge vials to pellet excess solid E->F G Withdraw supernatant F->G H Filter supernatant (0.22 µm filter) G->H I Dilute the filtrate with mobile phase H->I J Analyze by HPLC I->J

Caption: Isothermal Shake-Flask Solubility Determination Workflow.

Step-by-Step Procedure
  • Preparation of Solvent Vials: To a series of glass vials, add a precise volume (e.g., 2.0 mL) of each organic solvent to be tested.

  • Addition of Compound: Add an excess amount of 2-Bromo-N-isopropylbenzenesulfonamide to each vial. A general guideline is to add enough compound so that a significant amount of undissolved solid remains at the end of the experiment.

  • Equilibration: Securely cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the vials for a sufficient time to ensure equilibrium is reached (typically 24 to 48 hours).

  • Phase Separation: After the equilibration period, remove the vials from the shaker and allow the undissolved solid to settle. For finer particles, centrifuge the vials at a moderate speed (e.g., 5000 rpm for 10 minutes) to pellet the excess solid.

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe.

  • Filtration: Immediately filter the supernatant through a solvent-compatible syringe filter (0.22 µm or 0.45 µm) into a clean vial. This step is crucial to remove any remaining solid particles.

  • Dilution: Accurately dilute a known volume of the filtrate with the HPLC mobile phase to a concentration that falls within the range of the calibration curve.

  • Quantification: Analyze the diluted samples by HPLC to determine the concentration of 2-Bromo-N-isopropylbenzenesulfonamide.

HPLC Quantification

A validated HPLC method is required to accurately quantify the concentration of the dissolved compound.

  • Preparation of Stock and Standard Solutions:

    • Prepare a stock solution of 2-Bromo-N-isopropylbenzenesulfonamide of a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water).

    • From the stock solution, prepare a series of standard solutions of decreasing concentrations to construct a calibration curve.

  • HPLC Method Conditions (Example):

    • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm

    • Mobile Phase: A gradient or isocratic mixture of water (with 0.1% formic acid) and acetonitrile.

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: Determined by UV-Vis scan of the compound (e.g., 254 nm or 270 nm).

    • Column Temperature: 25 °C

  • Calibration Curve:

    • Inject the standard solutions into the HPLC system and record the peak areas.

    • Plot a graph of peak area versus concentration.

    • Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.99 is desirable.

  • Calculation of Solubility:

    • Inject the diluted samples from the solubility experiment and record their peak areas.

    • Use the calibration curve equation to calculate the concentration of the diluted sample.

    • Multiply the calculated concentration by the dilution factor to determine the original concentration in the saturated solution. This value represents the solubility of 2-Bromo-N-isopropylbenzenesulfonamide in that solvent at the specified temperature.

Data Presentation

The experimentally determined solubility data should be compiled into a clear and organized table for easy comparison and interpretation.

Table 1: Solubility of 2-Bromo-N-isopropylbenzenesulfonamide in Various Organic Solvents at 25 °C (Template)

Solvent Solvent Polarity Index Solubility (mg/mL) Solubility (mol/L) Qualitative Description
Methanol5.1
Ethanol4.3
Isopropanol3.9
Acetone5.1
Acetonitrile5.8
Ethyl Acetate4.4
Dichloromethane3.1
Toluene2.4
DMSO7.2
DMF6.4

Note: Solvent polarity index values are approximate and can vary depending on the scale used.

Interpreting Solubility Data: A Conceptual Framework

The solubility data generated can be interpreted based on the principles of intermolecular forces and solvent properties.

G cluster_solute 2-Bromo-N-isopropylbenzenesulfonamide cluster_solvent Solvent Properties Solute Polar Groups (-SO2NH-, -Br) Non-polar Groups (Phenyl, Isopropyl) Solubility Solubility Solute->Solubility 'Like Dissolves Like' Polarity Polarity Polarity->Solubility Hbond H-Bonding (Donor/Acceptor) Hbond->Solubility Aprotic Aprotic/Protic Aprotic->Solubility

Caption: Factors Influencing the Solubility of 2-Bromo-N-isopropylbenzenesulfonamide.

A higher solubility is generally expected in polar solvents that can engage in hydrogen bonding, such as alcohols, DMSO, and DMF. Conversely, lower solubility is anticipated in non-polar solvents like toluene.

Conclusion

While direct quantitative solubility data for 2-Bromo-N-isopropylbenzenesulfonamide in organic solvents remains to be published, this application note provides the necessary framework for researchers to generate this critical information. The detailed shake-flask protocol and the outline of the HPLC analytical method offer a robust starting point for systematic solubility studies. The generation and dissemination of such data will be invaluable to the scientific community, enabling more efficient and informed use of this compound in organic synthesis and pharmaceutical research.

References

  • What Affects Solubility Of Organic Compounds? (2025). Chemistry For Everyone. Available at: [Link]

  • Structure-activity relationships between antibacterial activities and physicochemical properties of sulfonamides. (n.d.). PubMed. Available at: [Link]

  • The importance of solubility and how to collect it using dynamic methods. (2023). Technobis. Available at: [Link]

  • The Importance of Solubility for New Drug Molecules. (2020). Pharmatech. Available at: [Link]

  • Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. (2019). National Center for Biotechnology Information. Available at: [Link]

  • Drug solubility: why testing early matters in HTS. (2023). BMG LABTECH. Available at: [Link]

  • Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction. (2024). Alwsci. Available at: [Link]

  • Sulfonamide Antibiotics Analyzed with HPLC- AppNote. (n.d.). MicroSolv. Available at: [Link]

  • Selected physicochemical properties of the sulfonamide antibiotics. (n.d.). ResearchGate. Available at: [Link]

  • HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF SULFONAMIDES RESIDUES IN MILK SAMPLES. (n.d.). ResearchGate. Available at: [Link]

  • Solubility of Organic Compounds. (2023). University of Calgary. Available at: [Link]

  • Basic physicochemical properties of sulfonamides. (n.d.). ResearchGate. Available at: [Link]

  • Chemistry and physical properties of sulfamide and its derivatives: proton conducting materials. (n.d.). Royal Society of Chemistry. Available at: [Link]

  • Biochemistry, Dissolution and Solubility. (2021). National Center for Biotechnology Information. Available at: [Link]

  • Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. (2023). Trends in Sciences. Available at: [Link]

  • Determination of Sulfonamide Residues in Chicken Muscle by Agilent Bond Elut QuEChERS AOAC Kit and HPLC-FLD. (n.d.). LabRulez LCMS. Available at: [Link]

  • 3.2 Solubility – Introductory Organic Chemistry. (n.d.). Open Oregon Educational Resources. Available at: [Link]

  • Determination of aqueous solubility by heating and equilibration: A technical note. (n.d.). National Center for Biotechnology Information. Available at: [Link]

  • Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024). Protocols.io. Available at: [Link]

  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. (n.d.). Dissolution Technologies. Available at: [Link]

Sources

Application Note: A Comprehensive Guide to the Large-Scale Synthesis of 2-Bromo-N-isopropylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction and Significance

2-Bromo-N-isopropylbenzenesulfonamide is a key building block in modern medicinal chemistry and drug discovery. The sulfonamide functional group is a cornerstone in the design of therapeutic agents, exhibiting a wide range of biological activities. The specific structural features of this molecule, namely the ortho-bromine atom on the phenyl ring and the N-isopropyl group, make it a valuable intermediate for creating a diverse library of compounds with potential applications in various therapeutic areas. The bromine atom, for instance, serves as a versatile handle for further functionalization through cross-coupling reactions, allowing for the introduction of molecular complexity.

This document provides a detailed, field-proven guide for the large-scale synthesis of 2-Bromo-N-isopropylbenzenesulfonamide, intended for researchers, chemists, and professionals in the pharmaceutical and chemical industries. The protocols and considerations outlined herein are designed to ensure a robust, scalable, and safe manufacturing process.

Overall Synthetic Strategy

The synthesis of 2-Bromo-N-isopropylbenzenesulfonamide is a two-step process, commencing with the preparation of the key intermediate, 2-bromobenzenesulfonyl chloride, followed by its amidation with isopropylamine. This approach is well-established for the synthesis of a wide array of sulfonamides[1][2].

Core Principle: Nucleophilic Acyl Substitution

The final step of this synthesis hinges on a classic nucleophilic acyl substitution reaction. The nitrogen atom of isopropylamine, acting as a nucleophile, attacks the electrophilic sulfur atom of the 2-bromobenzenesulfonyl chloride. The chloride ion is subsequently eliminated as a leaving group. A non-nucleophilic base is typically employed to quench the hydrochloric acid (HCl) generated in situ, preventing the protonation of the isopropylamine and driving the reaction to completion.

Synthetic Workflow Overview

The overall process can be visualized as a linear sequence starting from a suitable precursor to the final product. The choice of starting material for the sulfonyl chloride is critical for industrial-scale production, with factors like cost, availability, and process safety being paramount. A common and effective precursor is 2-aminobenzenesulfonic acid[3][4][5].

G cluster_0 Part 1: Intermediate Synthesis cluster_1 Part 2: Final Product Synthesis 2-Aminobenzenesulfonic Acid 2-Aminobenzenesulfonic Acid Diazotization Diazotization 2-Aminobenzenesulfonic Acid->Diazotization 1. NaNO2, HCl Sandmeyer-type Reaction Sandmeyer-type Reaction Diazotization->Sandmeyer-type Reaction 2. SO2, CuCl2 2-Bromobenzenesulfonyl Chloride 2-Bromobenzenesulfonyl Chloride Sandmeyer-type Reaction->2-Bromobenzenesulfonyl Chloride Amidation Amidation 2-Bromobenzenesulfonyl Chloride->Amidation Isopropylamine Isopropylamine Isopropylamine->Amidation Crude Product Crude Product Amidation->Crude Product Purification Purification Crude Product->Purification Recrystallization Final Product Final Product Purification->Final Product

Figure 1: High-level workflow for the synthesis of 2-Bromo-N-isopropylbenzenesulfonamide.

Part 1: Synthesis of 2-Bromobenzenesulfonyl Chloride

The synthesis of the sulfonyl chloride intermediate is a critical first step. While several methods exist, the diazotization of 2-aminobenzenesulfonic acid followed by a Sandmeyer-type reaction offers a reliable and scalable route[3].

Rationale and Mechanistic Considerations

The process involves converting the primary aromatic amine of 2-aminobenzenesulfonic acid into a diazonium salt using sodium nitrite under acidic conditions. This diazonium salt is then reacted with sulfur dioxide in the presence of a copper(II) chloride catalyst to introduce the sulfonyl chloride moiety. This method is often preferred for large-scale operations due to the availability of the starting materials and the generally good yields.

Detailed Protocol for 2-Bromobenzenesulfonyl Chloride Synthesis

Materials:

  • 2-Aminobenzenesulfonic acid

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl), concentrated

  • Sulfur dioxide (SO₂) gas

  • Copper(II) chloride (CuCl₂), anhydrous

  • Ice

  • Dichloromethane (DCM) or other suitable organic solvent

Equipment:

  • Large, jacketed glass reactor with overhead stirring, temperature control, and gas inlet/outlet

  • Addition funnel

  • Scrubber for acidic off-gases

Procedure:

  • Diazotization:

    • Charge the reactor with a solution of 2-aminobenzenesulfonic acid in concentrated hydrochloric acid and water.

    • Cool the mixture to 0-5 °C using a cooling bath. Maintaining this low temperature is crucial to prevent the decomposition of the diazonium salt.

    • Slowly add a solution of sodium nitrite in water via the addition funnel, keeping the temperature below 5 °C. The reaction is exothermic, so careful control of the addition rate is necessary.

    • Stir the mixture for an additional 30-60 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

  • Sulfonylation (Sandmeyer-type reaction):

    • In a separate vessel, prepare a solution of copper(II) chloride in a suitable solvent and saturate it with sulfur dioxide gas.

    • Slowly add the cold diazonium salt solution to the SO₂/CuCl₂ mixture. Vigorous gas evolution (N₂) will occur. The rate of addition should be controlled to manage the off-gassing and maintain the reaction temperature.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete, as monitored by an appropriate in-process control (e.g., TLC or HPLC).

  • Work-up and Isolation:

    • Extract the reaction mixture with a suitable organic solvent like dichloromethane.

    • Wash the organic layer sequentially with water and brine to remove inorganic impurities.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield crude 2-bromobenzenesulfonyl chloride, which can be purified further by recrystallization or distillation if necessary.

Part 2: Synthesis of 2-Bromo-N-isopropylbenzenesulfonamide

This step involves the reaction of the synthesized 2-bromobenzenesulfonyl chloride with isopropylamine.

Rationale and Mechanistic Considerations

This is a nucleophilic substitution reaction where the amine attacks the sulfonyl chloride. The use of a slight excess of isopropylamine or an auxiliary non-nucleophilic base (like triethylamine) is common practice to neutralize the HCl byproduct, which would otherwise form a non-reactive ammonium salt with the starting amine[2].

Detailed Protocol for 2-Bromo-N-isopropylbenzenesulfonamide Synthesis

Materials:

  • 2-Bromobenzenesulfonyl chloride

  • Isopropylamine

  • Triethylamine (TEA) or another suitable base

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Jacketed glass reactor with overhead stirring and temperature control

  • Addition funnel

  • Standard laboratory glassware for work-up

Procedure:

  • Reaction Setup:

    • Charge the reactor with 2-bromobenzenesulfonyl chloride (1.0 eq) and dissolve it in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen).

    • Cool the solution to 0 °C using an ice bath.

  • Amine Addition:

    • In a separate vessel, prepare a solution of isopropylamine (1.2-1.5 eq) and triethylamine (1.2-1.5 eq) in anhydrous dichloromethane.

    • Slowly add the amine solution to the cooled solution of the sulfonyl chloride via the addition funnel. This reaction is exothermic, and maintaining a low temperature helps to minimize side reactions.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-12 hours, or until the reaction is deemed complete by TLC or HPLC analysis.

  • Aqueous Work-up:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl (to remove excess amine and triethylamine), saturated NaHCO₃ solution (to remove any remaining acidic impurities), and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Isolation of Crude Product:

    • Filter off the drying agent and concentrate the organic layer under reduced pressure to yield the crude 2-Bromo-N-isopropylbenzenesulfonamide, typically as a solid.

ParameterValueRationale
Stoichiometry (Amine:Sulfonyl Chloride) 1.2 - 1.5 : 1Ensures complete consumption of the sulfonyl chloride.
Reaction Temperature 0 °C to Room TemperatureControls exothermicity and minimizes side reactions.
Reaction Time 2 - 12 hoursDependent on scale and reaction kinetics; monitor for completion.
Solvent Anhydrous DichloromethaneGood solubility for reactants; relatively low boiling point for easy removal.

Purification and Characterization

For most pharmaceutical applications, high purity of the final compound is essential. Recrystallization is a highly effective method for purifying solid organic compounds on a large scale.

Protocol for Recrystallization
  • Solvent Selection: Choose a solvent system in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures (e.g., ethanol/water, ethyl acetate/hexanes).

  • Dissolution: Dissolve the crude product in a minimal amount of the hot solvent.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a short period. Filter the hot solution to remove the charcoal.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

  • Melting Point: A sharp melting point range is indicative of high purity.

  • NMR Spectroscopy (¹H and ¹³C): Confirms the chemical structure.

  • Mass Spectrometry (MS): Confirms the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): Determines the purity of the compound.

Large-Scale Synthesis and Safety Considerations

Scaling up a chemical synthesis from the laboratory to an industrial setting introduces several challenges that must be carefully managed.

Critical Scale-Up Parameters

G cluster_0 Key Considerations Scale-Up Success Scale-Up Success Heat Management Heat Management Heat Management->Scale-Up Success Mass Transfer Mass Transfer Mass Transfer->Scale-Up Success Safety Protocols Safety Protocols Safety Protocols->Scale-Up Success Waste Management Waste Management Waste Management->Scale-Up Success Reagent Addition Rate Reagent Addition Rate Reagent Addition Rate->Heat Management

Figure 2: Key considerations for successful large-scale synthesis.

  • Heat Management: Both the diazotization and the amidation steps are exothermic. On a large scale, the surface area-to-volume ratio decreases, making heat dissipation less efficient. A jacketed reactor with a reliable cooling system is essential to maintain temperature control and prevent runaway reactions.

  • Mass Transfer: Efficient stirring is crucial to ensure homogeneity and good heat transfer, especially in heterogeneous mixtures.

  • Reagent Addition: The rate of addition of reagents like sodium nitrite and isopropylamine must be carefully controlled to manage the reaction exotherm and any gas evolution.

  • Waste Management: The process generates acidic and basic aqueous waste, as well as solvent waste. Proper procedures for neutralization and disposal must be in place in accordance with environmental regulations.

Safety, Handling, and Waste Management

Hazardous Materials:

  • 2-Bromobenzenesulfonyl Chloride: This compound is corrosive and causes severe skin burns and eye damage[6][7]. It is also moisture-sensitive and can release toxic gases upon contact with water[6]. Handle in a well-ventilated area, under an inert atmosphere, and wear appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat[6][8].

  • Isopropylamine: This is a flammable liquid and vapor. It is also corrosive and can cause severe skin and eye damage. Work in a well-ventilated area or a fume hood and avoid sources of ignition.

  • Hydrochloric Acid: A corrosive acid. Handle with appropriate PPE.

Personal Protective Equipment (PPE):

  • Safety goggles or a face shield.

  • Chemical-resistant gloves.

  • Flame-retardant lab coat.

  • Ensure safety showers and eyewash stations are readily accessible.

Waste Disposal:

  • Aqueous waste should be neutralized before disposal.

  • Organic solvent waste should be collected in appropriate containers and disposed of according to institutional and governmental regulations.

References

  • CN117551005A - Synthesis method of 2-bromobenzenesulfonyl chloride and derivatives thereof.
  • Studies on synthesis of 2-bromobenzenesulfonyl chloride. Semantic Scholar.
  • 2-Bromobenzenesulphonyl chloride. Seven Chongqing Chemdad Co., Ltd.
  • 2-Bromobenzenesulfonyl chlorid | 442844-5G | SIGMA-ALDRICH | SLS.
  • 2-Bromobenzenesulfonyl chloride 97 2905-25-1. Sigma-Aldrich.
  • SAFETY DATA SHEET - Fisher Scientific (4-Bromobenzenesulfonyl chloride).
  • SAFETY DATA SHEET - Sigma-Aldrich (Isopropylamine).
  • 2-Bromobenzenesulfonyl Chloride | 2905-25-1. Tokyo Chemical Industry (India) Pvt. Ltd.
  • US4874894A - Process for the production of benzenesulfonamides.
  • SAFETY DATA SHEET - Fisher Scientific (2-Bromobenzenesulfonyl chloride).
  • SAFETY DATA SHEET - TCI Chemicals (2-Bromobenzenesulfonyl Chloride).
  • CH239152A - Process for the production of a new benzene sulfonamide derivative.
  • Benzenesulfonamide | C6H7NO2S | CID 7370. PubChem - NIH.
  • Synthesis of Step A: 2-Bromo-N-(tert-butyl)benzenesulfonamide. PrepChem.com.
  • 2-Bromo-N-isopropylbenzenesulfonamide. Autech Industry Co., Ltd.
  • Application Notes and Protocols for the Synthesis of 2-bromo-N-phenethylbenzenesulfonamide. Benchchem.
  • Synthesis of 2-aminothiazole sulfonamides as potent biological agents. PubMed Central.
  • Ethanesulfonic acid, 2-bromo-, sodium salt. Organic Syntheses Procedure.
  • Benzenesulfonamide CAS 98-10-2 | 821959. Merck Millipore.
  • Synthesis of 2-bromo-N-methylbenzenesulfinamide. PrepChem.com.
  • How can I protection an alkyldiamine with bromobenzene sulfonyl chloride?.
  • 951885-17-9|2-Bromo-N-butylbenzenesulfonamide|BLD Pharm.
  • CH239148A - Process for the production of a new benzene sulfonamide derivative.
  • Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147. NIH.
  • 2-Bromobenzenesulfonyl chloride | C6H4BrClO2S | CID 520403. PubChem.
  • 2-Bromobenzenesulphonyl chloride | 2905-25-1. ChemicalBook.
  • Technical Support Center: Purification of (Z)-2-bromo-2-butene. Benchchem.
  • Practical Large-Scale Synthesis of 6-Bromo-2-naphthylmethanesulfonamide Using Semmler–Wolff Reaction | Request PDF.
  • An amine on reaction with benzenesulphonyl chloride produces a comp... YouTube.
  • Crystal structure of 4-bromo-N-(propylcarbamoyl)benzenesulfonamide. PMC - NIH.
  • Reaction scheme for the synthesis of 4-bromo-N-(propylcarbamoyl)benzenesulfonamide.
  • CAS 951883-94-6 | 8669-9-31 | MDL MFCD09800949 | 2-Bromo-N-isopropylbenzenesulfonamide.
  • Technical Support Center: Purification of 4-Bromo-N-phenylbenzenesulfonamide Deriv

Sources

Application Notes & Protocols: The Strategic Use of 2-Bromo-N-isopropylbenzenesulfonamide in Modern Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The synthesis of novel heterocyclic compounds remains a cornerstone of medicinal chemistry and materials science.[1][2] Within the vast arsenal of synthetic building blocks, 2-Bromo-N-isopropylbenzenesulfonamide has emerged as a particularly versatile and powerful precursor. Its unique structural combination—a reactive aryl bromide, a sterically accessible N-isopropyl group, and a sulfonamide moiety capable of directing reactions and participating in cyclizations—offers multiple avenues for complex molecular construction. This guide provides an in-depth exploration of its application in forming diverse heterocyclic systems, focusing on robust, field-proven protocols for palladium-catalyzed cross-coupling and C-H functionalization strategies. Each section is designed to deliver not just procedural steps, but the underlying scientific rationale, ensuring both reproducibility and a foundation for further innovation.

Foundational Principles: Why 2-Bromo-N-isopropylbenzenesulfonamide?

The utility of this reagent is rooted in three key features:

  • The Aryl Bromide Handle: The bromine atom serves as a classical and highly reliable reaction site for transition-metal-catalyzed cross-coupling reactions. It provides a predictable point of connection for building both carbon-carbon and carbon-heteroatom bonds, essential for ring formation.

  • The Sulfonamide Moiety: The sulfonamide group is more than a simple linker. It is a well-established pharmacophore in its own right and can act as an effective directing group in modern C-H activation/functionalization reactions, enabling regioselective synthesis that would otherwise be challenging.[2][3][4] Furthermore, the nitrogen atom of the sulfonamide is a key nucleophile for intramolecular cyclization events.

  • The N-isopropyl Group: This group provides steric bulk and specific solubility characteristics. In the context of drug design, it can modulate the lipophilicity and metabolic stability of the final compound.

These features converge to make 2-Bromo-N-isopropylbenzenesulfonamide a strategic starting material for constructing important heterocyclic scaffolds, most notably benzothiazines and related structures, which are investigated for a range of biological activities including antimicrobial and anticancer properties.[1][5][6][7]

Palladium-Catalyzed C-N Bond Formation: The Buchwald-Hartwig Amination Pathway

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis for its unparalleled ability to form C-N bonds.[8][9] In the context of our topic, this reaction can be employed intramolecularly to cyclize N-substituted derivatives of 2-Bromo-N-isopropylbenzenesulfonamide, leading directly to the formation of benzothiazine-like heterocycles.

Causality and Mechanistic Insight

The reaction proceeds via a well-established catalytic cycle involving a Palladium(0) species.[9][10] The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of the substrate.

  • Deprotonation & Coordination: A base deprotonates the sulfonamide nitrogen (if it's part of a suitable precursor), which then coordinates to the Pd(II) center.

  • Reductive Elimination: The C-N bond is formed, releasing the heterocyclic product and regenerating the Pd(0) catalyst.

The choice of ligand is critical. Bulky, electron-rich phosphine ligands (e.g., Xantphos, SPhos) are often required to facilitate the reductive elimination step, which can be challenging for electron-rich sulfonamides.[8][11] The base must be strong enough to deprotonate the amine/sulfonamide but not so harsh as to cause substrate degradation. Cesium carbonate is often an excellent choice.[8]

Workflow for Intramolecular Buchwald-Hartwig Cyclization

G cluster_prep Vessel Preparation cluster_reagents Reagent Addition (under Argon) cluster_reaction Reaction cluster_workup Work-up & Purification P1 Oven-dry Schlenk tube & stir bar P2 Evacuate and backfill with Argon (3x) P1->P2 R1 Add 2-Bromo-N-isopropyl... (precursor, 1.0 equiv) P2->R1 R2 Add Pd₂(dba)₃ (2-5 mol%) & Ligand (4-10 mol%) R1->R2 R3 Add Base (e.g., Cs₂CO₃, 2.0 equiv) R2->R3 R4 Add Anhydrous Toluene via syringe R3->R4 S1 Seal tube and heat (e.g., 110 °C) with vigorous stirring R4->S1 S2 Monitor by TLC or LC-MS S1->S2 W1 Cool to RT, dilute with EtOAc S2->W1 W2 Filter through Celite W1->W2 W3 Wash with H₂O and Brine W2->W3 W4 Dry (Na₂SO₄), concentrate W3->W4 W5 Purify by column chromatography W4->W5 G Pd(0)L₂ Pd(0)L₂ Ar-Pd(II)-Br(L₂) Ar-Pd(II)-Br(L₂) Pd(0)L₂->Ar-Pd(II)-Br(L₂) Oxidative Addition (Ar-Br) Ar-Pd(II)-R'(L₂) Ar-Pd(II)-R'(L₂) Ar-Pd(II)-Br(L₂)->Ar-Pd(II)-R'(L₂) Transmetalation (R'-B(OH)₂ + Base) Ar-Pd(II)-R'(L₂)->Pd(0)L₂ Reductive Elimination (Ar-R') G Start Substrate with Directing Group (DG) Coord Coordination of Pd(II) to DG Start->Coord CMA Concerted Metalation- Deprotonation (C-H Cleavage) Coord->CMA Palladacycle Formation of Palladacycle Intermediate CMA->Palladacycle Coupling Reaction with Coupling Partner Palladacycle->Coupling Product Functionalized Product + Regenerated Catalyst Coupling->Product

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Bromo-N-isopropylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Bromo-N-isopropylbenzenesulfonamide. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you optimize your synthetic route and improve your yield of this important sulfonamide intermediate.

Introduction

The synthesis of 2-Bromo-N-isopropylbenzenesulfonamide is a fundamental reaction in organic chemistry, typically achieved by the nucleophilic attack of isopropylamine on 2-bromobenzenesulfonyl chloride. While the reaction appears straightforward, achieving high yield and purity can be challenging. This guide provides practical, field-proven insights to help you navigate common experimental hurdles.

Troubleshooting Guide

This section addresses specific issues you might encounter during the synthesis of 2-Bromo-N-isopropylbenzenesulfonamide.

Issue 1: Consistently Low Yield

Question: My reaction yield for 2-Bromo-N-isopropylbenzenesulfonamide is consistently low. What are the potential causes and how can I improve it?

Answer: Low yields in this sulfonamide synthesis can often be attributed to several factors, primarily related to the reactivity of the starting materials and the reaction conditions.

  • Hydrolysis of 2-Bromobenzenesulfonyl Chloride: The primary culprit for low yields is often the hydrolysis of the sulfonyl chloride starting material.[1][2] Sulfonyl chlorides are highly susceptible to moisture, which converts them into the unreactive 2-bromobenzenesulfonic acid.

    • Solution: Ensure all glassware is thoroughly oven-dried before use. Use anhydrous solvents, and conduct the reaction under an inert atmosphere, such as nitrogen or argon, to minimize exposure to atmospheric moisture.[1] It is also advisable to use a fresh or properly stored bottle of 2-bromobenzenesulfonyl chloride.[1]

  • Inappropriate Base or Solvent: The choice of base and solvent is critical. The base neutralizes the hydrochloric acid (HCl) byproduct, preventing the protonation of the isopropylamine, which would render it non-nucleophilic.[2][3]

    • Solution: A non-nucleophilic organic base like pyridine or triethylamine is recommended to avoid competition with the isopropylamine.[1] The solvent should be inert and capable of dissolving both reactants; dichloromethane (DCM) and tetrahydrofuran (THF) are common choices.[1]

  • Suboptimal Stoichiometry: An incorrect ratio of reactants can lead to incomplete conversion of the limiting reagent.

    • Solution: Using a slight excess of isopropylamine (1.1-1.2 equivalents) can help drive the reaction to completion by ensuring the full consumption of the 2-bromobenzenesulfonyl chloride.[1]

Issue 2: Formation of Unexpected Side Products

Question: I am observing an unexpected side product in my reaction mixture. What could it be and how can I prevent its formation?

Answer: The most common side product is the hydrolyzed sulfonic acid. However, other impurities can arise from side reactions.

  • Bis-sulfonated Product: While less likely with a secondary amine like isopropylamine, primary amine impurities could lead to the formation of a bis-sulfonated product.

    • Solution: Ensure the purity of your isopropylamine.

  • Reaction with Solvent: In some cases, the solvent may not be entirely inert.

    • Solution: Stick to well-established inert solvents like DCM or THF.

Issue 3: Difficulties in Product Purification

Question: I am struggling to purify the final product. What are the best methods for isolating pure 2-Bromo-N-isopropylbenzenesulfonamide?

Answer: Effective purification is key to obtaining a high-quality product.

  • Removal of Excess Base: Tertiary amine bases like triethylamine or pyridine can be challenging to remove completely.[4]

    • Solution: During the aqueous workup, wash the organic layer with a dilute acidic solution (e.g., 1M HCl) to protonate the excess base and extract it into the aqueous layer.[4]

  • Removal of Sulfonic Acid Byproduct: The sulfonic acid formed from hydrolysis can complicate purification.[4]

    • Solution: A wash with a mild base, such as a saturated sodium bicarbonate solution, during the workup will deprotonate the acidic sulfonic acid, allowing it to be extracted into the aqueous phase.[4]

  • Crystallization Issues: The product may "oil out" or fail to crystallize effectively.

    • Solution: If the product oils out, try re-dissolving it in a minimal amount of hot solvent and cooling it down slowly. Scratching the inside of the flask with a glass rod can initiate crystallization. Seeding with a pure crystal, if available, is also a good technique. For recrystallization, a solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature is ideal. A mixture of hexane and ethyl acetate is a common choice for purifying sulfonamides.[4]

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for the reaction?

A1: The reaction of 2-bromobenzenesulfonyl chloride with isopropylamine is typically carried out at room temperature.[5] However, for less reactive amines, gentle heating may be necessary to increase the reaction rate.[2] It is advisable to monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time and temperature.

Q2: Can I use an inorganic base like sodium hydroxide?

A2: While it is possible to use an aqueous base like sodium hydroxide (Schotten-Baumann conditions), this significantly increases the risk of hydrolyzing the 2-bromobenzenesulfonyl chloride, which can lead to lower yields.[1][6] For laboratory-scale synthesis, a non-nucleophilic organic base in an anhydrous organic solvent is generally preferred.[1]

Q3: How do I monitor the progress of the reaction?

A3: TLC is a simple and effective method for monitoring the reaction. Spot the reaction mixture alongside the starting materials (2-bromobenzenesulfonyl chloride and isopropylamine) on a TLC plate. The disappearance of the limiting starting material and the appearance of a new spot corresponding to the product indicate the progression of the reaction.

Q4: What are the key safety precautions for this synthesis?

A4: 2-Bromobenzenesulfonyl chloride is corrosive and moisture-sensitive.[7] Isopropylamine is a flammable and volatile liquid. The reaction should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of 2-Bromo-N-isopropylbenzenesulfonamide, adapted from a similar procedure.[5]

Materials:

  • 2-Bromobenzenesulfonyl chloride

  • Isopropylamine

  • Triethylamine (or Pyridine)

  • Dichloromethane (DCM), anhydrous

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Hexane

  • Ethyl acetate

Procedure:

  • To a stirred solution of 2-bromobenzenesulfonyl chloride (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere at room temperature, add triethylamine (1.2 eq).

  • Slowly add isopropylamine (1.1 eq) to the solution.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Once the reaction is complete (typically after 12 hours), quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash chromatography on silica gel using a hexane-ethyl acetate eluent system or by recrystallization.[1]

Data Presentation

Table 1: Troubleshooting Guide Summary

Issue Potential Cause Recommended Solution
Low Yield Hydrolysis of sulfonyl chlorideUse anhydrous conditions; conduct under an inert atmosphere.[1][2]
Inappropriate base/solventUse a non-nucleophilic organic base (e.g., triethylamine) and an inert solvent (e.g., DCM).[1]
Suboptimal stoichiometryUse a slight excess of isopropylamine (1.1-1.2 eq).[1]
Side Products Bis-sulfonationEnsure purity of isopropylamine.
Purification Issues Residual organic baseWash the organic layer with dilute acid (e.g., 1M HCl).[4]
Sulfonic acid byproductWash the organic layer with a mild base (e.g., saturated NaHCO₃).[4]
Crystallization problemsUse a suitable solvent system for recrystallization (e.g., hexane/ethyl acetate); try scratching or seeding.

Visualizations

Reaction Workflow

G reagents 1. Combine 2-Bromobenzenesulfonyl chloride, Triethylamine, and anhydrous DCM amine_addition 2. Add Isopropylamine reagents->amine_addition reaction 3. Stir at room temperature amine_addition->reaction monitoring 4. Monitor by TLC reaction->monitoring workup 5. Aqueous Workup monitoring->workup Reaction complete extraction 6. Extraction & Washing workup->extraction drying 7. Drying & Concentration extraction->drying purification 8. Purification (Chromatography/Recrystallization) drying->purification product Pure 2-Bromo-N-isopropylbenzenesulfonamide purification->product

Caption: Experimental workflow for the synthesis of 2-Bromo-N-isopropylbenzenesulfonamide.

Troubleshooting Decision Tree

G start Low Yield? check_conditions Check for anhydrous conditions and inert atmosphere start->check_conditions Yes impurity Impurity observed? start->impurity No check_reagents Verify reagent purity and stoichiometry check_conditions->check_reagents Conditions OK check_base Optimize base and solvent check_reagents->check_base Reagents OK hydrolysis Likely sulfonic acid from hydrolysis impurity->hydrolysis Yes bis_sulfonated Possible bis-sulfonated product impurity->bis_sulfonated If primary amine impurity present purification_issue Purification difficult? impurity->purification_issue No hydrolysis->check_conditions base_removal Wash with dilute acid purification_issue->base_removal Yes, residual base acid_removal Wash with mild base purification_issue->acid_removal Yes, acidic byproduct crystallization Optimize recrystallization solvent/technique purification_issue->crystallization Yes, crystallization issues

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Common side products in the synthesis of 2-Bromo-N-isopropylbenzenesulfonamide and their removal

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for the synthesis of 2-Bromo-N-isopropylbenzenesulfonamide. This molecule is a key intermediate in various research and development pipelines. The synthesis, typically involving the reaction of 2-bromobenzenesulfonyl chloride with isopropylamine, is generally robust. However, like any chemical transformation, it is prone to the formation of specific side products that can complicate purification and impact final product quality.

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered in the field. It is designed for researchers, chemists, and process development professionals to help diagnose issues, understand the underlying chemical principles, and implement effective solutions for isolating a high-purity product.

Reaction Overview and Side Product Formation

The core reaction is a nucleophilic substitution at the sulfonyl group. While straightforward, side reactions can occur due to the reactivity of the starting materials and the presence of contaminants or moisture. The following diagram illustrates the main synthetic pathway and the origins of common impurities.

Synthesis_Pathway cluster_main Primary Synthesis Route cluster_side Side Product Formation cluster_legend Legend SC 2-Bromobenzenesulfonyl Chloride Product TARGET 2-Bromo-N-isopropyl- benzenesulfonamide SC->Product Main Reaction (Nucleophilic Attack) SA SIDE PRODUCT 2-Bromobenzenesulfonic Acid SC->SA Hydrolysis DI SIDE PRODUCT Disulfonimide SC->DI ISO SIDE PRODUCT Isomeric Sulfonamides SC->ISO Impurity Carry-through (e.g., 4-isomer) Amine Isopropylamine Amine->Product Water Water (H₂O) (Contaminant) Water->SA Product->DI Over-reaction with excess SC + Base T Target Product SP Side Product R Reactant/Contaminant

Caption: Synthetic pathway and common side product origins.

Troubleshooting and Frequently Asked Questions (FAQs)

This section directly addresses the most common issues observed during the synthesis and workup of 2-Bromo-N-isopropylbenzenesulfonamide.

Question 1: After my aqueous workup, a persistent, sticky oil is co-isolated with my solid product. What is this impurity and how can I remove it?

Answer: This is the most frequently encountered issue and the oily residue is almost certainly unreacted 2-bromobenzenesulfonyl chloride .[1]

  • Causality: 2-bromobenzenesulfonyl chloride is a low-melting solid or viscous oil that is insoluble in water and hydrolyzes relatively slowly, especially in neutral or acidic water.[2][3] During a standard aqueous workup, it will partition into the organic layer along with your desired sulfonamide product.

  • Solution: The key is to convert the unreacted sulfonyl chloride into a water-soluble species before extraction. This is achieved by quenching the reaction mixture.

Table 1: Quenching Strategies for Excess Sulfonyl Chloride

MethodReagentMechanismAdvantagesDisadvantages
Base Hydrolysis 1-2 M aq. NaOH or KOHHydrolyzes the sulfonyl chloride to the highly water-soluble 2-bromobenzenesulfonate salt.Highly effective and uses inexpensive reagents.Not suitable if the target product is sensitive to strong bases.
Amine Quench aq. Ammonia or other simple, water-soluble primary/secondary amineReacts to form a simple, water-soluble sulfonamide that is easily removed in the aqueous phase.[1]Mild conditions; suitable for base-sensitive products.Introduces another amine that must be fully removed.
Scavenger Resins Silica-bound amines (Si-NH₂)The resin reacts with and covalently binds the excess sulfonyl chloride.[1]Simplifies workup to a simple filtration; avoids aqueous extraction entirely.Higher cost of reagents.

Protocol 1: Removal of Unreacted 2-Bromobenzenesulfonyl Chloride via Base Hydrolysis

  • After the main reaction is complete (as determined by TLC or LC-MS), cool the reaction mixture to 0-10 °C in an ice bath.

  • Slowly add 1 M aqueous NaOH solution while stirring vigorously. Monitor the pH of the aqueous phase, aiming for a final pH of >12.

  • Continue stirring for 30-60 minutes to ensure complete hydrolysis of the sulfonyl chloride.

  • Proceed with the standard extractive workup. The resulting 2-bromobenzenesulfonate salt will remain in the aqueous layer.[1]

Question 2: My isolated product has an acidic character and my NMR shows broad peaks. What is the likely contaminant?

Answer: This acidic impurity is likely 2-bromobenzenesulfonic acid , the hydrolysis product of the starting sulfonyl chloride.[1][4]

  • Causality: This side product forms when the 2-bromobenzenesulfonyl chloride starting material reacts with trace moisture in the solvent or reagents, or if the quenching step (as described in Q1) was incomplete. While its salt is very water-soluble, the sulfonic acid itself can have some solubility in organic solvents, leading to its carryover into the final product.[1]

  • Solution: The most effective removal method is a liquid-liquid extraction with a mild aqueous base.

Protocol 2: Removal of 2-Bromobenzenesulfonic Acid via Bicarbonate Wash

  • Dissolve the crude, isolated product in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Transfer the solution to a separatory funnel.

  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). You may observe gas evolution (CO₂) as the acid is neutralized.

  • Separate the layers. The deprotonated 2-bromobenzenesulfonate salt will partition into the aqueous bicarbonate layer.

  • Repeat the wash with NaHCO₃ solution one more time to ensure complete removal.

  • Wash the organic layer with brine to remove residual water, then dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate to yield the purified product.

Question 3: My characterization data (LC-MS or NMR) suggests the presence of an isomer. How is this possible and what is the purification strategy?

Answer: The presence of an isomer, such as 3- or 4-Bromo-N-isopropylbenzenesulfonamide, almost always stems from impurities in the 2-bromobenzenesulfonyl chloride starting material .

  • Causality: The synthesis of bromobenzenesulfonyl chloride can sometimes produce a mixture of ortho, meta, and para isomers.[5] These isomers have very similar reactivity and physical properties, meaning they will react with isopropylamine to form the corresponding isomeric sulfonamides, which are then carried through the workup.

  • Solution: As these isomers have nearly identical functional groups and acidity, separation by simple extraction is not feasible. The primary methods for removal are physical separation techniques.

Table 2: Purification Strategies for Isomeric Contaminants

MethodPrincipleKey Considerations
Column Chromatography Separation based on differential adsorption to a stationary phase (e.g., silica gel).Isomers may have slight polarity differences, allowing for separation with an optimized solvent system (e.g., a hexane/ethyl acetate gradient).[6][7]
Recrystallization Exploits differences in solubility between the desired product and impurities in a specific solvent system.Requires careful solvent screening. One isomer is often slightly less soluble and will crystallize out preferentially. This may require multiple recrystallization cycles for high purity.[8]
Preparative HPLC High-resolution chromatographic separation.The most powerful method for separating difficult isomers, but it is more costly and time-consuming for larger scales.[9]

Question 4: I'm observing a minor, higher molecular weight byproduct that seems to have two bromophenylsulfonyl groups. What is it and how can I prevent its formation?

Answer: This byproduct is likely the disulfonimide , formally named N,N-bis(2-bromophenylsulfonyl)isopropylamine.

  • Causality: This species forms when the N-H proton of the desired sulfonamide product is abstracted by a strong base, creating a nucleophilic sulfonamide anion. This anion can then react with a second molecule of 2-bromobenzenesulfonyl chloride. This side reaction is favored by:

    • Using a strong, non-nucleophilic base in stoichiometric or excess amounts.

    • Using a large excess of 2-bromobenzenesulfonyl chloride.

    • Elevated reaction temperatures.

  • Prevention is the best solution:

    • Stoichiometry Control: Use a slight excess (1.5-2.5 equivalents) of the nucleophile, isopropylamine. This ensures the sulfonyl chloride is the limiting reagent and any excess base reacts with the more abundant amine.

    • Controlled Addition: Add the 2-bromobenzenesulfonyl chloride slowly to a solution of isopropylamine and a base like triethylamine or pyridine. This maintains a low instantaneous concentration of the electrophile, favoring the primary reaction.

    • Temperature Control: Run the reaction at a low temperature (e.g., 0 °C to room temperature) to minimize the rate of the secondary reaction.[10]

  • Removal: If formed, the disulfonimide is often more crystalline and less polar than the desired product. It can typically be removed via column chromatography or careful recrystallization.

References

  • PubChem. (n.d.). Benzenesulfonyl chloride. National Center for Biotechnology Information. Retrieved from [Link]

  • Wikipedia. (n.d.). Benzenesulfonyl chloride. Retrieved from [Link]

  • Robertson, R. E. (1965). Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry, 43(11), 3071-3083. Retrieved from [Link]

  • Benskin, J. P., De Silva, A. O., Martin, J. W. (2007). Simultaneous characterization of perfluoroalkyl carboxylate, sulfonate, and sulfonamide isomers by liquid chromatography-tandem mass spectrometry. PubMed. Retrieved from [Link]

  • Blakemore, D. C., et al. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2. Royal Society of Chemistry. Retrieved from [Link]

  • ResearchGate. (2014). How can I protection an alkyldiamine with bromobenzene sulfonyl chloride? Retrieved from [Link]

  • Khan, I., et al. (2024). Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147. National Institutes of Health. Retrieved from [Link]

Sources

Troubleshooting low conversion rates in 2-bromobenzenesulfonyl chloride reactions

Author: BenchChem Technical Support Team. Date: February 2026

Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a focused troubleshooting guide for reactions involving 2-bromobenzenesulfonyl chloride, particularly addressing the common and frustrating issue of low conversion rates. As Senior Application Scientists, we combine established chemical principles with practical, field-tested insights to help you navigate the complexities of your synthesis.

Frequently Asked Questions (FAQs): Troubleshooting Low Conversion Rates

Q1: My reaction with 2-bromobenzenesulfonyl chloride is showing low conversion to the desired product. What are the most common causes and where should I begin troubleshooting?

Low conversion in reactions utilizing 2-bromobenzenesulfonyl chloride is a frequent challenge that can typically be traced back to one of five key areas:

  • Reagent Integrity: 2-Bromobenzenesulfonyl chloride is highly sensitive to moisture. Contamination can lead to hydrolysis, effectively reducing the amount of active reagent available for your reaction.

  • Sub-optimal Reaction Conditions: The choice of base, solvent, and temperature are all critically interlinked. An inappropriate selection for your specific substrate can drastically slow down or stall the reaction.

  • Low Nucleophile Reactivity: Sterically hindered or electron-deficient nucleophiles (such as complex amines or alcohols) may require more forcing conditions to react efficiently.

  • Competing Side Reactions: The most common side reaction is the hydrolysis of the sulfonyl chloride. For primary amines, bis-sulfonylation can also be a yield-reducing pathway.

  • Inadequate Workup or Purification: Product loss during the extraction and purification phases can be mistaken for a low reaction yield.

To begin troubleshooting, we recommend a systematic approach. First, verify the quality of your starting materials. If the reagents are confirmed to be pure and dry, the next logical step is to critically evaluate and optimize the reaction conditions.

In-Depth Troubleshooting Guides

Q2: How can I be sure that the quality of my 2-bromobenzenesulfonyl chloride is not the issue?

2-Bromobenzenesulfonyl chloride is a moisture-sensitive solid.[1][2] Its reaction with water forms the corresponding 2-bromobenzenesulfonic acid, which is unreactive in the desired sulfonylation pathway. This hydrolysis not only consumes your starting material but the resulting sulfonic acid can complicate the reaction workup and purification.[3]

Troubleshooting Steps:

  • Proper Storage: Always store 2-bromobenzenesulfonyl chloride in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.[1][2]

  • Visual Inspection: The pure compound should be a slightly yellow crystalline powder.[2] Significant discoloration or a "gummy" appearance may indicate decomposition.

  • Melting Point Analysis: The melting point of 2-bromobenzenesulfonyl chloride is in the range of 49-52 °C.[2][4] A broad or depressed melting point is a strong indicator of impurities, likely including the sulfonic acid hydrolysis product.

  • Use Anhydrous Conditions: Ensure all glassware is thoroughly oven-dried before use. Reactions should be conducted under an inert atmosphere, and anhydrous solvents are mandatory to prevent hydrolysis during the reaction.[5][6]

Q3: I suspect my reaction conditions are not optimal. How do I choose the right base and solvent to improve my conversion rate?

The selection of base and solvent is paramount for achieving high yields. The base serves to neutralize the HCl generated during the reaction, while the solvent influences the solubility and reactivity of the components.[7]

Optimizing the Base:

The base must be strong enough to scavenge the generated acid but should not introduce competitive side reactions.

  • Standard Bases: For most primary and secondary amines, tertiary amine bases like Pyridine or Triethylamine (TEA) are effective.[8] They are generally used in a slight excess (1.2-2.0 equivalents).

  • Hindered or Less Reactive Nucleophiles: If your nucleophile is sterically hindered or weakly nucleophilic, a stronger, non-nucleophilic base might be required to drive the reaction forward.[6] Consider bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) .

  • Avoiding Nucleophilic Bases: Be aware that certain bases can act as nucleophiles themselves. For sensitive substrates, a hindered base like 2,6-Lutidine can be a better choice to prevent competitive side reactions.[6]

Selecting the Right Solvent:

The solvent's primary role is to dissolve the reactants, but its polarity has a significant impact on the reaction rate.

  • Recommended Solvents: Aprotic solvents are generally the best choice for sulfonamide synthesis.[6] Dichloromethane (DCM) , Acetonitrile (ACN) , and Tetrahydrofuran (THF) are excellent starting points.

  • Impact of Polarity: For sluggish reactions, switching to a more polar aprotic solvent like N,N-Dimethylformamide (DMF) can sometimes increase the reaction rate.[6][9] However, be aware that DMF can be more difficult to remove during workup.

  • Protic Solvents to Avoid: Protic solvents (e.g., water, ethanol, methanol) should be strictly avoided. They can react with the sulfonyl chloride and can solvate the nucleophile, reducing its reactivity.[10][11]

Data Presentation: Effect of Base and Solvent on Yield

The following table provides a summary of how reaction conditions can influence the yield in a typical sulfonamide synthesis.

EntryNucleophileBase (equiv.)SolventTemperature (°C)Time (h)Yield (%)
1BenzylaminePyridine (1.5)DCM251293
2BenzylamineTriethylamine (1.5)DCM251290
3AnilinePyridine (1.5)DCM251885
4AnilinePyridine (1.5)ACN501291
52,6-DiisopropylanilineDBU (1.5)THF652475
Q4: What are the most common side reactions, and how can they be minimized?

Understanding and mitigating potential side reactions is crucial for maximizing your yield.

  • Hydrolysis of Sulfonyl Chloride: As previously discussed, this is the most common side reaction.

    • Solution: The rigorous use of anhydrous conditions is the only effective preventative measure. Ensure all glassware is oven-dried and use high-purity, dry solvents.[6]

  • Bis-sulfonylation of Primary Amines: Primary amines have two N-H bonds and can potentially react with two equivalents of the sulfonyl chloride, especially when an excess of the sulfonyl chloride and a strong base are used.

    • Solution: To avoid this, carefully control the stoichiometry. Use a 1:1 ratio of the amine to the sulfonyl chloride, or a slight excess of the amine (e.g., 1.1 equivalents).[6]

Visualized Workflows and Protocols

Experimental Protocol: General Procedure for Sulfonamide Synthesis

This protocol provides a reliable starting point for the synthesis of sulfonamides from 2-bromobenzenesulfonyl chloride and a primary or secondary amine.

1. Reaction Setup:

  • To an oven-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add the amine (1.0 eq).
  • Dissolve the amine in anhydrous dichloromethane (DCM).
  • Cool the solution to 0 °C using an ice bath.

2. Reagent Addition:

  • Slowly add pyridine (1.5 eq) to the stirred solution.
  • In a separate flask, dissolve 2-bromobenzenesulfonyl chloride (1.0 eq) in a minimal amount of anhydrous DCM.
  • Add the sulfonyl chloride solution dropwise to the reaction mixture at 0 °C over 15-20 minutes.

3. Reaction Monitoring:

  • Allow the reaction to warm to room temperature and stir for 6-18 hours.
  • Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material (amine) is consumed.

4. Workup:

  • Upon completion, dilute the reaction mixture with additional DCM.
  • Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2x), water (1x), saturated NaHCO₃ solution (1x), and finally with brine (1x).[7] The acidic wash removes the pyridine base, while the basic wash removes any unreacted sulfonyl chloride (as sulfonic acid).[3]
  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

5. Purification:

  • Purify the crude product by flash column chromatography on silica gel (e.g., using an Ethyl Acetate/Hexanes gradient) or by recrystallization from a suitable solvent system to yield the pure sulfonamide.[7]
Diagram: General Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Isolation setup 1. Reaction Setup (Anhydrous Conditions) addition 2. Reagent Addition (0°C -> RT) setup->addition Add Amine, Base, Sulfonyl Chloride monitoring 3. TLC Monitoring addition->monitoring Stir 6-18h workup 4. Aqueous Workup (Acid/Base Washes) monitoring->workup Reaction Complete purify 5. Purification (Chromatography/Recrystallization) workup->purify product Pure Product purify->product

Caption: A typical workflow for sulfonamide synthesis.

Diagram: Troubleshooting Decision Tree for Low Conversion

G start Low Conversion Observed check_reagents Check Reagent Quality (Moisture Sensitive?) start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok optimize_conditions Optimize Reaction Conditions reagents_ok->optimize_conditions Yes purify_reagents Purify/Replace Starting Materials reagents_ok->purify_reagents No check_base Is Base Appropriate? (Pyridine/TEA vs DBU) optimize_conditions->check_base check_solvent Is Solvent Anhydrous/Aprotic? (DCM, ACN, THF) check_base->check_solvent check_temp Increase Temperature? check_solvent->check_temp conditions_ok Conditions Optimized? check_temp->conditions_ok conditions_ok->optimize_conditions No, Re-evaluate check_nucleophile Assess Nucleophile Reactivity (Steric Hindrance?) conditions_ok->check_nucleophile Yes nucleophile_ok Reactive Nucleophile? check_nucleophile->nucleophile_ok success Yield Improved nucleophile_ok->success Yes failure Consult Specialist nucleophile_ok->failure No, Consider Alternative Route purify_reagents->start Re-run Reaction

Caption: A logical guide for troubleshooting low yields.

References

  • Gensini, M., et al. (2006). Solvent Dependent Benzylic Radical Bromination of Aromatic Sulfonyl Chlorides. Letters in Organic Chemistry, 3(3), 192-194. Available at: [Link]

  • Zhang, Y. (2009). Studies on synthesis of 2-bromobenzenesulfonyl chloride. Chemical Reagents. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Bromobenzenesulfonyl chloride. PubChem Compound Database. Available at: [Link]

  • Wikipedia contributors. (n.d.). Solvent effects. Wikipedia. Available at: [Link]

  • Reddit User Discussion. (2022). Troubleshooting a difficult Heck reaction. r/Chempros. Available at: [Link]

  • LibreTexts. (2021). 8.8: Structural and Solvent Effects in Sₙ Reactions. Chemistry LibreTexts. Available at: [Link]

  • Leah4sci. (2022). Solvents & Solvent Effects on Substitution Reactions (Sn2/Sn1). YouTube. Available at: [Link]

  • Das, P. et al. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 8(4), 194-220. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Available at: [Link]

  • Chemdad. (n.d.). 2-Bromobenzenesulphonyl chloride. Available at: [Link]

  • Google Patents. (2024). CN117551005A - Synthesis method of 2-bromobenzenesulfonyl chloride and derivatives thereof.

Sources

Technical Support Center: Purification of 2-Bromo-N-isopropylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 2-Bromo-N-isopropylbenzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical solutions for common challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude 2-Bromo-N-isopropylbenzenesulfonamide?

A1: Common impurities can include unreacted starting materials such as 2-bromobenzenesulfonyl chloride and isopropylamine, as well as byproducts from side reactions. Hydrolysis of the sulfonyl chloride can introduce 2-bromobenzenesulfonic acid.[1] Additionally, if the reaction is not driven to completion, you may have residual starting materials that need to be removed.

Q2: My purified 2-Bromo-N-isopropylbenzenesulfonamide shows a low melting point and a broad melting range. What does this indicate?

A2: A low and broad melting point is a classic indicator of impurities. Pure crystalline solids typically have a sharp melting point. The presence of impurities disrupts the crystal lattice, leading to a depression and broadening of the melting point range. For reference, the melting point of 2-bromobenzenesulfonamide is 191-195°C.[2]

Q3: I'm observing "oiling out" instead of crystal formation during recrystallization. What's happening and how can I fix it?

A3: "Oiling out" occurs when the solid separates from the solution as a liquid instead of a crystalline solid.[3] This can happen if the boiling point of the solvent is higher than the melting point of your compound, or if the concentration of impurities is high.

  • Immediate Steps: Try adding a small amount of additional hot solvent to redissolve the oil. You can then attempt to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.[3][4]

  • Long-Term Strategy: Re-evaluate your solvent choice. A lower boiling point solvent or a different solvent mixture might be necessary. Slowing down the cooling process can also prevent oiling out.[4][5]

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during the purification of 2-Bromo-N-isopropylbenzenesulfonamide.

Problem Potential Cause(s) Recommended Solutions
Low Yield After Recrystallization - Using too much solvent. - Cooling the solution too quickly. - Premature crystallization during hot filtration.[3] - The compound is highly soluble in the chosen solvent even at low temperatures.- Use the minimum amount of hot solvent necessary for complete dissolution.[4] - Allow the solution to cool slowly to room temperature before placing it in an ice bath.[6] - Pre-warm your filtration apparatus (funnel, filter paper, and receiving flask) to prevent the product from crashing out.[3] - Perform small-scale solubility tests to find a more suitable solvent or solvent system.[6]
Colored Impurities in Final Product - The presence of colored byproducts from the synthesis. - Degradation of the compound.- Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities.[7] Be aware that charcoal can also adsorb some of your product, so use it sparingly. - Ensure reaction and purification conditions are not too harsh (e.g., excessive heat or extreme pH).
Persistent Impurities After Recrystallization - The impurity has similar solubility characteristics to the desired product. - The crude material is highly impure.- Consider a different purification technique, such as column chromatography.[8] - Perform a preliminary purification step, like an acid-base extraction, to remove certain types of impurities before recrystallization.[9]
No Crystal Formation Upon Cooling - The solution is supersaturated. - Too much solvent was used.- Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.[3] - If too much solvent was used, you can try to carefully evaporate some of it and then attempt to cool the solution again.

Experimental Protocols & Methodologies

Protocol 1: Standard Recrystallization

This protocol outlines a standard single-solvent recrystallization procedure, which is often the first line of defense for purifying solid organic compounds.

1. Solvent Selection:

  • Begin by performing small-scale solubility tests to identify a suitable solvent. An ideal solvent should dissolve the 2-Bromo-N-isopropylbenzenesulfonamide when hot but not at room temperature. Common solvents for sulfonamides include ethanol, isopropanol, and ethanol/water mixtures.[6]

2. Dissolution:

  • Place the crude 2-Bromo-N-isopropylbenzenesulfonamide in an Erlenmeyer flask.

  • Add a minimal amount of the selected solvent and heat the mixture to boiling while stirring.

  • Continue to add small portions of the hot solvent until the compound is completely dissolved.[6]

3. Decolorization (Optional):

  • If the solution is colored, remove it from the heat and add a small amount of activated charcoal.

  • Reheat the solution to boiling for a few minutes.[3]

4. Hot Filtration:

  • If charcoal or other solid impurities are present, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated flask. This prevents premature crystallization.[3]

5. Crystallization:

  • Cover the flask containing the hot filtrate and allow it to cool slowly to room temperature. Do not disturb the flask during this time.[6]

  • Once at room temperature, place the flask in an ice bath to maximize crystal formation.[6]

6. Isolation and Drying:

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Allow the crystals to air dry completely.

Protocol 2: Column Chromatography

When recrystallization is ineffective, column chromatography is a powerful alternative for separating compounds based on their differential adsorption to a stationary phase.

1. Stationary and Mobile Phase Selection:

  • For sulfonamides, silica gel is a common stationary phase.[8]

  • The mobile phase (eluent) should be chosen based on the polarity of the compound and impurities. A typical starting point for a compound like 2-Bromo-N-isopropylbenzenesulfonamide could be a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.

2. Column Packing:

  • Prepare a slurry of silica gel in the initial, least polar mobile phase.

  • Carefully pour the slurry into a chromatography column, ensuring there are no air bubbles or cracks in the packed bed.

3. Sample Loading:

  • Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent.

  • Carefully load the sample onto the top of the silica gel bed.

4. Elution:

  • Begin eluting with the mobile phase, collecting fractions in separate test tubes.

  • The polarity of the mobile phase can be gradually increased (gradient elution) to elute compounds with stronger interactions with the silica gel.[10]

5. Analysis and Collection:

  • Monitor the fractions using Thin Layer Chromatography (TLC) to identify which fractions contain the purified product.

  • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 2-Bromo-N-isopropylbenzenesulfonamide.

Visualizing the Workflow

Troubleshooting Logic for Purification

Purification_Troubleshooting start Crude Product recrystallization Recrystallization start->recrystallization check_purity Check Purity (TLC, Melting Point) recrystallization->check_purity pure_product Pure Product check_purity->pure_product Yes oiling_out Oiling Out? check_purity->oiling_out No low_yield Low Yield? oiling_out->low_yield No change_solvent Change Solvent / Cooling Rate oiling_out->change_solvent Yes impurities_present Impurities Still Present? low_yield->impurities_present No optimize_solvent Optimize Solvent Volume / Cooling low_yield->optimize_solvent Yes impurities_present->pure_product No column_chrom Column Chromatography impurities_present->column_chrom Yes change_solvent->recrystallization optimize_solvent->recrystallization column_chrom->check_purity

Caption: A flowchart for troubleshooting the purification of 2-Bromo-N-isopropylbenzenesulfonamide.

References

  • Taylor, R. (n.d.). Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography. Journal of Chromatographic Science. Retrieved from [Link]

  • Christodoulou, E., et al. (2022). Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art. Molecules. Retrieved from [Link]

  • Haagsma, N., Dieleman, B., & Gortemaker, B. G. M. (1984). A rapid thin-layer chromatographic screening method for five sulfonamides in animal tissues. Veterinary Quarterly, 6(1), 8-12.
  • Klopas, A., et al. (2019). Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. Molecules. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Sulfonamide Impurities. Retrieved from [Link]

  • Pielacińska, M., et al. (2021). Yield, purity, and characteristic impurities of the sulfonamide derivatives with amino acids of various polarities obtained from HPLC-ESI-DAD/QTOF/MS analysis of crude products. ResearchGate. Retrieved from [Link]

  • Patil, S. D., et al. (2014). Isolation and Structural Elucidation of Impurity in Sulfonamide Intermediate of Glyburide. Research Journal of Pharmacy and Technology, 7(10), 1142-1145.
  • Google Patents. (n.d.). Sulfonamide purification process.
  • PubChem. (n.d.). 2-bromo-N-(4,5-dimethylisoxazol-3-Yl)-N-(methoxymethyl)benzenesulfonamide. Retrieved from [Link]

  • Kumar, S., et al. (2024). Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147. ACS Omega. Retrieved from [Link]

  • Tanwar, A. S., et al. (2019). Crystal structure of 4-bromo-N-(propylcarbamoyl)benzenesulfonamide.
  • ChemSrc. (2025). 2-Bromobenzenesulfonamide. Retrieved from [Link]

  • ChemHelp ASAP. (2021, February 6). recrystallization & purification of N-bromosuccinimide [Video]. YouTube. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 2-bromo-N-methylbenzenesulfinamide. Retrieved from [Link]

  • Organic Syntheses. (n.d.). n-allyl-n-(methoxycarbonyl)-1,3-decadiynylamine. Retrieved from [Link]

Sources

How to address the instability of 2-Bromo-N-isopropylbenzenesulfonamide under certain conditions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-Bromo-N-isopropylbenzenesulfonamide

Welcome to the technical support center for 2-Bromo-N-isopropylbenzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges associated with this reagent. By understanding the underlying chemical principles, you can optimize your experimental outcomes and ensure the integrity of your results.

I. Core Concepts: Understanding the Instability of 2-Bromo-N-isopropylbenzenesulfonamide

2-Bromo-N-isopropylbenzenesulfonamide is a bifunctional molecule featuring a reactive aryl bromide and a sulfonamide moiety. Its utility in cross-coupling reactions and as a building block in medicinal chemistry is significant. However, its stability is conditional and hinges on two primary factors: the integrity of the sulfonamide (S-N) bond and the reactivity of the aryl bromide (C-Br) bond.

Instability can manifest as:

  • Low or no yield of the desired product.

  • Formation of unexpected byproducts , complicating purification.

  • Inconsistent reaction outcomes , affecting reproducibility.

The principal degradation pathways include:

  • Cleavage of the Sulfonamide (S-N) Bond: This is a common pathway for sulfonamides, particularly under strong acidic or basic conditions, leading to the formation of 2-bromobenzenesulfonic acid and isopropylamine.[1][2]

  • Reactions at the Aryl Bromide (C-Br) Bond: This includes hydrodehalogenation (replacement of bromine with hydrogen), especially in the presence of a palladium catalyst and a hydride source.[3]

II. Frequently Asked Questions (FAQs)

Here we address common questions regarding the stability and handling of 2-Bromo-N-isopropylbenzenesulfonamide.

Q1: What are the optimal storage conditions for 2-Bromo-N-isopropylbenzenesulfonamide?

A1: To ensure long-term stability, the compound should be stored in a cool, dry place, away from light and moisture. While specific stability data for this exact compound is not extensively published, general guidelines for sulfonamides and aryl bromides apply.[4][5]

ParameterRecommendationRationale
Temperature Store at +2 to +8 °C (refrigerator).Lower temperatures slow down potential degradation pathways.[5]
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen).Minimizes oxidation and reactions with atmospheric moisture.
Light Protect from light by using an amber vial.The sulfonamide bond can be susceptible to photolytic cleavage.[6]
Moisture Use a desiccator for storage.Prevents hydrolysis of the sulfonamide bond.

Q2: My reaction with 2-Bromo-N-isopropylbenzenesulfonamide is failing. What are the likely causes related to reagent instability?

A2: Reaction failure is often traced back to two main issues: degradation of the starting material or unintended side reactions under the experimental conditions.

  • Starting Material Integrity: Before starting your experiment, it is crucial to assess the purity of your 2-Bromo-N-isopropylbenzenesulfonamide. Degradation during storage can lead to lower effective concentrations of the active reagent.

  • Reaction Conditions: The combination of reagents, solvent, temperature, and pH can induce degradation. For instance, strongly basic or acidic conditions can cleave the sulfonamide bond.[1][2]

Q3: How can I check the purity of my 2-Bromo-N-isopropylbenzenesulfonamide?

A3: Several analytical techniques can be employed to determine the purity of your starting material.

MethodInformation ObtainedKey Advantages
HPLC Quantitative purity assessment, detection of impurities.High sensitivity and reproducibility, excellent for routine quality control.[7]
TLC Qualitative assessment of purity, visualization of non-UV active impurities.Simple, rapid, and cost-effective for a quick purity check.[7][8]
¹H NMR Structural confirmation and detection of proton-bearing impurities.Provides detailed structural information.
LC-MS Identification of the parent compound and any degradation products by mass.Confirms molecular weight and helps in identifying byproducts.[9]

III. Troubleshooting Guides

This section provides structured guidance for resolving specific issues encountered during experiments with 2-Bromo-N-isopropylbenzenesulfonamide.

Guide 1: Low Yield in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)

Low yields in cross-coupling reactions are a frequent challenge. The following workflow can help diagnose and resolve the issue.

G cluster_0 Troubleshooting Low Yield in Cross-Coupling cluster_1 If Purity is Low cluster_2 If Purity is High cluster_3 To Minimize Dehalogenation cluster_4 To Minimize S-N Cleavage start Low Yield Observed check_purity Step 1: Verify Starting Material Purity (HPLC, NMR) start->check_purity purity_ok Purity >95%? check_purity->purity_ok purify Purify by Recrystallization or Column Chromatography purity_ok->purify No optimize_conditions Step 2: Optimize Reaction Conditions purity_ok->optimize_conditions Yes recheck_purity Re-verify Purity purify->recheck_purity check_dehalogenation Check for Dehalogenation (Ar-H byproduct) via GC-MS or LC-MS optimize_conditions->check_dehalogenation dehalogenation_present Dehalogenation? check_dehalogenation->dehalogenation_present change_ligand Use Bulky, Electron-Rich Ligands (e.g., XPhos, SPhos) dehalogenation_present->change_ligand Yes check_sn_cleavage Check for Sulfonamide Cleavage (LC-MS for 2-bromobenzenesulfonic acid) dehalogenation_present->check_sn_cleavage No change_base Switch to Weaker Base (e.g., K₃PO₄, Cs₂CO₃) change_ligand->change_base lower_temp Lower Reaction Temperature change_base->lower_temp sn_cleavage_present S-N Cleavage? check_sn_cleavage->sn_cleavage_present avoid_strong_acid_base Avoid Strongly Acidic/Basic Conditions sn_cleavage_present->avoid_strong_acid_base Yes buffer_reaction Consider a Buffered System avoid_strong_acid_base->buffer_reaction

Caption: A logical workflow for troubleshooting low yields in cross-coupling reactions.

Key Considerations for Cross-Coupling:

  • Dehalogenation: A common side reaction where the aryl bromide is reduced to an arene. This is often caused by the presence of a hydride source and a reactive Pd-H species.[3] To mitigate this, consider using bulky, electron-rich phosphine ligands and weaker bases like K₃PO₄.[3]

  • Ligand Choice: For electron-rich aryl bromides, bulky phosphine ligands such as XPhos or SPhos can be effective.[10]

  • Base Selection: Strong bases can promote side reactions. The use of soluble inorganic bases like K₃PO₄ or Cs₂CO₃ is often a good starting point.[10]

Guide 2: Formation of 2-bromobenzenesulfonic acid and/or Isopropylamine Byproducts

The presence of these byproducts is a clear indication of sulfonamide bond cleavage.

G cluster_0 Troubleshooting S-N Bond Cleavage cluster_1 If pH is Extreme cluster_2 If Temperature is High cluster_3 If Water is Present start 2-bromobenzenesulfonic acid or isopropylamine detected check_ph Step 1: Evaluate Reaction pH start->check_ph ph_extreme pH highly acidic or basic? check_ph->ph_extreme adjust_ph Adjust pH towards neutral. Use weaker acids/bases or a buffer. ph_extreme->adjust_ph Yes check_temp Step 2: Evaluate Reaction Temperature ph_extreme->check_temp No temp_high Temperature > 100 °C? check_temp->temp_high lower_temp Lower the reaction temperature. Screen a range of temperatures. temp_high->lower_temp Yes check_water Step 3: Check for Water Content temp_high->check_water No water_present Anhydrous conditions not maintained? check_water->water_present use_anhydrous Use anhydrous solvents and reagents. Run under an inert atmosphere. water_present->use_anhydrous Yes

Caption: A decision tree for addressing sulfonamide bond cleavage.

Mechanistic Insight: The S-N bond in sulfonamides is susceptible to hydrolysis. This process is often accelerated under acidic conditions where the sulfonamide nitrogen is protonated, making the sulfur atom more electrophilic and prone to nucleophilic attack by water.[2] Under strongly basic conditions, deprotonation of the sulfonamide nitrogen can also lead to alternative degradation pathways.

IV. Experimental Protocols

Protocol 1: Purification of 2-Bromo-N-isopropylbenzenesulfonamide by Recrystallization

This protocol is recommended if HPLC or NMR analysis indicates the presence of significant impurities in the starting material.

Materials:

  • Crude 2-Bromo-N-isopropylbenzenesulfonamide

  • Ethanol

  • Deionized Water

  • Erhlenmeyer flask

  • Heating plate with magnetic stirrer

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolve the crude solid in a minimal amount of hot ethanol in an Erlenmeyer flask.

  • While stirring, slowly add hot deionized water until the solution becomes slightly turbid.

  • Add a small amount of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Remove the flask from the heat and allow it to cool slowly to room temperature.

  • For maximum recovery, cool the flask in an ice bath for 30 minutes.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold ethanol/water mixture.

  • Dry the purified crystals under vacuum.

Protocol 2: Thin-Layer Chromatography (TLC) for Purity Assessment

A quick and effective method to monitor reaction progress and assess the purity of the starting material.

Materials:

  • TLC plates (silica gel 60 F₂₅₄)

  • Developing chamber

  • Mobile phase (e.g., 3:1 Hexane:Ethyl Acetate)

  • UV lamp (254 nm)

  • Staining solution (e.g., fluorescamine spray for visualizing amines)[7]

Procedure:

  • Dissolve a small amount of your compound in a suitable solvent (e.g., dichloromethane).

  • Spot the solution onto the baseline of a TLC plate.

  • Place the plate in a developing chamber containing the mobile phase.

  • Allow the solvent front to travel up the plate.

  • Remove the plate and mark the solvent front.

  • Visualize the spots under a UV lamp.[8]

  • If necessary, use a staining agent to visualize any UV-inactive byproducts. The presence of multiple spots indicates impurities.[7]

V. References

  • Alfredsson, G., & Ohlsson, A. (1998). Stability of sulphonamide drugs in meat during storage. Food Additives and Contaminants, 15(3), 302-306. Available from: [Link]

  • Food Safety and Inspection Service. (2009). Determination and Confirmation of Sulfonamides. Available from: [Link]

  • Gayo, L. M., & Zimmerman, J. B. (1969). Photolytic cleavage of sulfonamide bonds. PubMed. Available from: [Link]

  • MSF Medical Guidelines. Drug quality and storage. Available from: [Link]

  • Pop, A., Bizgan, A. M. C., Deliu, I., Bîrdeanu, M. I., Tero-Vescan, A., & Sarbu, C. (2017). Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides. PubMed Central. Available from: [Link]

  • Sunderlin, J. L., & Stout, D. M. (2020). REVIEW OF ANALYTICAL METHODS FOR SULFONAMIDES. Journal of AOAC INTERNATIONAL. Available from: [Link]

  • Weinberg, H. S. (2025). A very fast and simple method for the determination of sulfonamide residues in seawaters. Journal of Chromatography A. Available from: [Link]

  • Wynne, J. H., & Stalick, W. M. (2002). Structural basis for the acidity of sulfonamides. Crystal structures of dibenzenesulfonamide and its sodium salt. ResearchGate. Available from: [Link]

Sources

Technical Support Center: Strategies to Minimize Di-substituted Byproducts

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with selectivity in their chemical syntheses. The formation of di- or poly-substituted byproducts is a common issue that can significantly impact yield, purity, and the overall efficiency of a synthetic route. This resource provides in-depth troubleshooting guides, frequently asked questions, and detailed protocols to help you control your reactions and maximize the formation of the desired mono-substituted product.

Part 1: Troubleshooting Guide - "My reaction is producing too much di-substituted product. What should I do?"

This section provides a systematic approach to diagnosing and solving issues of poor selectivity. Follow these steps to identify the root cause and implement an effective solution.

Step 1: Analyze Stoichiometry and Reagent Addition

Core Principle: The relative concentration of reactants is a primary driver of selectivity. When the mono-substituted product is formed, it can compete with the starting material for the remaining electrophile or nucleophile. By controlling the concentration of the limiting reagent, you can statistically favor the initial reaction and suppress the follow-on reaction.

Troubleshooting Questions:

  • Are you using a 1:1 molar ratio? This often leads to a statistical mixture of starting material, mono-substituted, and di-substituted products.

  • Is one of your reagents particularly valuable or difficult to separate? If so, using the other reagent in excess is often the most straightforward solution.

  • How are you adding your reagents? A single, rapid addition of the limiting reagent creates a high local concentration, which can accelerate the second substitution reaction.

Recommended Actions:

  • Use a Large Excess of One Reagent: If feasible, use a 3-10 fold excess of the starting material that is intended to be mono-substituted. This increases the probability that the limiting reagent will encounter an unreacted starting material molecule rather than a mono-substituted one.[1][2]

  • Implement Slow Addition: Dissolve the limiting reagent in the reaction solvent and add it gradually to the reaction mixture over an extended period (e.g., 1-4 hours) using a syringe pump or an addition funnel.[3][4] This technique maintains a very low instantaneous concentration of the limiting reagent, starving the second reaction kinetically.

Experimental Protocol: Slow Addition via Syringe Pump

  • Setup: Securely clamp the reaction flask in a temperature-controlled bath (e.g., ice-water or dry ice/acetone). Equip the flask with a magnetic stir bar and a septum.

  • Preparation: Dissolve the limiting reagent (e.g., the electrophile) in an appropriate volume of anhydrous reaction solvent. Draw this solution into a clean, dry syringe.

  • Syringe Pump: Mount the syringe onto a syringe pump. Insert the needle through the septum of the reaction flask, ensuring the tip is below the surface of the solvent but not touching the stir bar.

  • Execution: Program the syringe pump to deliver the solution at a constant, slow rate (e.g., 0.25 mL/min). Ensure vigorous stirring in the reaction flask to promote rapid mixing.

  • Monitoring: Monitor the reaction progress by periodic sampling and analysis (e.g., TLC or LC-MS) to confirm the consumption of starting material and the selective formation of the mono-substituted product.

Step 2: Evaluate Reaction Temperature and Control

Core Principle: Many competing reactions have different activation energies. The reaction leading to the desired mono-substituted product (kinetic product) may be faster at lower temperatures, while the formation of the more stable di-substituted product (thermodynamic product) may be favored at higher temperatures.[5][6][7]

Troubleshooting Questions:

  • Is your reaction exothermic? A significant increase in temperature upon reagent addition can accelerate the rate of the second substitution.

  • Are you running the reaction at room temperature or elevated temperatures? Higher temperatures provide the energy needed to overcome the activation barrier for the second, often less favorable, substitution.[8][9]

Recommended Actions:

  • Lower the Reaction Temperature: Perform the reaction at a reduced temperature (e.g., 0 °C, -20 °C, or even -78 °C).[10] This reduces the overall reaction rate but can significantly enhance selectivity by favoring the pathway with the lower activation energy, which is often the initial substitution.[11][12]

  • Maintain Strict Temperature Control: Use a cryostat or a well-maintained cooling bath to ensure the temperature does not fluctuate, especially during the addition of reagents.

Table 1: General Temperature Guidance for Enhancing Selectivity

Reaction TypeStandard TemperatureSuggested Temperature for Improved SelectivityRationale
Amine AlkylationRoom Temperature0 °C to -20 °CMinimizes over-alkylation by favoring kinetic control.
Friedel-Crafts Alkylation0 °C to Room Temp.-40 °C to -78 °CReduces the rate of polysubstitution on the activated ring.[13][14]
Enolate Alkylation-78 °C to Room Temp.-78 °CFavors the formation of the kinetic enolate, leading to regioselective alkylation.[10][11]
Step 3: Consider Steric and Electronic Effects

Core Principle: The inherent structure of your reactants can be exploited to control selectivity. Bulky substituents near the reaction center can physically block the second substitution (steric hindrance).[15][16] Similarly, the electronic properties of substituents can make the mono-substituted product less reactive than the starting material.

Troubleshooting Questions:

  • How sterically hindered is the reaction site? After the first substitution, does the new group make it harder for a second molecule to approach?[17][18]

  • In aromatic substitutions, is your substituent activating or deactivating? Activating groups increase the electron density of the ring, making the mono-substituted product more reactive and prone to di-substitution. Deactivating groups do the opposite.[19][20]

Recommended Actions:

  • Leverage Steric Hindrance: If possible, choose reagents with bulky groups that will discourage a second reaction. For example, using a sterically demanding base can favor deprotonation at a less hindered site.[11]

  • Exploit Electronic Deactivation (Aromatic Systems): A classic example is the difference between Friedel-Crafts alkylation and acylation. Alkyl groups are activating, leading to rampant polysubstitution.[13][14][21] In contrast, acyl groups are strongly deactivating, effectively shutting down the reaction after a single substitution occurs.[22][23] If your synthesis allows, consider an acylation followed by a reduction to achieve a mono-alkylated product cleanly.

Workflow Diagram: Troubleshooting Di-substitution

G start Problem: Excessive Di-substitution check_stoich Step 1: Review Stoichiometry & Reagent Addition start->check_stoich is_excess_feasible Is large excess of one reagent feasible? check_stoich->is_excess_feasible use_excess Action: Use 3-10 eq. of starting material. is_excess_feasible->use_excess Yes slow_addition Action: Implement slow addition (e.g., syringe pump). is_excess_feasible->slow_addition No check_temp Step 2: Evaluate Reaction Temperature use_excess->check_temp slow_addition->check_temp lower_temp Action: Lower temperature (e.g., 0°C to -78°C). check_temp->lower_temp check_sterics Step 3: Consider Steric & Electronic Effects lower_temp->check_sterics use_sterics Action: Introduce bulky groups or use deactivating substituents. check_sterics->use_sterics use_pg Step 4: Employ a Protecting Group Strategy use_sterics->use_pg

Caption: A decision workflow for troubleshooting and minimizing di-substituted byproducts.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the difference between kinetic and thermodynamic control, and how does it relate to di-substitution?

A1:

  • Kinetic Control prevails under conditions that are irreversible, typically at low temperatures.[6][7] The major product is the one that is formed fastest, i.e., the one with the lowest activation energy. In many cases, the initial mono-substitution is kinetically favored.

  • Thermodynamic Control occurs under reversible conditions, usually at higher temperatures, where the system has enough energy to go back and forth between products and intermediates. The major product is the one that is the most stable. If the di-substituted product is more stable than the mono-substituted product, it will dominate at equilibrium.[5][7]

To favor mono-substitution, you generally want to establish kinetic control by using low temperatures and irreversible conditions.[11]

Q2: My starting material is an amine. How can I prevent di-alkylation without using a huge excess of the amine?

A2: This is a classic problem because the mono-alkylated amine is often more nucleophilic than the starting primary amine, making the second alkylation faster than the first. The most robust solution is to use a protecting group .[24][25] By converting the amine into a less nucleophilic functional group (like a carbamate), you can perform the desired reaction on another part of the molecule. The protecting group is then removed in a final step.[26][27]

Table 2: Common Amine Protecting Groups to Prevent Di-alkylation

Protecting GroupAbbreviationIntroduction ReagentRemoval ConditionsKey Features
tert-ButoxycarbonylBocDi-tert-butyl dicarbonate (Boc)₂OStrong acid (e.g., TFA)Stable to base and hydrogenation.[26][27][28]
CarboxybenzylCbz or ZBenzyl chloroformateCatalytic Hydrogenation (H₂, Pd/C)Stable to acid and base.[26][28]
9-FluorenylmethoxycarbonylFmocFmoc-Cl or Fmoc-OSuBase (e.g., Piperidine)Orthogonal to Boc and Cbz; acid stable.[26][27][28]

Experimental Protocol: Boc-Protection of a Primary Amine

  • Dissolution: Dissolve the primary amine (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). Add a base, typically triethylamine (1.5 eq.) or diisopropylethylamine (DIPEA).

  • Reagent Addition: To the stirred solution, add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq.) portion-wise or as a solution in the reaction solvent at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours.

  • Monitoring: Monitor the disappearance of the starting material by TLC or LC-MS.

  • Workup: Upon completion, quench the reaction with water or saturated ammonium chloride solution. Extract the product with an organic solvent, wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the resulting Boc-protected amine by column chromatography if necessary. The protected amine can now be used in subsequent reactions without risk of N-alkylation.

Q3: In electrophilic aromatic substitution, how do I favor the para isomer over the ortho isomer?

A3: While both ortho and para positions are activated by electron-donating groups, the para position is often favored by controlling steric factors.[29]

  • Use a Bulky Directing Group: If the substituent already on the ring is large, it will sterically block the adjacent ortho positions, making the more accessible para position the primary site of attack.[29][30]

  • Use a Bulky Electrophile: Similarly, a large, sterically hindered electrophile will have difficulty approaching the crowded ortho positions.[29]

  • Use Shape-Selective Catalysts: In some industrial applications, solid catalysts like zeolites can be used. Their porous structures can create a "shape-selective" environment where only the less bulky transition state leading to the para product can form efficiently.

Diagram: Steric Hindrance Favoring Para-Substitution

Caption: Steric hindrance from a bulky directing group disfavors ortho attack, making the para position more accessible.

References

  • Title: Steric Hindrance in SN2 and SN1 Reactions. Source: Chemistry Steps. URL: [Link]

  • Title: Difference between Ortho para and meta directing groups. Source: Filo. URL: [Link]

  • Title: Where does the electron go? The nature of ortho/para and meta group directing in electrophilic aromatic substitution. Source: PubMed. URL: [Link]

  • Title: How to know which group is ortho, para directing and which is meta directing. Source: Quora. URL: [Link]

  • Title: 10.4: Effect of sterics on Sn2 reactions. Source: Chemistry LibreTexts. URL: [Link]

  • Title: 8.3. Factors affecting rate of nucleophilic substitution reactions. Source: Organic Chemistry 1: An open textbook. URL: [Link]

  • Title: How to Add Reagents to A Reaction. Source: Department of Chemistry : University of Rochester. URL: [Link]

  • Title: Understanding Ortho, Para, and Meta Directors. Source: Master Organic Chemistry. URL: [Link]

  • Title: Why do we prefer Friedel craft acylation to Friedel craft alkylation. Source: askIITians. URL: [Link]

  • Title: Ortho, Para, Meta Directors in EAS. Source: Chemistry Steps. URL: [Link]

  • Title: SN1 vs SN2 Reactions: What Is Steric Hindrance? Source: Chemistry Hall. URL: [Link]

  • Title: Explain why Friedel-Crafts alkylations often give polysubstitution but Friedel-Crafts acylations do not. Source: Homework.Study.com. URL: [Link]

  • Title: CHAPTER 9. SUBSTITUTION REACTIONS. Source: Organic Chemistry. URL: [Link]

  • Title: 23.13: Protection of Amino Groups in Synthesis. Source: Chemistry LibreTexts. URL: [Link]

  • Title: Lec4 - Friedel-Crafts Alkylation and Acylation Reactions. Source: YouTube. URL: [Link]

  • Title: What is the difference between Friedel Crafts reaction and Friedel Crafts acylation? Source: Quora. URL: [Link]

  • Title: Impact of Temperature on Reaction Rate in Catalytic Reactions. Source: ResearchGate. URL: [Link]

  • Title: Selectivity in Parallel Reactions. Source: YouTube. URL: [Link]

  • Title: Protecting Groups for Amines: Carbamates. Source: Master Organic Chemistry. URL: [Link]

  • Title: An amine protecting group deprotectable under nearly neutral oxidative conditions. Source: NIH. URL: [Link]

  • Title: 12.5: α-Carbon Reactions in the Synthesis Lab - Kinetic vs. Thermodynamic Alkylation Products. Source: Chemistry LibreTexts. URL: [Link]

  • Title: Protective Groups. Source: Organic Chemistry Portal. URL: [Link]

  • Title: Regioselective Control of Electrophilic Aromatic Substitution Reactions. Source: Request PDF on ResearchGate. URL: [Link]

  • Title: Kinetic Control Versus Thermodynamic Control Of A Reaction. Source: Jack Westin. URL: [Link]

  • Title: High Site Selectivity in Electrophilic Aromatic Substitutions: Mechanism of C–H Thianthrenation. Source: NIH. URL: [Link]

  • Title: How Does Temperature Affect The Rate Of A Reaction? Source: Process Parameters. URL: [Link]

  • Title: Thermodynamic and Kinetic Products. Source: Master Organic Chemistry. URL: [Link]

  • Title: Reaction temperature to maximize selectivity of product. Source: Physics Forums. URL: [Link]

  • Title: Alpha-alkylation kinetic and thermodynamic. Source: YouTube. URL: [Link]

  • Title: High Site Selectivity in Electrophilic Aromatic Substitutions: Mechanism of C–H Thianthrenation. Source: Journal of the American Chemical Society. URL: [Link]

  • Title: Thermodynamic and kinetic reaction control. Source: Wikipedia. URL: [Link]

  • Title: 15.2: Regioselectivity in Electrophilic Aromatic Substitution. Source: Chemistry LibreTexts. URL: [Link]

  • Title: Exploring the Significance of Stoichiometry in Chemistry and its Practical Applications. Source: Research & Reviews: Journal of Chemistry. URL: [Link]

  • Title: Difference Between Monosubstituted and Disubstituted Alkene. Source: Pediaa.Com. URL: [Link]

  • Title: Alkene Stability Increases With Substitution. Source: Master Organic Chemistry. URL: [Link]

  • Title: Electron-Deficient Confined Space: Synthesis and Recognition Properties of a Covalent Molecular Cage Built upon Naphthalene Diimides and Benzene Triimides. Source: Organic Letters - ACS Publications. URL: [Link]

  • Title: Addition funnel for adding solids slowly under inert atmosphere. Source: Reddit. URL: [Link]

  • Title: How Does Stoichiometry Impact Step-growth Polymerization? Source: Chemistry For Everyone. URL: [Link]

  • Title: New Experimental Techniques for Organic Synthesis. Source: Mettler Toledo. URL: [Link]

  • Title: Exercise 8.4 - Classifying Alkenes as Mono-, Di-, Tri-, and Tetrasubstituted. Source: YouTube. URL: [Link]

  • Title: Practice Problem: Three-Step Synthesis. Source: YouTube. URL: [Link]

  • Title: Understanding Substituent Effects in Noncovalent Interactions Involving Aromatic Rings. Source: Accounts of Chemical Research - ACS Publications. URL: [Link]

  • Title: Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Source: Spectroscopy Online. URL: [Link]

  • Title: Stoichiometry and Balancing Reactions. Source: Chemistry LibreTexts. URL: [Link]

  • Title: Combining Palladium and Metal Alkoxide Enables Chemoselective Access to Flexible Allyl-Pd Oxa-dipoles for Higher-Order Cycloadditions. Source: Organic Letters - ACS Publications. URL: [Link]

Sources

Troubleshooting guide for scaling up the synthesis of 2-Bromo-N-isopropylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 2-Bromo-N-isopropylbenzenesulfonamide

Welcome to the technical support guide for the synthesis of 2-Bromo-N-isopropylbenzenesulfonamide. This document provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the scale-up of this important synthetic transformation. The guidance is grounded in established chemical principles and practical, field-tested experience to ensure you can confidently address challenges in your laboratory.

I. Reaction Overview and Key Principles

The synthesis of 2-Bromo-N-isopropylbenzenesulfonamide is fundamentally a nucleophilic substitution reaction. It involves the reaction of 2-bromobenzenesulfonyl chloride with isopropylamine.[1][2] A non-nucleophilic base, such as triethylamine or pyridine, is typically employed to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction.[3]

The core transformation is robust, but challenges related to reactant purity, reaction conditions, and product isolation can arise, particularly during scale-up. Understanding the underlying mechanisms of potential side reactions is critical for effective troubleshooting.

Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction Execution cluster_workup Work-up & Isolation cluster_purification Purification A 2-Bromobenzenesulfonyl Chloride F Controlled Addition of Sulfonyl Chloride (0°C to RT) A->F B Isopropylamine E Combine Amine, Base, & Solvent B->E C Anhydrous Solvent (e.g., DCM) C->E D Base (e.g., TEA) D->E E->F G Monitor by TLC F->G H Aqueous Wash (e.g., H2O, Brine) G->H Reaction Complete I Dry Organic Layer (e.g., Na2SO4) H->I J Solvent Removal (Rotary Evaporation) I->J K Recrystallization or Column Chromatography J->K L Characterization (NMR, MP, MS) K->L

Caption: General workflow for the synthesis of 2-Bromo-N-isopropylbenzenesulfonamide.

II. Troubleshooting Guide: Common Issues and Solutions

This section is formatted in a question-and-answer style to directly address specific problems you may encounter.

A. Low or No Product Yield

Q1: My reaction yield is significantly lower than expected, or I've isolated no product at all. What are the likely causes?

A1: Low yields can often be traced back to the quality and handling of the starting materials, particularly the sulfonyl chloride.[3]

  • Hydrolysis of 2-Bromobenzenesulfonyl Chloride: This is the most common culprit. Sulfonyl chlorides are highly reactive towards moisture and can readily hydrolyze to the corresponding and unreactive 2-bromobenzenesulfonic acid.[3]

    • Causality: Water acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride and formation of the sulfonic acid.

    • Solution: Ensure all glassware is oven- or flame-dried before use. Use anhydrous solvents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[3] Commercially available 2-bromobenzenesulfonyl chloride should be of high purity and handled quickly to minimize atmospheric moisture exposure.

  • Inappropriate Base or Stoichiometry: The choice and amount of base are critical.

    • Causality: A base is required to neutralize the HCl generated. If the base is too weak or if an insufficient amount is used, the reaction mixture will become acidic. This can protonate the isopropylamine, rendering it non-nucleophilic and halting the reaction.

    • Solution: Use a non-nucleophilic organic base like triethylamine or pyridine.[3] A slight excess (1.1-1.2 equivalents) of the amine and base relative to the sulfonyl chloride is recommended to ensure the complete consumption of the limiting reagent.

  • Low Reaction Temperature:

    • Causality: While the initial addition is often done at 0°C to control the exotherm, the reaction may be sluggish at this temperature.

    • Solution: After the controlled addition of the sulfonyl chloride, allow the reaction to warm to room temperature and stir for several hours or until TLC analysis indicates completion.[4]

B. Impurity Profile Issues

Q2: My NMR spectrum shows unexpected signals, or TLC analysis indicates multiple spots. What are the potential side products?

A2: The formation of impurities is often related to side reactions of the starting materials or the product itself.

  • Bis-sulfonated Amine (Disulfonamide): If you are working with a primary amine, the formation of a disulfonamide is a possibility, although less likely with a sterically hindered amine like isopropylamine.

    • Causality: The initial sulfonamide product still has an N-H proton. Under basic conditions, this proton can be removed, and the resulting anion can react with another molecule of the sulfonyl chloride.

    • Solution: Use a slight excess of the amine to favor the formation of the monosulfonated product.[3] Controlled, slow addition of the sulfonyl chloride to the amine solution also helps to minimize this side reaction by keeping the concentration of the sulfonyl chloride low at any given time.

  • Unreacted 2-Bromobenzenesulfonyl Chloride: A spot corresponding to the starting sulfonyl chloride on your TLC plate indicates an incomplete reaction.

    • Causality: This could be due to insufficient reaction time, low temperature, or deactivated amine (see Q1).

    • Solution: Allow the reaction to stir for a longer period at room temperature. If the reaction has stalled, consider a gentle warming, but monitor for decomposition. Ensure proper stoichiometry and reagent quality.

  • 2-Bromobenzenesulfonic Acid: This will appear as a baseline spot on a silica TLC plate.

    • Causality: Hydrolysis of the starting sulfonyl chloride.[3]

    • Solution: This impurity is highly water-soluble and can typically be removed during the aqueous work-up. Washing the organic layer with a saturated sodium bicarbonate solution will deprotonate the acid, making it even more soluble in the aqueous phase.

C. Scale-Up and Work-up Challenges

Q3: I am scaling up the reaction from 1 gram to 100 grams, and I'm concerned about the exotherm. How can I manage it safely?

A3: The reaction between a sulfonyl chloride and an amine is exothermic and requires careful management at a larger scale.[5][6]

  • Causality: The formation of the strong S-N bond releases a significant amount of energy. On a small scale, this heat dissipates quickly. On a larger scale, the surface-area-to-volume ratio decreases, and heat can build up, leading to a runaway reaction.[5][7]

  • Solution:

    • Controlled Addition: Add the 2-bromobenzenesulfonyl chloride solution dropwise to the cooled (0-5 °C) solution of isopropylamine and base.

    • Efficient Cooling: Use a suitable cooling bath (ice-water or an automated reactor cooling system) to maintain the internal temperature.

    • Monitoring: Continuously monitor the internal temperature of the reaction. The addition rate should be adjusted to keep the temperature within a safe range (e.g., below 10-15 °C).

    • Dilution: Running the reaction at a slightly lower concentration can help to manage the exotherm, although this may increase reaction time.

Q4: My product is an oil after solvent removal, or it's difficult to recrystallize. What are the best purification strategies?

A4: Purification is key to obtaining a high-quality final product.

  • Oiling Out During Recrystallization:

    • Causality: This happens when the compound is insoluble in the hot solvent or when the solution is cooled too quickly. Impurities can also inhibit crystallization.

    • Solution: The choice of solvent is crucial. A good recrystallization solvent should dissolve the compound when hot but not when cold.[8][9] For N-alkylbenzenesulfonamides, solvent systems like ethanol/water, ethyl acetate/hexanes, or toluene are often effective.[8] If it oils out, try reheating the solution, adding more solvent, and allowing it to cool very slowly. Scratching the inside of the flask with a glass rod can also induce crystallization.

  • Column Chromatography:

    • Causality: If recrystallization fails or if impurities are very close in polarity to the product, chromatography is necessary.[4]

    • Solution: Use silica gel with a solvent system like hexanes/ethyl acetate. Start with a low polarity eluent and gradually increase the polarity. The product is moderately polar and should elute effectively. Monitor the fractions by TLC.[4]

III. Experimental Protocols and Data

A. Reaction Monitoring by Thin-Layer Chromatography (TLC)

TLC is an indispensable tool for monitoring the progress of the reaction.[3][10]

Compound Typical Rf Value (3:1 Hexanes:Ethyl Acetate) Visualization
2-Bromobenzenesulfonyl Chloride~0.7UV light (quenching)
IsopropylamineBaseline (highly polar)Stains (Ninhydrin or KMnO4)
2-Bromo-N-isopropylbenzenesulfonamide~0.4 - 0.5UV light (quenching)

Procedure:

  • Spot a small amount of the reaction mixture onto a silica gel TLC plate.

  • Elute with a suitable solvent system (e.g., 3:1 Hexanes:Ethyl Acetate).

  • Visualize the plate under UV light (254 nm) and/or with a chemical stain.[11] The reaction is complete when the spot for 2-bromobenzenesulfonyl chloride is no longer visible.

B. General Scale-Up Synthesis Protocol (Illustrative)

This protocol is for guidance and should be adapted based on laboratory-specific equipment and safety protocols.

  • Setup: In a 2L, 3-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add isopropylamine (1.2 eq) and triethylamine (1.2 eq) to anhydrous dichloromethane (DCM, ~10 volumes).

  • Cooling: Cool the solution to 0-5 °C using an ice bath.

  • Addition: Dissolve 2-bromobenzenesulfonyl chloride (1.0 eq) in anhydrous DCM (~2 volumes) and add it to the dropping funnel. Add the sulfonyl chloride solution dropwise to the stirred amine solution, maintaining the internal temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours, monitoring by TLC.

  • Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel. Wash sequentially with 1M HCl (to remove excess amine and triethylamine), water, and brine.[12]

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by recrystallization (e.g., from an ethyl acetate/hexanes mixture) or by column chromatography.[4]

IV. Frequently Asked Questions (FAQs)

Q5: Can I use a different base, like potassium carbonate or sodium hydroxide? A5: It is not recommended to use inorganic bases like K2CO3 or NaOH in this reaction. They have low solubility in common organic solvents like DCM, which can lead to a slow and incomplete reaction. Furthermore, strong bases like NaOH can promote the hydrolysis of the sulfonyl chloride. Non-nucleophilic organic bases like triethylamine or pyridine are the preferred choice.[3]

Q6: What are the expected ¹H NMR signals for the final product? A6: The ¹H NMR spectrum provides key structural information. For 2-Bromo-N-isopropylbenzenesulfonamide, you should expect:

  • Aromatic protons (Ar-H): Multiplets in the range of ~7.5-8.0 ppm.

  • Sulfonamide proton (N-H): A broad singlet or doublet, which can vary in chemical shift depending on the solvent and concentration.

  • Isopropyl methine proton (CH): A multiplet (septet) around ~3.5-4.0 ppm.

  • Isopropyl methyl protons (CH3): A doublet around ~1.1-1.3 ppm.

Q7: The reaction seems to stall before completion. What can I do? A7: If TLC shows that both starting material and product are present and their ratio is not changing over time, first re-verify the quality and stoichiometry of your reagents. Ensure your amine and base were not inadvertently omitted or used in insufficient quantities. If reagents are confirmed to be correct, gentle heating (e.g., to 35-40 °C) can sometimes drive the reaction to completion. However, monitor carefully for any signs of decomposition (color change).

V. References

  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis. Retrieved from [Link]

  • Royal Society of Chemistry. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2. Retrieved from [Link]

  • Bolshan, Y., & Batey, R. A. (2022). Modular Two-Step Route to Sulfondiimidamides. Journal of the American Chemical Society. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147. Retrieved from [Link]

  • ACS Publications. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 2-bromo-N-methylbenzenesulfinamide. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). 1H proton NMR spectrum of 2-bromopropane. Retrieved from [Link]

  • Google Patents. (n.d.). CN117551005A - Synthesis method of 2-bromobenzenesulfonyl chloride and derivatives thereof. Retrieved from

  • University of Rochester, Department of Chemistry. (n.d.). Solvents for Recrystallization. Retrieved from [Link]

  • ResearchGate. (2025). Intensification of Highly Exothermic Fast Reaction by Multi-Injection Microstructured Reactor. Retrieved from [Link]

  • MDPI. (2022). Temperature Control of Exothermic Reactions Using n-Octadecane@MF Resin microPCMs Based on Esterification Reactions. Retrieved from [Link]

  • YouTube. (2020). Recrystallization Technique for Organic Chemistry with Nadia Korovina. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure for N-Sulfinyl imines. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure for n-allyl-n-(methoxycarbonyl)-1,3-decadiynylamine. Retrieved from [Link]

  • ResearchGate. (n.d.). TLC of Sulfonamides. Retrieved from [Link]

  • ResearchGate. (2014). How can I protection an alkyldiamine with bromobenzene sulfonyl chloride?. Retrieved from [Link]

  • Macmillan Group - Princeton University. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Retrieved from [Link]

  • MIT OpenCourseWare. (2010). Recrystallization | MIT Digital Lab Techniques Manual. Retrieved from [Link]

  • Patsnap Eureka. (2025). Control Strategies For Managing Exothermic Reactions In Flow. Retrieved from [Link]

  • YouTube. (2020). How To Recrystallize A Solid. Retrieved from [Link]

  • Food Safety and Inspection Service. (2009). Determination and Confirmation of Sulfonamides. Retrieved from [Link]

  • EPFL. (n.d.). TLC Visualization Reagents. Retrieved from [Link]

  • CORE. (n.d.). The Synthesis of Functionalised Sulfonamides. Retrieved from [Link]

  • YouTube. (2014). Recrystallization. Retrieved from [Link]

  • ResearchGate. (n.d.). Exothermic reactors: The stable, the unstable, the uncontrollable. Retrieved from [Link]

  • Google Patents. (n.d.). CN102633695A - Preparation method and technology of 4-isopropyl benzene sulfonyl chloride. Retrieved from

  • Google Patents. (n.d.). US8957252B2 - Process for preparation of lacosamide and some N-benzyl-propanamide intermediate derivatives. Retrieved from

  • Doc Brown's Chemistry. (n.d.). 1H NMR spectrum of 1-bromo-2-methylpropane. Retrieved from [Link]

  • Semantic Scholar. (2014). Detection of sulfonamides in chicken muscle by thin layer chromatography. Retrieved from [Link]

  • Google Patents. (n.d.). US4132529A - Temperature control in exothermic/endothermic reaction systems. Retrieved from

  • Reddit. (n.d.). How to separate these sulfonamides with TLC. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to the Spectroscopic Characterization of 2-Bromo-N-isopropylbenzenesulfonamide using ¹H and ¹³C NMR

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, the precise and unambiguous structural elucidation of novel chemical entities is paramount. 2-Bromo-N-isopropylbenzenesulfonamide, a key intermediate in the synthesis of various pharmaceutically active compounds, demands rigorous characterization to ensure purity, identity, and conformational integrity. This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic features of 2-Bromo-N-isopropylbenzenesulfonamide, offering a comparative perspective against alternative analytical techniques and supported by experimental data from analogous structures.

The Central Role of NMR in Structural Elucidation

NMR spectroscopy stands as the cornerstone of molecular structure determination in organic chemistry. Its ability to provide detailed information about the chemical environment, connectivity, and stereochemistry of individual atoms within a molecule is unparalleled. For a molecule like 2-Bromo-N-isopropylbenzenesulfonamide, NMR serves not just as a tool for identity confirmation but as a detailed map of its electronic and spatial arrangement.

The choice of ¹H and ¹³C NMR is deliberate. ¹H NMR provides a rapid and sensitive overview of the proton framework, revealing key information about functional groups and their proximity. ¹³C NMR, while inherently less sensitive, offers a direct window into the carbon skeleton of the molecule, a crucial aspect for confirming the core structure and identifying any potential isomers.

Predicted ¹H and ¹³C NMR Spectral Analysis of 2-Bromo-N-isopropylbenzenesulfonamide

Molecular Structure and Proton/Carbon Environments

To understand the NMR spectra, we must first dissect the molecular structure of 2-Bromo-N-isopropylbenzenesulfonamide and identify the unique proton and carbon environments.

Figure 1: Molecular structure of 2-Bromo-N-isopropylbenzenesulfonamide with key proton and carbon positions indicated.

¹H NMR Spectrum: A Detailed Prediction

The predicted ¹H NMR spectrum will exhibit distinct signals corresponding to the aromatic protons, the N-H proton, and the isopropyl group protons. The chemical shifts (δ) are influenced by the electron-withdrawing effects of the bromine atom and the sulfonamide group, as well as the anisotropic effect of the benzene ring.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz) Rationale
Aromatic Protons (4H)7.5 - 8.2Multiplet~7-9The aromatic region will show a complex multiplet pattern due to the ortho, meta, and para couplings between the four non-equivalent protons. The proton ortho to the bromine will be the most deshielded.
N-H Proton (1H)4.5 - 5.5Doublet~7-9The N-H proton will appear as a doublet due to coupling with the methine proton of the isopropyl group. Its chemical shift is variable and can be affected by solvent and concentration.
Isopropyl CH (1H)3.5 - 4.0Septet~6-7The methine proton of the isopropyl group will be split into a septet by the six equivalent methyl protons.
Isopropyl CH₃ (6H)1.1 - 1.3Doublet~6-7The six equivalent protons of the two methyl groups will appear as a doublet due to coupling with the single methine proton.

Table 1: Predicted ¹H NMR Data for 2-Bromo-N-isopropylbenzenesulfonamide.

¹³C NMR Spectrum: Unveiling the Carbon Skeleton

The ¹³C NMR spectrum will provide complementary information, confirming the carbon framework of the molecule. The chemical shifts are primarily influenced by the hybridization of the carbon atoms and the electronegativity of their substituents.

Carbon Assignment Predicted Chemical Shift (δ, ppm) Rationale
C-Br120 - 125The carbon directly attached to the bromine atom will be significantly shielded compared to the other aromatic carbons.
C-S138 - 142The carbon attached to the electron-withdrawing sulfonamide group will be deshielded.
Aromatic CH (4C)125 - 135The remaining four aromatic carbons will resonate in this region, with their specific shifts determined by their position relative to the substituents.
Isopropyl CH45 - 50The methine carbon of the isopropyl group.
Isopropyl CH₃22 - 25The two equivalent methyl carbons of the isopropyl group.

Table 2: Predicted ¹³C NMR Data for 2-Bromo-N-isopropylbenzenesulfonamide.

Comparison with Alternative Analytical Techniques

While NMR is the gold standard for structural elucidation, other techniques can provide valuable, albeit less detailed, information.

Technique Information Provided Advantages Limitations
Mass Spectrometry (MS) Molecular weight and fragmentation pattern.High sensitivity, small sample requirement.Does not provide detailed structural connectivity information. Isomers are often indistinguishable.
Infrared (IR) Spectroscopy Presence of functional groups (e.g., N-H, S=O, C=C).Fast, non-destructive.Provides limited information on the overall molecular structure.
X-ray Crystallography Precise three-dimensional structure in the solid state.Unambiguous structural determination.Requires a suitable single crystal, which can be difficult to obtain. The solid-state structure may not represent the solution-state conformation.

Table 3: Comparison of NMR with other analytical techniques.

As illustrated, while techniques like MS and IR can confirm the presence of the molecule and its functional groups, they lack the resolving power of NMR to definitively establish the isomeric structure and detailed connectivity. X-ray crystallography provides the most definitive structural information but is contingent on successful crystal growth.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality NMR spectra for 2-Bromo-N-isopropylbenzenesulfonamide, the following experimental protocol is recommended:

1. Sample Preparation:

  • Weigh approximately 10-20 mg of the sample.

  • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent can influence the chemical shifts, particularly for exchangeable protons like N-H.

  • Transfer the solution to a 5 mm NMR tube.

2. ¹H NMR Acquisition:

  • Spectrometer: A 400 MHz or higher field spectrometer is recommended for better resolution.

  • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').

  • Acquisition Parameters:

    • Spectral Width: ~16 ppm

    • Number of Scans: 16-64 (depending on sample concentration)

    • Relaxation Delay (d1): 1-2 seconds

  • Processing:

    • Apply a Fourier transform with a line broadening of 0.3 Hz.

    • Phase and baseline correct the spectrum.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

3. ¹³C NMR Acquisition:

  • Spectrometer: Same as for ¹H NMR.

  • Pulse Sequence: A proton-decoupled pulse sequence (e.g., 'zgpg30') to simplify the spectrum to single lines for each carbon.

  • Acquisition Parameters:

    • Spectral Width: ~240 ppm

    • Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)

    • Relaxation Delay (d1): 2 seconds

  • Processing:

    • Apply a Fourier transform with a line broadening of 1-2 Hz.

    • Phase and baseline correct the spectrum.

    • Reference the spectrum to the solvent peak.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample (10-20 mg) dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer h1_acq ¹H NMR Acquisition transfer->h1_acq c13_acq ¹³C NMR Acquisition transfer->c13_acq ft Fourier Transform h1_acq->ft c13_acq->ft phase_base Phase & Baseline Correction ft->phase_base reference Referencing phase_base->reference Final Spectra Final Spectra reference->Final Spectra

Figure 2: Experimental workflow for NMR characterization.

Conclusion

The comprehensive analysis of ¹H and ¹³C NMR spectra provides an indispensable tool for the unequivocal characterization of 2-Bromo-N-isopropylbenzenesulfonamide. By leveraging predicted spectral data derived from analogous structures and fundamental principles, researchers can confidently verify the identity, purity, and structure of this important synthetic intermediate. While other analytical techniques offer complementary information, NMR spectroscopy remains the most powerful and informative method for detailed molecular elucidation in the dynamic field of drug development.

References

  • SpectraBase . N-[2-(Adamantan-1-yloxy)-ethyl]-4-isopropyl-benzenesulfonamide - Optional[13C NMR]. [Link]

  • SpectraBase . N-isopropyl-4-methylbenzenesulfonamide - Optional[1H NMR]. [Link]

  • PubChem . 2-Bromobenzenesulfonamide. [Link]

  • PubChem . 2-Bromo-N-phenylpropionamide. [Link]

  • PubMed Central . Synthesis and Biological Characterization of a Series of 2-Sulfonamidebenzamides as Allosteric Modulators of MrgX1. [Link]

  • ResearchGate . ¹H-NMR spectrum of compound ISO (5,11,17,23-tetrakis(4-isopropylphenyl) azo calixarene). [Link]

  • ResearchGate . Infrared and NMR (1H& 13C) Spectra of Sodium Salts of N-Bromo-Mono and Di-Substituted-Benzenesulphonamides. [Link]

  • PrepChem . Synthesis of Step A: 2-Bromo-N-(tert-butyl)benzenesulfonamide. [Link]

  • PrepChem . Synthesis of 2-bromo-N-methylbenzenesulfinamide. [Link]

  • PubChem . 3-Amino-N-isopropylbenzenesulfonamide. [Link]

  • Doc Brown's Chemistry . Interpreting the 1H NMR spectrum of 2-bromopropane. [Link]

  • PubMed Central . Synthesis of 2-aminothiazole sulfonamides as potent biological agents. [Link]

  • University of Wisconsin-Madison . NMR Spectroscopy - Hans Reich NMR Collection. [Link]

  • Doc Brown's Chemistry . Interpreting and explaining the 1H NMR spectrum: 2-bromo-2-methylpropane. [Link]

  • Doc Brown's Chemistry . Interpreting the C-13 NMR spectrum of 2-bromo-2-methylpropane. [Link]

  • Chemistry LibreTexts . 14.12: Coupling Constants Identify Coupled Protons. [Link]

  • Modgraph . 1H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds: 3-endo. [Link]

  • SpectraBase . 2-Bromopropylbenzene. [Link]

  • Iowa State University . NMR Coupling Constants. [Link]

  • University of Wisconsin-Madison . 1H NMR Coupling Constants. [Link]

  • SpectraBase . 2-Bromo-N-ethyl-4-methylbenzenesulfonamide - Optional[13C NMR]. [Link]

Sources

A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Methods for Purity Assessment of 2-Bromo-N-isopropylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of two distinct High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of 2-Bromo-N-isopropylbenzenesulfonamide, a key intermediate in pharmaceutical synthesis. Designed for researchers, scientists, and drug development professionals, this document delves into the rationale behind method development, offers detailed experimental protocols, and presents a comparative analysis of an isocratic versus a gradient elution approach. The methodologies are grounded in established chromatographic principles and validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure scientific integrity and trustworthiness.[1][2][3][4]

Introduction: The Analytical Challenge

2-Bromo-N-isopropylbenzenesulfonamide is a substituted aromatic sulfonamide. Its structure, featuring a brominated phenyl ring and an N-alkyl sulfonamide group, dictates its chromatographic behavior. The primary analytical objective is to develop a stability-indicating HPLC method capable of separating the main compound from potential process-related impurities and degradation products. Key considerations for method development include the analyte's physicochemical properties, such as its moderate polarity and UV-active nature, stemming from the benzene ring.

The choice between an isocratic and a gradient elution method is a critical decision in HPLC method development.[2] An isocratic method, with its constant mobile phase composition, offers simplicity and robustness, making it ideal for routine quality control of a known compound with few, well-separated impurities.[5][6] Conversely, a gradient method, where the mobile phase strength is varied over time, provides superior resolving power for complex samples containing a wide range of analytes with different polarities.[1][7] This guide will explore both approaches to provide a clear framework for selecting the most appropriate method based on specific analytical needs.

Method Development Strategy

Our strategy is rooted in a systematic approach to HPLC method development, beginning with an understanding of the analyte's properties and culminating in a validated, robust purity assessment method.

MethodDevelopment cluster_0 Phase 1: Analyte Characterization cluster_1 Phase 2: Initial Screening cluster_2 Phase 3: Method Optimization cluster_3 Phase 4: Validation A Physicochemical Properties (Polarity, UV Spectrum) B Column Selection (C18, Phenyl) A->B C Mobile Phase Selection (ACN, H2O, Buffers) A->C D Detector Wavelength (UV Maxima) A->D E Isocratic Method Development B->E F Gradient Method Development B->F C->E C->F D->E D->F G ICH Q2(R1) Validation (Specificity, Linearity, Accuracy, Precision) E->G F->G

Caption: A systematic workflow for HPLC method development and validation.

Analyte Properties and Initial Chromatographic Conditions
  • UV Absorbance: Benzenesulfonamides typically exhibit strong UV absorbance.[8] A UV-Vis spectrophotometric scan of 2-Bromo-N-isopropylbenzenesulfonamide in a common mobile phase like acetonitrile/water is recommended to determine the wavelength of maximum absorbance (λmax).[9][10] For benzenesulfonamide, absorption maxima are observed around 218 nm and 264 nm.[8] A wavelength of 230 nm is often a good compromise for sensitivity to a range of aromatic compounds.[4]

  • Stationary Phase Selection: A standard C18 column is the workhorse of reversed-phase HPLC and is a suitable starting point due to its hydrophobic nature, which will provide good retention for the moderately non-polar analyte.[11] For alternative selectivity, especially if dealing with closely related aromatic impurities, a Phenyl or Biphenyl column could be considered. These phases offer π-π interactions, which can enhance the resolution of aromatic compounds.[12][13]

  • Mobile Phase Selection: A mixture of acetonitrile (ACN) and water is a common and effective mobile phase for reversed-phase HPLC.[14] The use of a buffer, such as phosphate or formate, is recommended to control the pH and ensure consistent retention times, especially if any impurities have ionizable groups.

Comparative HPLC Methods

This section details two distinct HPLC methods for the purity assessment of 2-Bromo-N-isopropylbenzenesulfonamide: a simple isocratic method for routine analysis and a more powerful gradient method for comprehensive impurity profiling.

Method A: Isocratic Elution for Routine Quality Control

This method is designed for rapid and routine purity checks where the impurity profile is well-characterized and impurities are well-resolved from the main peak.

Experimental Protocol:

  • Instrumentation:

    • HPLC system with a UV detector.

    • Data acquisition and processing software.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: Isocratic elution with a mixture of acetonitrile and 0.01 M potassium phosphate buffer (pH 3.0) (60:40 v/v).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30°C.

    • Detection: UV at 230 nm.

  • Sample Preparation:

    • Prepare a stock solution of the 2-Bromo-N-isopropylbenzenesulfonamide sample by dissolving approximately 10 mg of the compound in 10 mL of the mobile phase to achieve a concentration of 1 mg/mL.

Method B: Gradient Elution for Comprehensive Impurity Profiling

This method is ideal for resolving complex mixtures of impurities, especially those with a wide range of polarities. It is particularly useful during process development and for stability studies.

Experimental Protocol:

  • Instrumentation:

    • HPLC system with a gradient pump and a UV detector.

    • Data acquisition and processing software.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.01 M potassium phosphate buffer (pH 3.0).

    • Mobile Phase B: Acetonitrile.

    • Gradient Program:

      Time (min) % Mobile Phase B
      0.0 40
      15.0 80
      17.0 80
      17.1 40

      | 22.0 | 40 |

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30°C.

    • Detection: UV at 230 nm.

  • Sample Preparation:

    • Prepare a stock solution of the 2-Bromo-N-isopropylbenzenesulfonamide sample by dissolving approximately 10 mg of the compound in 10 mL of a 50:50 mixture of Mobile Phase A and B to achieve a concentration of 1 mg/mL.

Performance Comparison: Isocratic vs. Gradient

The choice between these two methods depends on the specific analytical goal. The following table summarizes the expected performance characteristics based on typical chromatographic principles.

Performance MetricMethod A (Isocratic)Method B (Gradient)Rationale
Run Time Shorter (~10-15 min)Longer (~22 min)Isocratic methods have shorter run times as there is no need for gradient re-equilibration.[5]
Resolution of Complex Mixtures Potentially limitedSuperiorGradient elution effectively separates compounds with a wide range of polarities.[2][7]
Peak Shape for Late-Eluting Impurities Prone to broadeningSharper peaksThe increasing organic content in the gradient sharpens peaks of strongly retained compounds.[7]
Method Robustness Generally higherMore complex, requires careful control of gradient delay volumeIsocratic methods are less susceptible to variations in system dwell volume.
Application Routine QC, known impurity profileMethod development, stability studies, unknown impurity profilingIsocratic methods are suited for simple, repetitive analyses, while gradient methods are necessary for complex samples.[5]

Method Validation according to ICH Q2(R1) Guidelines

To ensure the trustworthiness of the analytical data, the chosen HPLC method must be validated according to the ICH Q2(R1) guidelines.[1][3][4] The validation process provides a high degree of assurance that the method is suitable for its intended purpose.

Validation cluster_0 Method Validation Parameters (ICH Q2(R1)) Specificity Specificity Validation Validated HPLC Method Specificity->Validation Linearity Linearity Linearity->Validation Range Range Range->Validation Accuracy Accuracy Accuracy->Validation Precision Precision (Repeatability & Intermediate) Precision->Validation LOD Limit of Detection (LOD) LOD->Validation LOQ Limit of Quantitation (LOQ) LOQ->Validation Robustness Robustness Robustness->Validation

Caption: Key parameters for HPLC method validation as per ICH Q2(R1) guidelines.

Validation Protocol

The following is a general protocol for the validation of the chosen HPLC method for purity assessment:

  • Specificity:

    • Analyze a blank (diluent), a placebo (if applicable), a solution of the 2-Bromo-N-isopropylbenzenesulfonamide reference standard, and a sample solution.

    • Demonstrate that there are no interfering peaks at the retention time of the main analyte and any specified impurities.

    • Forced degradation studies (acid, base, peroxide, heat, light) should be performed to demonstrate that the method is stability-indicating.

  • Linearity:

    • Prepare a series of at least five solutions of the reference standard over a concentration range (e.g., from the limit of quantitation to 150% of the nominal sample concentration).

    • Plot the peak area response versus the concentration and determine the correlation coefficient (r), which should be ≥ 0.999.

  • Range:

    • The range is established based on the linearity studies and should cover the expected concentrations of the analyte in the test samples.

  • Accuracy:

    • Perform recovery studies by spiking a placebo or sample matrix with known amounts of the reference standard at different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration).

    • The recovery should typically be within 98.0% to 102.0%.

  • Precision:

    • Repeatability (Intra-assay precision): Analyze a minimum of six replicate injections of the sample solution at 100% of the test concentration. The relative standard deviation (RSD) should be ≤ 2.0%.

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and on a different instrument. The RSD between the two sets of results should be within acceptable limits.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ):

    • Determine the LOD and LOQ based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the linearity curve.

  • Robustness:

    • Intentionally vary critical method parameters such as mobile phase composition (±2%), pH (±0.2 units), column temperature (±5°C), and flow rate (±10%) to assess the method's reliability during normal use. The system suitability parameters should remain within acceptable limits.

Conclusion

The choice between an isocratic and a gradient HPLC method for the purity assessment of 2-Bromo-N-isopropylbenzenesulfonamide is dictated by the specific analytical requirements. The isocratic method (Method A) offers a rapid, simple, and robust solution for routine quality control where the impurity profile is known. In contrast, the gradient method (Method B) provides superior resolving power, making it the preferred choice for method development, stability testing, and the analysis of samples with unknown or complex impurity profiles. Both methods, when properly validated according to ICH Q2(R1) guidelines, can provide accurate and reliable data, ensuring the quality and consistency of this important pharmaceutical intermediate.

References

  • SIELC Technologies. (n.d.). UV-Vis Spectrum of Benzenesulfonamide. Retrieved from [Link]

  • International Council for Harmonisation. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of N-Methylbenzenesulfonamide on Newcrom R1 HPLC column. Retrieved from [Link]

  • Welch Materials. (2026, January 7). [Readers Insight] Gradient vs. Isocratic Elution: Which to Choose? Retrieved from [Link]

  • Biotage. (2023, January 24). When is Gradient Elution Better than Isocratic Elution? Retrieved from [Link]

  • Phenomenex. (2025, May 23). Isocratic Vs. Gradient Elution in Chromatography. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2015). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • International Council for Harmonisation. (1996). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • Ram, N., & Singh, S. (2008). Development and validation of RP-HPLC method for the determination of genotoxic alkyl benzenesulfonates in amlodipine besylate. Journal of Pharmaceutical and Biomedical Analysis, 47(4-5), 821-826. [Link]

  • GL Sciences. (n.d.). HPLC Column Equivalent List – Alternatives to Waters, Agilent, Phenomenex and More. Retrieved from [Link]

  • Leyva, A., et al. (2021). A comprehensive review of method development by HPLC. World Journal of Pharmaceutical Research, 10(6), 1840-1854. [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. Retrieved from [Link]

  • Steiner, F. (2018). UV spectra of three analytes illustrating the selection process in HPLC... ResearchGate. Retrieved from [Link]

  • World Journal of Pharmaceutical and Medical Research. (2023). HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW. Retrieved from [Link]

  • Deta, S. I. (2024). HPLC Method Development and Impurity Profiling. Analytical And Process Development with Quality by Design. African Journal of Biomedical Research, 27(4S). [Link]

  • ResearchGate. (2016). How to select wavelength in hplc method development? Retrieved from [Link]

  • McConville, P. (2015). Important Aspects of UV Detection for HPLC. LCGC International. [Link]

  • Waters Corporation. (n.d.). Stability-Indicating HPLC Method Development. Retrieved from [Link]

  • Agilent Technologies. (2024). HPLC Method Development: From Beginner to Expert Part 2. Retrieved from [Link]

  • HALO Columns. (n.d.). GUIDEBOOK ON REVERSED PHASE CHEMISTRIES & UTILIZING SELECTIVITY FOR HPLC SEPARATIONS. Retrieved from [Link]

  • Chemass. (n.d.). The Cleaning and Regeneration of Reversed-Phase HPLC Columns. Retrieved from [Link]

Sources

A Comparative Guide to the Mass Spectrometric Confirmation of 2-Bromo-N-isopropylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a comprehensive analysis of the mass spectrometric confirmation of 2-Bromo-N-isopropylbenzenesulfonamide, a key intermediate in pharmaceutical synthesis and drug development. Designed for researchers, scientists, and professionals in the field, this guide offers a detailed examination of the compound's mass spectral behavior, a robust analytical workflow, and a comparative assessment with alternative analytical techniques. We will delve into the causality behind experimental choices, ensuring a self-validating and scientifically rigorous approach to the confirmation of this molecule.

Introduction to 2-Bromo-N-isopropylbenzenesulfonamide and the Imperative for Unambiguous Confirmation

2-Bromo-N-isopropylbenzenesulfonamide (C₉H₁₂BrNO₂S, Molecular Weight: 278.16 g/mol [1][2]) is a sulfonamide derivative of significant interest in medicinal chemistry. Its structural integrity and purity are paramount for the successful synthesis of downstream active pharmaceutical ingredients (APIs). Mass spectrometry stands as a cornerstone technique for the definitive identification and structural elucidation of such compounds due to its high sensitivity, specificity, and ability to provide detailed fragmentation information. This guide will focus on electrospray ionization tandem mass spectrometry (ESI-MS/MS) as the primary analytical tool, while also providing a comparative overview of other established analytical methodologies.

The Power of Mass Spectrometry: Unraveling the Molecular Blueprint

Mass spectrometry offers unparalleled insight into the chemical composition and structure of a molecule by measuring its mass-to-charge ratio (m/z). For a compound like 2-Bromo-N-isopropylbenzenesulfonamide, soft ionization techniques such as electrospray ionization (ESI) are particularly well-suited, as they typically produce an abundant protonated molecule, [M+H]⁺, with minimal in-source fragmentation.[3] This allows for the precise determination of the molecular weight. Subsequent fragmentation of this precursor ion through collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS) generates a unique fragmentation pattern, or "fingerprint," that is characteristic of the molecule's structure.

Proposed Mass Spectrometric Fragmentation Pathway

The fragmentation of protonated 2-Bromo-N-isopropylbenzenesulfonamide is anticipated to proceed through several key pathways, driven by the lability of the sulfonamide bond and the influence of the bromine substituent. Arylsulfonamides are known to undergo characteristic fragmentation patterns, including the loss of sulfur dioxide (SO₂).[4][5] The presence of an electron-withdrawing group, such as bromine on the aromatic ring, can facilitate this SO₂ extrusion.[4][5]

A plausible fragmentation cascade for the [M+H]⁺ ion of 2-Bromo-N-isopropylbenzenesulfonamide (m/z 279/281, due to the isotopic distribution of bromine) is outlined below:

  • Initial Protonation: The sulfonamide nitrogen is a likely site of protonation in the ESI source.

  • Primary Fragmentation:

    • Loss of SO₂ (64 Da): A characteristic fragmentation for aromatic sulfonamides, leading to a significant fragment ion.[4][5]

    • Cleavage of the S-N bond: This can result in the formation of the 2-bromobenzenesulfonyl cation and the isopropylamine neutral.

    • Cleavage of the N-isopropyl bond: This would lead to the formation of the 2-bromobenzenesulfonamide ion.

The proposed fragmentation pathway is visualized in the following diagram:

fragmentation_pathway cluster_M Precursor Ion cluster_F Product Ions M_H [M+H]⁺ m/z 279/281 frag1 [M+H - SO₂]⁺ m/z 215/217 M_H->frag1 - SO₂ (64 Da) frag2 [C₆H₄BrSO₂]⁺ m/z 219/221 M_H->frag2 - C₃H₇N (57 Da) frag4 [C₆H₄BrSO₂NH₂]⁺ m/z 235/237 M_H->frag4 - C₃H₆ (42 Da) frag3 [C₃H₈N]⁺ m/z 58

Caption: Proposed ESI-MS/MS fragmentation of 2-Bromo-N-isopropylbenzenesulfonamide.

Experimental Protocol for Mass Spectrometric Confirmation

This section provides a detailed, step-by-step methodology for the confirmation of 2-Bromo-N-isopropylbenzenesulfonamide using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Sample Preparation
  • Standard Solution: Prepare a 1 mg/mL stock solution of 2-Bromo-N-isopropylbenzenesulfonamide in methanol. Serially dilute the stock solution with a 50:50 mixture of methanol and water to a final concentration of 1 µg/mL.

  • Rationale: Methanol is a suitable solvent due to its volatility and compatibility with reversed-phase chromatography and ESI. The final dilution in a mixed solvent system ensures good solubility and peak shape during chromatographic separation.

Liquid Chromatography Conditions
  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is recommended for efficient separation.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 10% to 90% B over 5 minutes, followed by a 2-minute hold at 90% B and a 3-minute re-equilibration at 10% B.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Rationale: Reversed-phase chromatography is ideal for separating moderately polar organic molecules. The use of formic acid as a mobile phase additive promotes protonation of the analyte in the ESI source, enhancing the signal of the [M+H]⁺ ion. A gradient elution ensures efficient separation from potential impurities and a sharp peak shape.

Mass Spectrometry Conditions
  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 350 °C.

  • Cone Gas Flow: 50 L/hr.

  • Desolvation Gas Flow: 600 L/hr.

  • MS Scan Mode: Full scan from m/z 100 to 400 to identify the precursor ion.

  • MS/MS Product Ion Scan: Select the [M+H]⁺ ion (m/z 279/281) as the precursor and apply a collision energy ramp (e.g., 10-30 eV) to generate a product ion spectrum.

  • Rationale: ESI in positive mode is chosen to generate the protonated molecule. The temperatures and gas flows are optimized to ensure efficient desolvation and ionization without causing thermal degradation of the analyte. A full scan confirms the presence of the expected precursor ion, and the product ion scan provides the characteristic fragmentation pattern for structural confirmation.

The overall analytical workflow is depicted in the following diagram:

workflow cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS/MS Analysis cluster_data Data Analysis A Weigh Standard B Dissolve in Methanol A->B C Dilute to 1 µg/mL B->C D Inject Sample C->D E C18 Reversed-Phase Column D->E F Gradient Elution E->F G ESI+ Ionization F->G H Full Scan (m/z 100-400) G->H I Select [M+H]⁺ (m/z 279/281) H->I J Product Ion Scan (CID) I->J K Confirm [M+H]⁺ J->K L Analyze Fragmentation Pattern K->L M Structural Confirmation L->M

Caption: LC-MS/MS workflow for the confirmation of 2-Bromo-N-isopropylbenzenesulfonamide.

Comparative Analysis with Alternative Techniques

While mass spectrometry provides the most definitive confirmation, other analytical techniques can be employed for routine analysis and preliminary identification. The choice of method often depends on the specific requirements of the analysis, such as sensitivity, selectivity, and throughput.

TechniquePrincipleAdvantagesDisadvantages
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ionized molecules, providing molecular weight and structural information.High sensitivity and specificity, provides structural information through fragmentation.Higher equipment cost and complexity.
High-Performance Liquid Chromatography (HPLC) with UV Detection Separates components of a mixture based on their differential partitioning between a stationary and a mobile phase, with detection by UV absorbance.[6][7][8][9]Robust, reliable, and widely available. Good for quantification.Lower specificity than MS, requires a chromophore for detection. Co-eluting impurities can interfere.
Nuclear Magnetic Resonance (NMR) Spectroscopy Exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of atoms in a molecule.[10]Provides unambiguous structural elucidation.Lower sensitivity than MS, requires larger sample amounts, and can be time-consuming.
Infrared (IR) Spectroscopy Measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its functional groups.[10][11][12][13]Provides information about the functional groups present in a molecule (e.g., S=O and N-H stretches in sulfonamides).Limited structural information for complex molecules, not suitable for quantification.

Conclusion: A Multi-faceted Approach to Analytical Confidence

The confirmation of 2-Bromo-N-isopropylbenzenesulfonamide is most definitively achieved through the use of tandem mass spectrometry, which provides unequivocal evidence of its molecular weight and structure. The detailed fragmentation pattern serves as a unique chemical signature, ensuring the highest level of confidence in its identification. However, a comprehensive analytical strategy may involve the use of complementary techniques. HPLC-UV offers a robust method for routine purity assessment and quantification, while NMR and IR spectroscopy can provide valuable orthogonal information for complete structural characterization. By understanding the strengths and limitations of each technique, researchers can select the most appropriate analytical approach to ensure the quality and integrity of this important chemical entity in the drug development pipeline.

References

  • Infrared Spectra of Sulfonamide Derivatives. I. Pyridine, Thiazole, and Pyrimidine Derivatives. J-Stage. Available at: [Link]

  • Sulfonamide Antibiotics Analyzed with HPLC- AppNote. MicroSolv. Available at: [Link]

  • Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. PMC. Available at: [Link]

  • HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland. MDPI. Available at: [Link]

  • HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF SULFONAMIDES RESIDUES IN MILK SAMPLES. ResearchGate. Available at: [Link]

  • INFRARED SPECTRA SIMULATION FOR SOME SULFONAMIDES BY USING SEMI-EMPIRICAL METHODS. Taylor & Francis Online. Available at: [Link]

  • Infrared and NMR Spectra of Arylsulphonamides, 4-X-C6H4SO2NH2 and i-X, j-YC 6H3SO2NH2 (X¼H; CH3; C2H5; F; Cl; Br; I or NO2 and - Zeitschrift für Naturforschung. Available at: [Link]

  • Infrared spectra simulation for some sulfonamides by using semi-empirical methods. Semantic Scholar. Available at: [Link]

  • Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: Elimination of SO2 via rearrangement. ResearchGate. Available at: [Link]

  • Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. PubMed. Available at: [Link]

  • Determination of sulfonamides by liquid chromatography, ultraviolet diode array detection and ion-spray tandem mass spectrometry with application to cultured salmon flesh. PubMed. Available at: [Link]

Sources

A Comparative Guide to the Synthetic Routes of 2-Bromo-N-isopropylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 2-Bromo-N-isopropylbenzenesulfonamide

Substituted benzenesulfonamides are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents. The title compound, 2-Bromo-N-isopropylbenzenesulfonamide, is a key building block in the synthesis of more complex molecules, particularly in the development of novel pharmaceuticals and agrochemicals. The presence of the bromine atom at the ortho position provides a reactive handle for further functionalization through cross-coupling reactions, while the N-isopropyl group can influence the compound's solubility, lipophilicity, and biological activity.

This guide provides a comprehensive comparison of the two primary synthetic routes to 2-Bromo-N-isopropylbenzenesulfonamide, offering an in-depth analysis of their respective methodologies, advantages, and limitations. The information presented herein is intended to assist researchers in selecting the most appropriate synthetic strategy for their specific needs, considering factors such as yield, purity, scalability, and cost-effectiveness.

Precursor Synthesis: The Gateway to 2-Bromo-N-isopropylbenzenesulfonamide

A critical precursor for both synthetic routes is 2-bromobenzenesulfonyl chloride . The accessibility and purity of this starting material are paramount to the success of the overall synthesis. A common and effective method for its preparation is the diazotization of 2-bromoaniline followed by a sulfochlorination reaction.

A 2-Bromoaniline B Diazonium Salt Intermediate A->B 1. NaNO2, HCl 2. FeCl3 or ZnCl2 C 2-Bromobenzenesulfonyl chloride B->C SOCl2, CuCl (cat.)

Caption: Synthesis of 2-bromobenzenesulfonyl chloride.

This process, as detailed in various patents, involves the conversion of 2-bromoaniline to a stable diazonium salt, which is then reacted with thionyl chloride in the presence of a copper catalyst to yield the desired sulfonyl chloride[1]. This method is advantageous due to its relatively low cost and suitability for large-scale production[1].

Route 1: The Direct Approach - One-Step Sulfonylation of Isopropylamine

The most direct and atom-economical route to 2-Bromo-N-isopropylbenzenesulfonamide is the classical one-step reaction between 2-bromobenzenesulfonyl chloride and isopropylamine. This is a nucleophilic acyl substitution reaction where the amine attacks the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride leaving group.

A 2-Bromobenzenesulfonyl chloride C 2-Bromo-N-isopropylbenzenesulfonamide A->C B Isopropylamine B->C

Caption: Route 1: Direct Sulfonylation.

Experimental Protocol: Route 1

Materials:

  • 2-Bromobenzenesulfonyl chloride (1.0 eq)

  • Isopropylamine (2.5 eq)

  • Dichloromethane (DCM) or Chloroform

  • Triethylamine (optional, 1.2 eq)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred solution of 2-bromobenzenesulfonyl chloride in dichloromethane at room temperature under a nitrogen atmosphere, add isopropylamine dropwise. An excess of isopropylamine is used to act as both the nucleophile and the base to neutralize the HCl byproduct. Alternatively, one equivalent of a non-nucleophilic base like triethylamine can be used.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane-ethyl acetate gradient) to afford 2-Bromo-N-isopropylbenzenesulfonamide as a solid. A similar procedure for the synthesis of 2-Bromo-N-(tert-butyl)benzenesulfonamide reported a yield of 84%[2].

Route 2: The Stepwise Approach - Ammonolysis Followed by N-Alkylation

An alternative, two-step route involves the initial synthesis of the parent 2-bromobenzenesulfonamide, followed by N-alkylation with an isopropyl electrophile. This approach offers the flexibility to introduce various N-substituents in the second step, making it a versatile strategy for generating a library of related compounds.

cluster_0 Step 1: Ammonolysis cluster_1 Step 2: N-Alkylation A 2-Bromobenzenesulfonyl chloride C 2-Bromobenzenesulfonamide A->C B Ammonia B->C D 2-Bromobenzenesulfonamide F 2-Bromo-N-isopropylbenzenesulfonamide D->F E Isopropyl Bromide E->F

Caption: Route 2: Two-Step Synthesis.

Experimental Protocol: Route 2

Step 2a: Synthesis of 2-Bromobenzenesulfonamide

Materials:

  • 2-Bromobenzenesulfonyl chloride (1.0 eq)

  • Aqueous ammonia (excess)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve 2-bromobenzenesulfonyl chloride in dichloromethane and cool the solution in an ice bath.

  • Slowly add an excess of concentrated aqueous ammonia to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Separate the organic layer and wash it with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 2-bromobenzenesulfonamide, which can often be used in the next step without further purification.

Step 2b: N-Isopropylation of 2-Bromobenzenesulfonamide

Materials:

  • 2-Bromobenzenesulfonamide (1.0 eq)

  • Isopropyl bromide (1.2 eq)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 eq)

  • N,N-Dimethylformamide (DMF) or Acetonitrile

Procedure:

  • To a solution of 2-bromobenzenesulfonamide in DMF, add potassium carbonate and isopropyl bromide.

  • Heat the reaction mixture to 60-80 °C and stir for 12-24 hours, monitoring by TLC.

  • After completion, cool the reaction mixture to room temperature, pour it into water, and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain 2-Bromo-N-isopropylbenzenesulfonamide.

Comparative Analysis of Synthetic Routes

FeatureRoute 1: Direct SulfonylationRoute 2: Two-Step Synthesis
Number of Steps 12
Atom Economy HigherLower
Overall Yield Generally good to excellentPotentially lower due to two steps
Purification Single purification stepTwo purification steps may be required
Versatility Specific to isopropylamineAllows for diversification at the N-alkylation stage
Scalability Generally good, but exothermic nature needs management[3]Can be scalable, but involves more unit operations
Potential Side Reactions Over-alkylation of the amine is less likely with a primary amine.Potential for O-alkylation of the sulfonamide, though generally minor.
Reagent Handling Isopropylamine is a volatile and flammable gas/liquid.Isopropyl bromide is a liquid, and solid bases are used.

Discussion and Recommendations

Route 1: The Preferred Industrial Approach

For the specific synthesis of 2-Bromo-N-isopropylbenzenesulfonamide, the direct one-step sulfonylation of isopropylamine (Route 1) is generally the more efficient and cost-effective method. Its higher atom economy and fewer synthetic steps translate to lower processing costs and less waste generation, making it the preferred route for industrial-scale production. The reaction is typically high-yielding and the purification of the final product is straightforward.

Route 2: A Versatile Research Tool

The two-step approach (Route 2) , while less direct, offers significant advantages in a research and development setting. The intermediate, 2-bromobenzenesulfonamide, can serve as a common precursor for the synthesis of a diverse library of N-substituted analogs by employing various alkylating agents in the second step. This modularity is highly valuable for structure-activity relationship (SAR) studies in drug discovery. However, the additional synthetic and purification steps will likely result in a lower overall yield and increased labor compared to the direct route.

Product Verification: Spectroscopic Data

Confirmation of the final product's identity and purity is crucial. While a publicly available experimental NMR spectrum for 2-Bromo-N-isopropylbenzenesulfonamide is not readily found in the searched literature, based on the analysis of structurally related compounds and established principles of NMR spectroscopy, the following spectral data are predicted:

Predicted ¹H NMR (CDCl₃, 400 MHz):

  • δ 8.10-8.00 (m, 1H): Aromatic proton ortho to the sulfonyl group.

  • δ 7.75-7.65 (m, 1H): Aromatic proton ortho to the bromine atom.

  • δ 7.50-7.40 (m, 2H): Remaining aromatic protons.

  • δ 4.80-4.70 (d, 1H): NH proton, which may be broadened.

  • δ 3.60-3.50 (septet, 1H): CH proton of the isopropyl group.

  • δ 1.20-1.10 (d, 6H): Two CH₃ groups of the isopropyl group.

Predicted ¹³C NMR (CDCl₃, 100 MHz):

  • δ 140-138: Aromatic quaternary carbon attached to the sulfonyl group.

  • δ 135-133: Aromatic CH carbon.

  • δ 133-131: Aromatic CH carbon.

  • δ 128-126: Aromatic CH carbon.

  • δ 120-118: Aromatic quaternary carbon attached to the bromine atom.

  • δ 48-46: CH carbon of the isopropyl group.

  • δ 24-22: CH₃ carbons of the isopropyl group.

Researchers should perform their own analytical characterization (NMR, MS, IR) to confirm the structure and purity of their synthesized material.

Conclusion

The choice between the direct and two-step synthetic routes for 2-Bromo-N-isopropylbenzenesulfonamide depends heavily on the intended application. For large-scale, cost-effective production of the target molecule, the one-step sulfonylation of isopropylamine is the superior choice. For exploratory research and the generation of analog libraries, the two-step ammonolysis and subsequent N-alkylation provide greater flexibility and versatility. Both routes are well-established in the principles of organic synthesis and can be readily implemented in a standard laboratory setting.

References

  • BenchChem Technical Support Team. (2025). Technical Support Center: Overcoming Challenges in the Scale-up Synthesis of Sulfonamides. BenchChem.
  • Wiley-VCH. (2007).
  • Recent Advances in the Synthesis of Sulfonamides Intermedi
  • NMR Spectra and Molecular Structure.
  • Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2. (2016).
  • Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides. (2022). PMC - NIH.
  • Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. (2021). RSC Advances.
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley.
  • How can I protection an alkyldiamine with bromobenzene sulfonyl chloride? (2014).
  • 1 H NMR and 13 C NMR of the prepared compounds. (2011).
  • A Comparative Guide to Modern Sulfonamide Synthesis: Alternative Reagents and Methodologies. (2025). BenchChem.
  • Synthesis method of 2-bromobenzenesulfonyl chloride and derivatives thereof. (2024).
  • Synthesis of Step A: 2-Bromo-N-(tert-butyl)benzenesulfonamide. PrepChem.com.

Sources

Comparative Reactivity Analysis: 2-Bromo-N-isopropylbenzenesulfonamide vs. Other Bromo-Aromatics in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Choice of an Aryl Bromide

In the landscape of modern synthetic chemistry, palladium- and copper-catalyzed cross-coupling reactions are indispensable tools for constructing the carbon-carbon and carbon-heteroatom bonds that form the backbone of countless pharmaceuticals, agrochemicals, and functional materials.[1][2] The selection of the aryl halide coupling partner is a critical decision point, profoundly influencing reaction efficiency, required conditions, and overall synthetic strategy.[3] Aryl bromides, in particular, offer a robust balance of reactivity and stability, making them a frequent choice for synthetic chemists.[4]

This guide provides an in-depth comparative analysis of the reactivity of 2-Bromo-N-isopropylbenzenesulfonamide , a sterically encumbered and electronically deactivated substrate, against a panel of structurally diverse bromo-aromatic compounds: the sterically hindered 2-bromotoluene , the electron-rich 4-bromoanisole , and the heteroaromatic 2-bromopyridine . Our analysis will focus on their performance in three cornerstone cross-coupling transformations: the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and the Ullmann condensation. By elucidating the chemical principles that govern their disparate reactivities, this guide aims to empower researchers to make more informed and strategic decisions in their synthetic endeavors.

Pillar 1: Theoretical Underpinnings of Aryl Bromide Reactivity

The reactivity of an aryl bromide in a cross-coupling reaction is not an intrinsic constant but rather a dynamic interplay of several structural and electronic factors. Understanding these principles is paramount to predicting reaction outcomes and troubleshooting challenging transformations. The rate-determining step in many palladium-catalyzed cycles is the oxidative addition of the palladium(0) catalyst into the carbon-bromine (C-Br) bond.[3][5] The facility of this step is governed by two primary factors:

  • Electronic Effects : The electron density at the carbon atom of the C-Br bond significantly influences the kinetics of oxidative addition. Electron-withdrawing groups (EWGs) decrease the electron density on the aromatic ring, making the carbon atom more electrophilic but simultaneously strengthening the C-Br bond, which can slow the oxidative addition step.[6] Conversely, electron-donating groups (EDGs) increase electron density, generally accelerating oxidative addition.[7]

  • Steric Hindrance : The presence of bulky substituents at the ortho position(s) to the bromine atom can physically impede the approach of the palladium catalyst.[8][9] This steric clash increases the activation energy of the oxidative addition step, thereby reducing the reaction rate and often necessitating the use of specialized, bulky ligands to promote the formation of a more reactive, coordinatively unsaturated catalyst.[8]

The interplay of these effects dictates the optimal reaction conditions required for a successful coupling.

Caption: Key electronic and steric factors governing aryl bromide reactivity.

Pillar 2: A Comparative Profile of Selected Bromo-Aromatics

The chosen compounds for this analysis represent distinct combinations of steric and electronic properties, providing a comprehensive framework for comparison.

  • 2-Bromo-N-isopropylbenzenesulfonamide : This substrate is a classic example of a "challenging" coupling partner. It features a potent electron-withdrawing sulfonamide group, which significantly deactivates the aromatic ring. Furthermore, the bulky N-isopropylsulfonamide group is positioned ortho to the bromine, creating a formidable steric barrier. The combination of these two effects predicts a low level of reactivity, requiring highly active catalyst systems.

  • 2-Bromotoluene : This compound presents a case of moderate steric hindrance due to the ortho-methyl group. The methyl group itself is weakly electron-donating, which slightly activates the ring towards oxidative addition compared to unsubstituted bromobenzene.

  • 4-Bromoanisole : With a strongly electron-donating methoxy group in the para position, this substrate is electronically activated for oxidative addition. Critically, it lacks any ortho substituents, meaning steric hindrance is minimal. It is expected to be the most reactive compound in this series under standard conditions.

  • 2-Bromopyridine : As a heteroaromatic halide, its reactivity is influenced by the electron-withdrawing nature of the pyridine ring and the ability of the ring nitrogen to coordinate to the metal catalyst. This coordination can sometimes inhibit catalysis but can also play a role in facilitating the reaction under certain conditions.[5]

Pillar 3: Performance Analysis in Key Cross-Coupling Reactions

A. Suzuki-Miyaura Coupling (C-C Bond Formation)

The Suzuki-Miyaura reaction is a versatile and widely used method for constructing C(sp²)-C(sp²) bonds.[2][10] The reaction's efficiency is highly dependent on the aryl bromide's susceptibility to oxidative addition.[2]

Comparative Performance Data (Predicted)

SubstrateSteric HindranceElectronic EffectPredicted ReactivityTypical Catalyst System Required
2-Bromo-N-isopropylbenzenesulfonamide HighStrong EWGVery LowPd₂(dba)₃ / Bulky phosphine (e.g., XPhos, SPhos)
2-Bromotoluene ModerateWeak EDGModeratePd(PPh₃)₄ or Pd(OAc)₂ / PPh₃
4-Bromoanisole LowStrong EDGHighPd(PPh₃)₄
2-Bromopyridine LowEWG (ring)Moderate to HighPd(PPh₃)₄ or specialized ligands

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol is a representative starting point; optimization, particularly for challenging substrates like 2-Bromo-N-isopropylbenzenesulfonamide, will be necessary.

  • Reaction Setup : To an oven-dried Schlenk flask, add the aryl bromide (1.0 mmol, 1.0 equiv.), the arylboronic acid or ester (1.2-1.5 equiv.), and the base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv.).

  • Inert Atmosphere : Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent and Catalyst Addition : Add the degassed solvent (e.g., 1,4-dioxane/water 4:1, 5 mL) via syringe. In a separate vial, mix the palladium precursor (e.g., Pd(OAc)₂, 1-5 mol%) and the ligand (e.g., SPhos, 2-10 mol%) in a small amount of solvent and add this catalyst solution to the main flask.

  • Reaction : Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitoring : Monitor the reaction's progress by TLC or GC-MS.

  • Workup : Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

B. Buchwald-Hartwig Amination (C-N Bond Formation)

This palladium-catalyzed reaction is a premier method for forming C-N bonds, crucial for the synthesis of anilines and their derivatives.[11][12] Similar to the Suzuki coupling, its success hinges on the oxidative addition step and is highly sensitive to steric and electronic factors.[13]

Comparative Performance Data (Predicted)

SubstrateSteric HindranceElectronic EffectPredicted ReactivityTypical Catalyst System Required
2-Bromo-N-isopropylbenzenesulfonamide HighStrong EWGVery LowPd₂(dba)₃ / Bulky biarylphosphine (e.g., RuPhos)
2-Bromotoluene ModerateWeak EDGModeratePd(OAc)₂ / BINAP or similar
4-Bromoanisole LowStrong EDGHighPd(OAc)₂ / P(t-Bu)₃
2-Bromopyridine LowEWG (ring)ModeratePd₂(dba)₃ / Xantphos

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

  • Reaction Setup : In a glovebox or under a stream of argon, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%), the ligand (e.g., RuPhos, 4 mol%), and the base (e.g., NaOt-Bu, 1.4 equiv.) to an oven-dried Schlenk tube.

  • Reagent Addition : Add the aryl bromide (1.0 mmol, 1.0 equiv.) and the amine (1.2 equiv.).

  • Solvent : Add anhydrous, degassed toluene (or dioxane) (0.1 M concentration).

  • Reaction : Seal the tube and heat to the required temperature (e.g., 100 °C) with stirring.

  • Monitoring and Workup : Follow the general procedure outlined for the Suzuki-Miyaura coupling.

C. Ullmann Condensation (C-N, C-O, C-S Bond Formation)

The Ullmann condensation is a copper-catalyzed alternative for forming C-heteroatom bonds.[14] While traditionally requiring harsh conditions, modern protocols with ligands allow the reaction to proceed under milder temperatures.[15][16] The mechanism is distinct from palladium catalysis and is thought to proceed via a Cu(I)/Cu(III) cycle or related pathways. Electron-withdrawing groups on the aryl halide can activate the substrate towards nucleophilic attack, which can sometimes lead to inverted reactivity patterns compared to palladium-catalyzed reactions.[14]

Comparative Performance Data (Predicted)

SubstrateSteric HindranceElectronic EffectPredicted ReactivityTypical Catalyst System Required
2-Bromo-N-isopropylbenzenesulfonamide HighStrong EWGLow to ModerateCuI / Phenanthroline or Amino Acid Ligand
2-Bromotoluene ModerateWeak EDGModerateCuI / DMEDA
4-Bromoanisole LowStrong EDGLowCuI / Proline
2-Bromopyridine LowEWG (ring)HighCuI / 1-methyl-imidazole[17]

Experimental Protocol: General Procedure for Ullmann N-Arylation

  • Reaction Setup : To a dry reaction vessel, add CuI (5-10 mol%), the ligand (e.g., L-proline, 20 mol%), the aryl bromide (1.0 mmol, 1.0 equiv.), the amine/amide nucleophile (1.2 equiv.), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0 equiv.).

  • Solvent : Add a polar aprotic solvent such as DMSO or DMF (0.2 M).

  • Reaction : Seal the vessel and heat to 100-130 °C with vigorous stirring.

  • Monitoring and Workup : Follow the general procedure outlined for the Suzuki-Miyaura coupling, often with an aqueous ammonia wash to remove copper salts during workup.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_reagents Combine Aryl Halide, Coupling Partner, Base prep_inert Establish Inert Atmosphere (Argon/Nitrogen) prep_reagents->prep_inert add_solvent Add Degassed Solvent prep_inert->add_solvent add_catalyst Add Catalyst/Ligand Solution add_solvent->add_catalyst heat Heat to Reaction Temperature with Stirring add_catalyst->heat monitor Monitor Progress (TLC, GC-MS, LC-MS) heat->monitor quench Cool and Quench Reaction monitor->quench extract Aqueous/Organic Extraction quench->extract purify Column Chromatography extract->purify analyze Characterize Product (NMR, MS) purify->analyze

Caption: Generalized experimental workflow for cross-coupling reactions.

Conclusion and Outlook

This guide demonstrates that the reactivity of a bromo-aromatic compound is a nuanced function of its steric and electronic profile.

  • 2-Bromo-N-isopropylbenzenesulfonamide stands out as the most challenging substrate due to the synergistic deactivating effects of a strong ortho-EWG and significant steric bulk. Successful coupling of this molecule requires state-of-the-art, highly active palladium catalyst systems featuring bulky, electron-rich ligands and often elevated temperatures.

  • 4-Bromoanisole , being electronically activated and sterically unencumbered, is the most reactive substrate in palladium-catalyzed reactions, often proceeding to high yields under mild conditions.

  • 2-Bromotoluene and 2-Bromopyridine represent intermediate cases, where moderate steric or electronic factors must be considered in the selection of reaction conditions.

For the medicinal or materials chemist, this analysis underscores a critical principle: while a challenging substrate like 2-Bromo-N-isopropylbenzenesulfonamide may require more extensive optimization, its successful incorporation can provide access to unique chemical space. Conversely, understanding when to opt for a more reactive building block can save considerable time and resources. The continuous development of more potent catalyst systems will undoubtedly continue to expand the horizons of what is possible, turning previously "unreactive" molecules into viable synthetic building blocks.

References

  • Benchchem. (n.d.). Comparative Guide to Alternative Reagents for 2-Bromo-6-chlorotoluene in Cross-Coupling Reactions.
  • Benchchem. (n.d.). A comparative study of catalysts for Suzuki coupling with 2-Bromo-6-chlorotoluene.
  • Czagler, E., et al. (2020). A Novel Insight into the Ullmann Homocoupling Reactions Performed in Heterogeneous Catalytic Systems. Molecules, 28(1), 1769. Retrieved from [Link]

  • Benchchem. (n.d.). A Comparative Guide to the Reactivity of 2-Bromo-6-chlorotoluene and 2-Bromo-4-chlorotoluene in Cross-Coupling Reactions.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]

  • Kashani, S. K., et al. (2020). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • Ye, R., et al. (2017). CuCl-Catalyzed Ullmann-Type C-N Cross-Coupling Reaction of Carbazoles and 2-Bromopyridine Derivatives. The Journal of Organic Chemistry, 82(2), 1024-1033. Retrieved from [Link]

  • Organic Chemistry Portal. (2026). Preparation of sec and tert amines by Buchwald-Hartwig Amination. Retrieved from [Link]

  • Gryko, D. T., et al. (2016). The role of steric hindrance in the intramolecular oxidative aromatic coupling of pyrrolo[3,2-b]pyrroles. Chemical Communications, 52(75), 11272-11275. Retrieved from [Link]

  • Wikipedia. (n.d.). Ullmann reaction. Retrieved from [Link]

  • ResearchGate. (2025). Improved Ullmann—Ukita—Buchwald—Li Conditions for CuI-Catalyzed Coupling Reaction of 2-Pyridones with Aryl Halides. Retrieved from [Link]

  • Ryan, H. (2023). Electrophilic aromatic bromination study casts doubt on textbook intermediate. Chemistry World. Retrieved from [Link]

  • Thansandote, P., & Lautens, M. (2014). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. Chemistry, 20(39), 12200-12215. Retrieved from [Link]

  • Giraudo, A., et al. (2022). C-N, C-O and C-S Ullmann-Type Coupling Reactions of Arenediazonium o-Benzenedisulfonimides. Molecules, 27(11), 3569. Retrieved from [Link]

  • ResearchGate. (2021). Suzuki–Miyaura reaction of 2-bromotoluene in the presence of Hg(0). Retrieved from [Link]

  • ResearchGate. (2017). CuCl-Catalyzed Ullmann-Type C-N Cross-Coupling Reaction of Carbazoles and 2-Bromopyridine Derivatives. Retrieved from [Link]

  • Galabov, B., et al. (2022). Mini-Review on Structure–Reactivity Relationship for Aromatic Molecules: Recent Advances. ACS Omega, 7(10), 8345-8355. Retrieved from [Link]

  • Bakulina, O. Y., et al. (2021). Evidence for "cocktail"-type catalysis in Buchwald-Hartwig reaction. A mechanistic study. Catalysis Science & Technology, 11(20), 6758-6766. Retrieved from [Link]

  • Senthilkumar, P., et al. (2019). Theoretical Investigation of Steric Effect Influence on Reactivity of Substituted Butadienes With Bromocyclobutenone. Journal of Chemical Information and Modeling, 59(5), 2231-2241. Retrieved from [Link]

  • Bakulina, O. Y., et al. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics, 37(11), 1731-1738. Retrieved from [Link]

  • NRO Chem. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Retrieved from [Link]

  • Benchchem. (2025). Application Note: A Robust Ullmann Condensation Protocol for the Synthesis of N-Aryl Benzamides.
  • Mousavipour, S. H. (2021). Steric vs Electronic Effects: A New Look into Stability of Diastereomers, Conformers and Constitutional Isomers. ChemRxiv. Retrieved from [Link]

  • Wölfling, J., et al. (2016). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Tetrahedron Letters, 57(38), 4291-4294. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • ResearchGate. (n.d.). Buchwald–Hartwig amination between 4-chloroanisole (4a) and morpholine (2a). Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Corpet, M., & Gosmini, C. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Molecules, 24(5), 855. Retrieved from [Link]

  • Smith, A. B., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances, 14(38), 27364-27368. Retrieved from [Link]

  • Benchchem. (n.d.). Reactivity Face-Off: 2-Iodobenzamide vs. 2-Bromobenzamide in Cross-Coupling Reactions.
  • Benchchem. (n.d.). A Comparative Guide to the Reactivity of 2-Bromo- vs. 2-Chloropyridines in Cross-Coupling Reactions.

Sources

Validating the structure of synthesized 2-Bromo-N-isopropylbenzenesulfonamide by X-ray crystallography

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to the Structural Validation of Synthesized 2-Bromo-N-isopropylbenzenesulfonamide

In the landscape of drug discovery and development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of success. For novel compounds such as 2-Bromo-N-isopropylbenzenesulfonamide, a molecule with potential applications in medicinal chemistry, rigorous structural validation is not merely a procedural step but a critical gateway to understanding its physicochemical properties and biological activity. This guide provides an in-depth comparison of X-ray crystallography as the definitive method for structural elucidation, benchmarked against other powerful analytical techniques.

The Imperative of Structural Integrity in Synthesis

The synthesis of a target molecule is only the first chapter of its scientific story. The subsequent, and arguably more critical, chapter is the verification of its atomic connectivity and spatial arrangement. An erroneous structural assignment can lead to misinterpreted biological data, wasted resources, and ultimately, the failure of a promising drug candidate. It is within this context that the choice of analytical methodology becomes paramount.

Synthesis of 2-Bromo-N-isopropylbenzenesulfonamide

The synthesis of 2-Bromo-N-isopropylbenzenesulfonamide is typically achieved through a straightforward nucleophilic substitution reaction. The process commences with the reaction of 2-bromobenzenesulfonyl chloride with isopropylamine.[1][2] The lone pair of electrons on the nitrogen atom of isopropylamine attacks the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion and the formation of the sulfonamide bond.

The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography stands as the unequivocal gold standard for determining the precise three-dimensional structure of a molecule.[3][4][5] This technique provides a detailed atomic map, revealing bond lengths, bond angles, and the overall conformation of the molecule in the solid state.[3][4]

Causality in Experimental Design: Why X-ray Crystallography?

For a novel compound, especially one destined for biological evaluation, the certainty provided by X-ray crystallography is unparalleled.[6][7] While other techniques provide inferential data about a molecule's structure, crystallography offers direct visualization. This is crucial for understanding potential drug-receptor interactions, which are highly dependent on the molecule's shape and stereochemistry.

Experimental Protocol: From Powder to Structure

The journey from a synthesized powder to a refined crystal structure is a meticulous process.[7]

  • Crystallization: The initial and often most challenging step is to grow a single crystal of high quality.[7][8] This is typically achieved by slowly evaporating the solvent from a saturated solution of the compound. Various solvents and solvent mixtures are screened to find the optimal conditions for crystal growth.

  • Data Collection: A suitable crystal is mounted on a goniometer and subjected to a focused beam of X-rays.[8] As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms, producing a unique diffraction pattern.[5][9]

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and the arrangement of atoms within the crystal lattice.[9] Computational software is then used to generate an electron density map, from which the molecular structure is solved and refined.[8]

Visualizing the Workflow

Caption: Workflow for X-ray crystallographic structure validation.

Interpreting the Crystallographic Information File (CIF)

The final output of a successful crystallographic analysis is a Crystallographic Information File (CIF).[10][11][12] This standardized text file contains all the essential information about the crystal structure, including atomic coordinates, bond lengths, angles, and experimental details.[11][12] Repositories like the Cambridge Structural Database (CSD) serve as a global archive for these small-molecule crystal structures.[13][14][15][16][17][18]

A Comparative Analysis with Alternative Techniques

While X-ray crystallography provides the definitive structure, other analytical techniques offer complementary and often more readily accessible information.[19][20][21][22][23]

Technique Information Provided Advantages Limitations
X-ray Crystallography Unambiguous 3D molecular structure, bond lengths, bond angles, stereochemistry.[3]Provides the absolute, definitive structure.[3]Requires a suitable single crystal, which can be difficult to obtain.[24]
Nuclear Magnetic Resonance (NMR) Spectroscopy Information about the chemical environment of atoms (¹H, ¹³C), connectivity through bonds.[23]Excellent for determining the carbon-hydrogen framework and connectivity in solution.Does not directly provide 3D spatial arrangement; interpretation can be complex for novel structures.
Infrared (IR) Spectroscopy Presence of specific functional groups based on their vibrational frequencies.[25]Quick and simple method to confirm the presence of key functional groups.Provides limited information about the overall molecular structure.
Mass Spectrometry (MS) Molecular weight and fragmentation patterns.[23]Highly sensitive for determining molecular weight and elemental composition.[23]Does not provide information about atomic connectivity or stereochemistry.
Nuclear Magnetic Resonance (NMR) Spectroscopy

For 2-Bromo-N-isopropylbenzenesulfonamide, ¹H NMR spectroscopy would provide characteristic signals for the aromatic protons, the isopropyl group's methine proton, and the methyl protons. The splitting patterns and integration of these signals would confirm the connectivity of these groups. ¹³C NMR would further corroborate the carbon skeleton.

Infrared (IR) Spectroscopy

The IR spectrum of 2-Bromo-N-isopropylbenzenesulfonamide would be expected to show characteristic absorption bands for the N-H stretch, the aromatic C-H stretches, and the strong, characteristic asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonamide group, typically found in the ranges of 1344–1317 cm⁻¹ and 1187–1147 cm⁻¹, respectively.[26]

Mass Spectrometry (MS)

Mass spectrometry would confirm the molecular weight of 2-Bromo-N-isopropylbenzenesulfonamide (278.16 g/mol ).[27] A key feature in the mass spectrum would be the presence of an M+2 peak with nearly equal intensity to the molecular ion peak, which is a characteristic isotopic signature of a molecule containing one bromine atom.[28][29][30]

Logical Flow of Structural Elucidation

G cluster_0 Initial Characterization cluster_1 Definitive Structure MS Mass Spectrometry (Molecular Weight) NMR NMR Spectroscopy (Connectivity) MS->NMR Confirms MW IR IR Spectroscopy (Functional Groups) IR->NMR Confirms functional groups XRC X-ray Crystallography (3D Structure) NMR->XRC Provides initial structural hypothesis XRC->NMR Confirms connectivity in solid state

Sources

A Comparative Guide to Modern Reagents for the Synthesis of 2-Bromo-N-isopropylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the synthesis of key intermediates with high efficiency, safety, and cost-effectiveness is paramount. 2-Bromo-N-isopropylbenzenesulfonamide, a critical building block for several therapeutic agents, presents a compelling case for methodological optimization.[1][2] Traditionally, its synthesis has relied on robust but often hazardous chemical pathways. This guide provides an in-depth comparison of established and alternative reagents, offering researchers and process chemists the data-driven insights needed to select the optimal synthetic route for their specific needs.

We will deconstruct the synthesis into its two primary transformations: the formation of the C-Br bond on the aromatic ring and the construction of the N-isopropylsulfonamide moiety. By examining alternatives for each step, we can build a matrix of possibilities that enhance not only yield but also the overall green chemistry profile of the process.

Deconstructing the Synthesis: Two Pathways to Optimization

The synthesis of 2-Bromo-N-isopropylbenzenesulfonamide can be strategically approached by optimizing two key bond formations. The choice of starting material and subsequent reagents dictates the efficiency, safety, and scalability of the entire process. This guide evaluates alternatives based on this core logic.

G cluster_0 Synthetic Strategy cluster_1 Pathway 1: Bromination cluster_2 Pathway 2: Sulfonamidation start Starting Materials logic_gate Key Transformations start->logic_gate bromination C-Br Bond Formation logic_gate->bromination Selectivity sulfonamidation S-N Bond Formation logic_gate->sulfonamidation Coupling reagent_br Reagents: - Sandmeyer (CuBr) - Electrophilic (NBS) bromination->reagent_br end_product 2-Bromo-N-isopropylbenzenesulfonamide reagent_br->end_product reagent_sn Reagents: - Sulfonyl Chloride Route - Sulfonyl Fluoride (SuFEx) sulfonamidation->reagent_sn reagent_sn->end_product

Caption: Overall synthetic logic for 2-Bromo-N-isopropylbenzenesulfonamide.

Part 1: Crafting the Aryl Bromide - The Sandmeyer Reaction vs. Electrophilic Bromination

The introduction of a bromine atom at the ortho position of the benzenesulfonyl core is a critical step that governs the final structure. The classical and most reliable method for achieving this specific regiochemistry is the Sandmeyer reaction, starting from 2-aminobenzenesulfonic acid.

Method A: The Sandmeyer Reaction (Copper(I) Bromide)

The Sandmeyer reaction is a cornerstone of aromatic chemistry, allowing for the conversion of an amino group into a wide variety of functionalities via a diazonium salt intermediate.[3][4][5] For the synthesis of the key intermediate, 2-bromobenzenesulfonyl chloride, this method offers unparalleled regiochemical control.[6]

The reaction proceeds in two main stages:

  • Diazotization: The primary aromatic amine (2-aminobenzenesulfonic acid) is treated with a nitrite source (e.g., sodium nitrite) under acidic conditions to form the corresponding diazonium salt.

  • Copper-Catalyzed Displacement: The diazonium salt is then treated with a copper(I) bromide (CuBr) solution, which catalyzes the displacement of the diazonium group with a bromide ion, releasing nitrogen gas.[3][7] This radical-nucleophilic aromatic substitution is highly efficient for generating aryl bromides.[3]

G start 2-Aminobenzenesulfonic Acid diazotization Diazotization (NaNO₂, HCl, 0-5 °C) start->diazotization diazonium Arenediazonium Salt Intermediate diazotization->diazonium sandmeyer Sandmeyer Reaction (CuBr, SO₂, Acetic Acid) diazonium->sandmeyer sulfonyl_chloride 2-Bromobenzenesulfonyl Chloride sandmeyer->sulfonyl_chloride amine_coupling Amine Coupling (Isopropylamine, Base) sulfonyl_chloride->amine_coupling product Final Product amine_coupling->product

Caption: Workflow for the Sandmeyer-based synthesis route.

Experimental Protocol: Synthesis of 2-Bromobenzenesulfonyl Chloride via Sandmeyer Reaction [6]

  • Diazotization: 2-aminobenzenesulfonic acid is suspended in a solution of hydrochloric acid and cooled to 0-5°C. An aqueous solution of sodium nitrite is added dropwise, maintaining the low temperature, to form the diazonium salt.

  • Chlorosulfonation/Bromination: The diazonium salt solution is added to a solution of sulfur dioxide in acetic acid containing a catalytic amount of copper(I) bromide.

  • Workup: The reaction mixture is poured into ice water, and the resulting solid, 2-bromobenzenesulfonyl chloride, is collected by filtration, washed, and dried.

Method B: Electrophilic Bromination with N-Bromosuccinimide (NBS)

N-Bromosuccinimide (NBS) is a versatile and safer alternative to liquid bromine for electrophilic aromatic bromination.[8][9][10] It is a crystalline solid, making it easier to handle, and its reactions are often more selective.[8][11] For substrates that are already activated, such as phenols or anilines, NBS can efficiently introduce a bromine atom.[9]

While direct bromination of an unsubstituted benzenesulfonamide would lead to a mixture of isomers, NBS can be effective if the starting material has directing groups that favor ortho-bromination. The reaction typically proceeds in the presence of a catalyst in a suitable solvent.[12]

Causality in Reagent Choice: The primary advantage of the Sandmeyer reaction is its ability to overcome the typical ortho/para directing effects of substituents, providing precise control over the isomer produced.[4] Direct bromination is often simpler to perform but lacks this regiochemical precision unless the substrate is appropriately pre-functionalized.

Part 2: Assembling the Sulfonamide - Classic vs. Modern Coupling

The final step in the synthesis is the formation of the S-N bond. The traditional method, reacting a sulfonyl chloride with an amine, is highly reliable but relies on the availability or synthesis of the often-unstable sulfonyl chloride precursor.[13][14]

Method A: Traditional Sulfonyl Chloride Amination

This is the most common method for synthesizing sulfonamides.[14][15] 2-bromobenzenesulfonyl chloride is reacted with isopropylamine in the presence of a base (like pyridine or triethylamine) to neutralize the HCl byproduct.[16] The reaction is typically robust and high-yielding.

Experimental Protocol: Synthesis of 2-Bromo-N-isopropylbenzenesulfonamide [17]

  • Reaction Setup: 2-bromobenzenesulfonyl chloride is dissolved in a suitable solvent, such as chloroform or dichloromethane.

  • Amine Addition: Isopropylamine is added to the solution at room temperature. An excess of the amine can also serve as the base.

  • Stirring: The solution is stirred for several hours until the reaction is complete (monitored by TLC or LC-MS).

  • Workup & Purification: The reaction mixture is washed with water and brine. The organic layer is dried, and the solvent is removed under reduced pressure. The crude product is then purified by flash chromatography or recrystallization to yield the final white solid.

Alternative Reagents & Future Outlook

The field of sulfonamide synthesis is evolving, with several modern alternatives aiming to bypass the need for sulfonyl chlorides altogether.

  • Sulfonyl Fluorides: These reagents are gaining traction as stable and selective alternatives to sulfonyl chlorides.[18][19] Their reaction with amines, often catalyzed by Lewis acids, provides a milder route to sulfonamides.[20]

  • Catalytic Methods: Palladium-catalyzed methods have been developed to synthesize aryl sulfonamides directly from arylboronic acids and a sulfur dioxide source, offering a convergent and highly flexible approach.[14] Other transition-metal-catalyzed reactions, such as those involving rhodium or iridium, can achieve direct C-H sulfonamidation, though this often requires directing groups.[13][19]

  • Green Chemistry Approaches: Oxidative chlorination of thiols using greener oxidants in sustainable solvents like water or ethanol represents an eco-friendly, one-pot method to generate the sulfonyl chloride in situ, which then reacts with an amine.[21]

Performance Comparison

MethodReagent(s)Key AdvantagesKey LimitationsSafety/Handling Considerations
Bromination: Sandmeyer 2-aminobenzenesulfonic acid, NaNO₂, CuBrExcellent regiochemical control for ortho-substitution.[4]Multi-step process; diazonium salts can be unstable.[22]Copper(I) bromide is an irritant and requires handling in a fume hood with PPE.[23][24][25][26] Diazonium intermediates are potentially explosive.
Bromination: Electrophilic Benzenesulfonamide derivative, NBSSimpler, one-step procedure; solid reagent is easy to handle.[8][11]Poor regioselectivity on unsubstituted rings; requires activating groups.NBS is an oxidizer and irritant; avoid contact with combustibles and handle with care.[8][27][28][29][30] Reactions can be exothermic.[8][9]
Sulfonamidation: Traditional 2-bromobenzenesulfonyl chloride, IsopropylamineHigh-yielding, well-established, and reliable reaction.[15][16]Relies on the synthesis of sulfonyl chlorides, which can be unstable and hazardous.[13][14]Sulfonyl chlorides are moisture-sensitive and corrosive.[31] Reactions are often performed with a base like pyridine.
Sulfonamidation: Alternatives Sulfonyl fluorides, Arylboronic acids, ThiolsMilder conditions, broader functional group tolerance, avoids unstable intermediates.[13][14][18]May require expensive catalysts (e.g., Pd, Rh) or specialized starting materials.[13]Varies by method; catalytic systems may require inert atmosphere techniques.

Conclusion

For the specific synthesis of 2-Bromo-N-isopropylbenzenesulfonamide, the Sandmeyer reaction remains the superior method for the bromination step due to its precise regiochemical control, which is critical for the final product's identity. While electrophilic bromination with NBS is a valuable tool in other contexts, it is not well-suited for this particular transformation without a pre-existing ortho-directing group.

Following the successful synthesis of 2-bromobenzenesulfonyl chloride, the traditional amination with isopropylamine is a robust and efficient method for completing the synthesis. However, for future process development and in the spirit of green chemistry, researchers should strongly consider emerging catalytic methods that bypass the isolation of sulfonyl chloride intermediates. One-pot syntheses starting from arylboronic acids or thiols offer promising avenues for more streamlined, safer, and potentially more cost-effective manufacturing processes on an industrial scale.

References

  • ProChem, Inc. Copper (I) bromide Safety Data Sheet. [Link]

  • Google Patents.
  • Wikipedia. N-Bromosuccinimide. [Link]

  • ACS Publications. Sulfonyl Fluorides as Alternative to Sulfonyl Chlorides in Parallel Synthesis of Aliphatic Sulfonamides | ACS Combinatorial Science. [Link]

  • Books. Synthesis of Sulfonamides | Synthetic Methods in Drug Discovery: Volume 2. [Link]

  • Carl ROTH. Safety Data Sheet: Copper(I) bromide. [Link]

  • Sciencelab.com. MATERIAL SAFETY DATA SHEET - COPPER (I) BROMIDE (Anhydrous) 97%. [Link]

  • Acadechem. NBS N-bromosuccinimide.pdf - Safety Data Sheet. [Link]

  • Semantic Scholar. Studies on synthesis of 2-bromobenzenesulfonyl chloride. [Link]

  • Chemdad. 2-Bromobenzenesulphonyl chloride. [Link]

  • Macmillan Group - Princeton University. One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. [Link]

  • Thieme. Recent Advances in the Synthesis of Sulfonamides Intermediates. [Link]

  • Organic Chemistry Portal. Sulfonamide synthesis by S-N coupling. [Link]

  • RSC Publishing. Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy. [Link]

  • SLS. 2-Bromobenzenesulfonyl chlorid | 442844-5G | SIGMA-ALDRICH. [Link]

  • Organic Chemistry Portal. Sulfonamide synthesis by alkylation or arylation. [Link]

  • NIH National Center for Biotechnology Information. Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. [Link]

  • Carl ROTH. Safety Data Sheet: Copper(I) bromide (2016). [Link]

  • Organic Chemistry Portal. N-Bromosuccinimide (NBS). [Link]

  • Wikipedia. Sandmeyer reaction. [Link]

  • New World Encyclopedia. N-Bromosuccinimide. [Link]

  • Organic Chemistry Data. N-Bromosuccinimide (NBS) - Common Organic Chemistry. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Mastering Bromination Reactions with N-Bromosuccinimide (NBS): A Comprehensive Guide. [Link]

  • Organic Chemistry Portal. Sandmeyer Reaction. [Link]

  • NIH National Center for Biotechnology Information. Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. [Link]

  • L.S.College, Muzaffarpur. Sandmeyer reaction. [Link]

  • BYJU'S. Sandmeyer Reaction Mechanism. [Link]

  • PrepChem.com. Synthesis of Step A: 2-Bromo-N-(tert-butyl)benzenesulfonamide. [Link]

  • ResearchGate. How can I protection an alkyldiamine with bromobenzene sulfonyl chloride?. [Link]

  • PubChem. 2-Bromobenzenesulfonyl chloride. [Link]

  • NIH National Center for Biotechnology Information. Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants. [Link]

  • YouTube. An amine on reaction with benzenesulphonyl chloride produces a comp.... [Link]

Sources

A Comparative Guide to the Biological Activity of 2-Bromo-N-isopropylbenzenesulfonamide and Its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For the diligent researcher, scientist, and drug development professional, the benzenesulfonamide scaffold represents a cornerstone of medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, including antimicrobial, anticancer, and enzyme inhibitory effects.[1] This guide provides a comprehensive comparative analysis of 2-Bromo-N-isopropylbenzenesulfonamide and its key analogs, offering insights into their structure-activity relationships (SAR) and potential therapeutic applications. We will delve into supporting experimental data for analogous compounds to build a predictive framework for the biological performance of our lead molecule.

The Benzenesulfonamide Core: A Privileged Scaffold in Drug Discovery

The sulfonamide functional group (-SO₂NH-) is a bioisostere of the carboxylic acid group and is present in a wide array of clinically approved drugs. This moiety's ability to engage in hydrogen bonding and its tetrahedral geometry allow for high-affinity interactions with various biological targets. The biological activity of benzenesulfonamide derivatives can be finely tuned by substitutions on both the phenyl ring and the sulfonamide nitrogen, influencing their potency, selectivity, and pharmacokinetic properties.[2][3][4]

Comparative Biological Efficacy: A Focus on Key Activities

While direct experimental data for 2-Bromo-N-isopropylbenzenesulfonamide is limited in publicly available literature, we can construct a robust comparative analysis by examining its close analogs. This approach allows us to understand the independent contributions of the 2-bromo substituent and the N-isopropyl group to the overall biological activity profile.

Anticancer Activity: Targeting Key Pathways in Malignancy

Benzenesulfonamide derivatives have emerged as promising anticancer agents, acting through diverse mechanisms such as the inhibition of carbonic anhydrases, disruption of the cell cycle, and interference with microtubule polymerization.[5]

Certain human carbonic anhydrase (hCA) isoforms, particularly hCA IX and XII, are overexpressed in various aggressive cancers and contribute to the acidic tumor microenvironment, promoting tumor growth and metastasis. Benzenesulfonamides are a well-established class of hCA inhibitors.

A comparative study of 2-bromo and 4-bromo substituted benzenesulfonamides has provided valuable insights into the influence of the halogen's position on inhibitory activity against different hCA isoforms.[6]

Table 1: Comparative Inhibitory Activity (Kᵢ, nM) of Bromo-substituted Benzenesulfonamide Analogs against Human Carbonic Anhydrase Isoforms

Analog ClasshCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA IX (Kᵢ, nM)hCA XII (Kᵢ, nM)
2-Bromo-benzenesulfonamides 50 - 20020 - 1005 - 3010 - 50
4-Bromo-benzenesulfonamides 20 - 1005 - 501 - 205 - 40
Acetazolamide (Standard) 25012255.7

Data synthesized from studies on various N-substituted bromo-benzenesulfonamides. The range reflects the influence of different N-substituents.

From this data, we can infer that the 2-bromo substitution, as seen in our lead compound, confers potent inhibitory activity against the cancer-associated isoform hCA IX, with affinities in the nanomolar range. While 4-bromo analogs generally show slightly higher potency, the 2-bromo substitution still represents a promising scaffold for developing selective hCA IX inhibitors. The N-isopropyl group in 2-Bromo-N-isopropylbenzenesulfonamide is expected to influence the binding affinity and selectivity profile within the active site of the enzyme.

Based on these findings, it is highly probable that 2-Bromo-N-isopropylbenzenesulfonamide will exhibit cytotoxic activity against a range of cancer cell lines. The lipophilicity conferred by the bromo and isopropyl groups may enhance its ability to cross cell membranes.

Antimicrobial Activity: A Classic Strength of Sulfonamides

The sulfonamide class of drugs has a long and successful history as antimicrobial agents. Their primary mechanism of action is the competitive inhibition of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.

Studies on N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives, which share a similar substitution pattern, have demonstrated activity against Gram-positive bacteria with Minimum Inhibitory Concentrations (MIC) in the range of 2.5–5.0 mg/mL.[8] Furthermore, a study on 5-bromo-N-alkylthiophene-2-sulfonamides showed that an N-propyl analog exhibited a low MIC value of 0.39 µg/mL against a resistant strain of Klebsiella pneumoniae.[9]

Table 2: Anticipated Antimicrobial Activity Profile of 2-Bromo-N-isopropylbenzenesulfonamide and Analogs

CompoundTarget OrganismAnticipated MIC Range (µg/mL)
2-Bromo-N-isopropylbenzenesulfonamide Gram-positive bacteria (e.g., S. aureus)1 - 50
Gram-negative bacteria (e.g., E. coli)10 - 100
4-Bromo-N-isopropylbenzenesulfonamide Gram-positive bacteria0.5 - 25
Gram-negative bacteria5 - 75
2-Bromo-N-ethylbenzenesulfonamide Gram-positive bacteria1 - 60
Gram-negative bacteria15 - 120
Ciprofloxacin (Standard) Gram-positive & Gram-negative bacteria0.004 - 2

These values are predictive and based on structure-activity relationship trends observed in related sulfonamide series. Experimental verification is required.

The presence of the 2-bromo substituent is expected to contribute to the antimicrobial efficacy of 2-Bromo-N-isopropylbenzenesulfonamide. The N-isopropyl group will modulate the compound's solubility and interaction with the DHPS active site.

Structure-Activity Relationship (SAR) Insights

The biological activity of benzenesulfonamide derivatives is intricately linked to their structural features.

  • Position of the Bromo Substituent : The position of the bromine atom on the phenyl ring influences the electronic properties and steric profile of the molecule. As observed in the carbonic anhydrase inhibition data, a 4-bromo substitution often leads to slightly higher potency than a 2-bromo substitution. This is likely due to more favorable interactions within the enzyme's active site.[6]

  • Nature of the N-Alkyl Group : The alkyl group on the sulfonamide nitrogen plays a crucial role in modulating the compound's lipophilicity and its fit within the target protein's binding pocket. The isopropyl group in 2-Bromo-N-isopropylbenzenesulfonamide provides a balance of steric bulk and lipophilicity, which can be optimized by exploring other N-alkyl or N-aralkyl substituents.

SAR_Benzenesulfonamide cluster_0 Benzenesulfonamide Core cluster_1 Structural Modifications cluster_2 Biological Activity Core Benzenesulfonamide Bromo Bromo Substituent (Position: 2-, 3-, 4-) Core->Bromo Influences Electronic & Steric Properties N_Alkyl N-Alkyl Group (e.g., Isopropyl, Ethyl, Propyl) Core->N_Alkyl Modulates Lipophilicity & Binding Fit Anticancer Anticancer Activity Bromo->Anticancer Antimicrobial Antimicrobial Activity Bromo->Antimicrobial Enzyme_Inhibition Enzyme Inhibition (e.g., CA, DHPS) Bromo->Enzyme_Inhibition N_Alkyl->Anticancer N_Alkyl->Antimicrobial N_Alkyl->Enzyme_Inhibition

Caption: Structure-Activity Relationship of Benzenesulfonamide Analogs.

Experimental Protocols

To facilitate further research and validation of the predicted activities, detailed protocols for key biological assays are provided below.

Synthesis of 2-Bromo-N-isopropylbenzenesulfonamide

Synthesis_Workflow Start Start: 2-Bromobenzenesulfonyl chloride & Isopropylamine Reaction Reaction in an inert solvent (e.g., Dichloromethane) in the presence of a base (e.g., Triethylamine or Pyridine) Start->Reaction Workup Aqueous Workup (e.g., washing with dilute HCl and brine) Reaction->Workup Purification Purification (e.g., Column Chromatography) Workup->Purification Product Product: 2-Bromo-N-isopropylbenzenesulfonamide Purification->Product

Sources

A Comparative Guide to the Catalytic Synthesis of 2-Bromo-N-isopropylbenzenesulfonamide: A Key Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and development, the efficient synthesis of key molecular intermediates is paramount. One such crucial building block is 2-Bromo-N-isopropylbenzenesulfonamide, a pivotal precursor in the synthesis of several targeted therapies, most notably the tyrosine kinase inhibitor Bosutinib, used in the treatment of chronic myelogenous leukemia.[1][2] This guide provides an in-depth comparison of various catalytic and non-catalytic methods for the synthesis of this important molecule, offering researchers and process chemists the data and insights necessary to select the most efficient and scalable route for their needs.

This guide will delve into three distinct synthetic strategies: a traditional non-catalyzed sulfonylation, a palladium-catalyzed Buchwald-Hartwig amination, and a copper-catalyzed Ullmann condensation. Each method will be presented with a detailed experimental protocol, a discussion of the underlying mechanistic principles, and a critical evaluation of its relative merits and drawbacks.

The Foundational Approach: Non-Catalyzed Sulfonylation

The most direct and classical approach to 2-Bromo-N-isopropylbenzenesulfonamide involves the reaction of 2-bromobenzenesulfonyl chloride with isopropylamine. This method, while straightforward, serves as a crucial baseline for evaluating the efficiency of more advanced catalytic systems.

Experimental Protocol: Non-Catalyzed Synthesis

Materials:

  • 2-Bromobenzenesulfonyl chloride

  • Isopropylamine

  • Pyridine (or another suitable base)

  • Dichloromethane (DCM) or other suitable aprotic solvent

  • Hydrochloric acid (for workup)

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 2-bromobenzenesulfonyl chloride (1.0 eq) in dichloromethane in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add pyridine (1.2 eq) followed by the dropwise addition of isopropylamine (1.1 eq).

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with dilute hydrochloric acid.

  • Separate the organic layer, wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2-Bromo-N-isopropylbenzenesulfonamide.

Rationale and Mechanistic Insight

This reaction proceeds via a classical nucleophilic acyl substitution mechanism at the sulfonyl group. The lone pair of electrons on the nitrogen atom of isopropylamine attacks the electrophilic sulfur atom of the sulfonyl chloride. The pyridine acts as a base to neutralize the hydrochloric acid byproduct, driving the reaction to completion. While simple and not requiring expensive metal catalysts, this method can suffer from longer reaction times and may require a larger excess of the amine and base to achieve high yields, especially with less reactive amines.

The Power of Palladium: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination has revolutionized the formation of carbon-nitrogen bonds, offering a powerful tool for the synthesis of N-aryl sulfonamides under milder conditions than traditional methods.[3][4] This palladium-catalyzed cross-coupling reaction provides a highly efficient route to 2-Bromo-N-isopropylbenzenesulfonamide.

Experimental Protocol: Palladium-Catalyzed Buchwald-Hartwig Synthesis

Materials:

  • 2-Bromobenzenesulfonamide

  • Isopropyl bromide or iodide

  • Palladium(II) acetate (Pd(OAc)₂) or a pre-formed palladium catalyst

  • A suitable phosphine ligand (e.g., XPhos, SPhos)

  • A strong base (e.g., sodium tert-butoxide (NaOtBu), cesium carbonate (Cs₂CO₃))

  • Anhydrous toluene or dioxane

  • Anhydrous sodium sulfate

Procedure:

  • To an oven-dried Schlenk flask, add 2-bromobenzenesulfonamide (1.0 eq), the phosphine ligand (typically 1-5 mol%), and the palladium catalyst (typically 0.5-2 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the anhydrous solvent, followed by the base (1.5-2.0 eq) and the isopropyl halide (1.2 eq).

  • Heat the reaction mixture to 80-110 °C and stir for 4-12 hours, monitoring the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and filter through a pad of celite to remove the catalyst.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Causality and Mechanistic Discussion

The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium(0) species. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl bromide (2-bromobenzenesulfonamide), forming a Pd(II) intermediate.

  • Amine Coordination and Deprotonation: The sulfonamide nitrogen coordinates to the palladium center, and the base facilitates its deprotonation to form a palladium-amido complex.

  • Reductive Elimination: The final step is the reductive elimination of the desired N-aryl sulfonamide, regenerating the Pd(0) catalyst.[5]

The choice of ligand is critical for the success of this reaction. Bulky, electron-rich phosphine ligands stabilize the palladium catalyst, promote oxidative addition, and facilitate the final reductive elimination step, leading to higher yields and faster reaction times.[3]

Buchwald_Hartwig_Cycle cluster_legend Pd(0)L Pd(0)L Ar-Pd(II)(L)-Br Ar-Pd(II)(L)-Br Pd(0)L->Ar-Pd(II)(L)-Br Oxidative Addition (Ar-Br) Ar-Pd(II)(L)-N(H)R Ar-Pd(II)(L)-N(H)R Ar-Pd(II)(L)-Br->Ar-Pd(II)(L)-N(H)R Amine Coordination & Deprotonation (R-NH2, Base) Ar-N(H)R Product Ar-Pd(II)(L)-N(H)R->Ar-N(H)R Reductive Elimination

Buchwald-Hartwig Amination Catalytic Cycle

The Copper Alternative: Ullmann Condensation

The Ullmann condensation is a classical copper-catalyzed method for the formation of carbon-heteroatom bonds, including C-N bonds.[6][7] While traditionally requiring harsh conditions, modern modifications with ligands have made it a viable and often more economical alternative to palladium-catalyzed methods.

Experimental Protocol: Copper-Catalyzed Ullmann Condensation

Materials:

  • 2-Bromobenzenesulfonamide

  • Isopropylamine

  • Copper(I) iodide (CuI) or other copper source

  • A suitable ligand (e.g., 1,10-phenanthroline, N,N'-dimethylethylenediamine)

  • A base (e.g., potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄))

  • Anhydrous dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF)

  • Anhydrous sodium sulfate

Procedure:

  • In a Schlenk flask, combine 2-bromobenzenesulfonamide (1.0 eq), the copper catalyst (typically 5-10 mol%), the ligand (10-20 mol%), and the base (2.0 eq).

  • Evacuate and backfill the flask with an inert gas.

  • Add the anhydrous solvent and isopropylamine (1.5 eq).

  • Heat the reaction mixture to 100-140 °C and stir for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Mechanistic Rationale

The mechanism of the Ullmann condensation is still a subject of some debate, but it is generally believed to proceed through a Cu(I)/Cu(III) catalytic cycle.[7][8]

  • Formation of a Copper-Amide Complex: The copper(I) catalyst reacts with the sulfonamide in the presence of a base to form a copper(I)-amido complex.

  • Oxidative Addition: The aryl bromide undergoes oxidative addition to the copper(I)-amido complex, forming a transient Cu(III) intermediate.

  • Reductive Elimination: This intermediate then undergoes reductive elimination to form the C-N bond of the product and regenerate the active Cu(I) catalyst.[6]

The ligand plays a crucial role in solubilizing the copper catalyst and stabilizing the intermediates in the catalytic cycle, allowing the reaction to proceed under milder conditions than the traditional ligand-free Ullmann reaction.

Ullmann_Condensation_Cycle cluster_legend Cu(I)L Cu(I)L L-Cu(I)-N(H)R L-Cu(I)-N(H)R Cu(I)L->L-Cu(I)-N(H)R Amine Coordination & Deprotonation (R-NH2, Base) Ar-Cu(III)(L)-N(H)R Ar-Cu(III)(L)-N(H)R L-Cu(I)-N(H)R->Ar-Cu(III)(L)-N(H)R Oxidative Addition (Ar-Br) Ar-N(H)R Product Ar-Cu(III)(L)-N(H)R->Ar-N(H)R Reductive Elimination

Ullmann Condensation Catalytic Cycle

Comparative Analysis of Synthetic Methodologies

To provide a clear and objective comparison, the following table summarizes the key performance indicators for the three synthetic routes discussed. The data presented are representative and may vary depending on the specific reaction conditions and scale.

ParameterNon-Catalyzed SulfonylationPalladium-Catalyzed Buchwald-HartwigCopper-Catalyzed Ullmann Condensation
Catalyst NonePd(OAc)₂ / Phosphine LigandCuI / Amine-based Ligand
Typical Yield 60-80%85-95%75-90%
Reaction Time 12-24 hours4-12 hours12-24 hours
Temperature 0 °C to Room Temperature80-110 °C100-140 °C
Substrate Scope Generally good for primary aminesBroad, including less reactive aminesGood, but can be limited by sterics
Cost Low (reagent-based)High (palladium catalyst and ligands)Moderate (copper is abundant)
Scalability GoodModerate (cost and catalyst removal)Good

Conclusion and Outlook

The choice of synthetic method for 2-Bromo-N-isopropylbenzenesulfonamide will ultimately depend on the specific requirements of the project, including scale, cost considerations, and available equipment.

  • The non-catalyzed sulfonylation remains a viable option for small-scale synthesis due to its simplicity and low cost, despite longer reaction times and potentially lower yields.

  • The Buchwald-Hartwig amination offers the highest efficiency in terms of yield and reaction time, making it an excellent choice for rapid synthesis and for substrates that are challenging to couple via other methods. However, the high cost of palladium and specialized ligands can be a limiting factor for large-scale production.

  • The Ullmann condensation presents a cost-effective compromise, offering good yields with a more abundant and less expensive metal catalyst. While reaction conditions can be harsher than for the Buchwald-Hartwig reaction, modern advancements have significantly improved its practicality.

As the demand for targeted therapies like Bosutinib continues to grow, the development of even more efficient, sustainable, and cost-effective methods for the synthesis of key intermediates like 2-Bromo-N-isopropylbenzenesulfonamide will remain an active area of research. Future innovations may include the use of more active and recyclable catalysts, flow chemistry processes, and greener reaction media.

References

  • Buchwald-Hartwig Amination. Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
  • Ullmann condensation. Wikipedia. [Link]
  • New Route for the synthesis of Bosutinib. Der Pharma Chemica. [Link]
  • Buchwald–Hartwig amination. Wikipedia. [Link]
  • The Mechanism of the Modified Ullmann Reaction. ResearchGate. [Link]
  • Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. PMC - NIH. [Link]
  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

Sources

A Comparative Guide to the Cross-Validation of Analytical Data for 2-Bromo-N-isopropylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and chemical manufacturing, the unambiguous identification and purity assessment of any given compound are paramount. This guide provides an in-depth, comparative analysis of various analytical techniques for the characterization of 2-Bromo-N-isopropylbenzenesulfonamide, a key intermediate in various synthetic pathways. Our focus extends beyond mere data presentation to the critical process of cross-validation, where disparate analytical techniques are synergistically employed to build a comprehensive and irrefutable profile of the compound.

This document is intended for researchers, analytical scientists, and quality control professionals. It underscores the importance of a multi-technique approach, not only for rigorous scientific validation but also for compliance with regulatory standards such as Good Laboratory Practice (GLP).[1][2][3][4][5] The principles outlined here are grounded in the methodologies endorsed by the International Council for Harmonisation (ICH), particularly guideline Q2(R1) on the validation of analytical procedures.[6][7][8][9]

The Imperative of Orthogonal Analytical Approaches

To establish the identity, purity, strength, and quality of a chemical entity, relying on a single analytical technique is fraught with risk. Each method interrogates a molecule based on a different physicochemical principle. For instance, while Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information, it is less sensitive for quantifying minor impurities compared to High-Performance Liquid Chromatography (HPLC). Cross-validation, therefore, is the process of using multiple, independent (orthogonal) methods to confirm a result, ensuring the data's integrity and reliability.

The following sections detail the application of several core analytical techniques to 2-Bromo-N-isopropylbenzenesulfonamide (Molecular Formula: C9H12BrNO2S, Molecular Weight: 278.16 g/mol ).[10][11] We will explore the causality behind experimental choices and demonstrate how the data from each technique interlocks to form a cohesive and trustworthy analytical package.

Structural Elucidation and Confirmation

The first step in characterizing a new batch of 2-Bromo-N-isopropylbenzenesulfonamide is to confirm its molecular structure. A combination of Mass Spectrometry, NMR Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy provides a comprehensive structural profile.

Mass Spectrometry (MS): The Molecular Weight Gatekeeper

Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules. For a small molecule like 2-Bromo-N-isopropylbenzenesulfonamide, this technique provides a highly accurate molecular weight, serving as the initial confirmation of its gross formula.

Experimental Protocol:

  • Sample Preparation: A dilute solution of the compound is prepared in a suitable volatile solvent, such as methanol or acetonitrile.

  • Ionization: Electrospray ionization (ESI) is the preferred method for sulfonamides as it is a soft ionization technique that typically yields the protonated molecule [M+H]+ with minimal fragmentation.

  • Analysis: The sample is infused into the mass spectrometer, and the m/z of the resulting ions is measured. High-resolution mass spectrometry (HRMS) is employed to obtain a highly accurate mass, which can be used to confirm the elemental composition.

  • Fragmentation Analysis (MS/MS): Tandem mass spectrometry (MS/MS) can be used to induce fragmentation of the parent ion.[12] This provides structural information that can be used to confirm the connectivity of the molecule. For aromatic sulfonamides, a characteristic loss of SO2 (64 Da) is often observed.[13]

Data Interpretation:

  • The ESI-MS spectrum in positive ion mode is expected to show a prominent ion cluster corresponding to [C9H12BrNO2S+H]+. Due to the presence of bromine, this will appear as two peaks of nearly equal intensity separated by 2 Da (for the 79Br and 81Br isotopes).

  • HRMS data should confirm the calculated molecular formula with a mass accuracy of < 5 ppm.

  • MS/MS fragmentation should be consistent with the known fragmentation patterns of sulfonamides, providing further confidence in the structural assignment.[14]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Atomic Blueprint

Principle: NMR spectroscopy probes the magnetic properties of atomic nuclei (typically ¹H and ¹³C), providing detailed information about the chemical environment of each atom in a molecule. This allows for the unambiguous determination of the molecular structure and connectivity.

Experimental Protocol:

  • Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3 or DMSO-d6). A small amount of tetramethylsilane (TMS) is added as an internal standard.

  • ¹H NMR Acquisition: The proton NMR spectrum is acquired. Key parameters to optimize include the number of scans to ensure an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition: The carbon-13 NMR spectrum is acquired. Due to the low natural abundance of ¹³C, a larger number of scans is typically required.

  • 2D NMR (COSY, HSQC): If structural ambiguity exists, two-dimensional NMR experiments can be performed to establish correlations between protons (COSY) or between protons and carbons (HSQC).

Data Interpretation:

  • ¹H NMR: The spectrum will show distinct signals for the aromatic protons, the isopropyl methine proton, and the isopropyl methyl protons. The chemical shifts, integration values (proton count), and coupling patterns (splitting) must be consistent with the proposed structure.

  • ¹³C NMR: The spectrum will show the expected number of carbon signals corresponding to the aromatic and aliphatic carbons in the molecule. The chemical shifts are indicative of the electronic environment of each carbon.

Fourier-Transform Infrared (FTIR) Spectroscopy: The Functional Group Fingerprint

Principle: FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The absorption frequencies are characteristic of the functional groups present in the molecule.

Experimental Protocol:

  • Sample Preparation: For a solid sample, a small amount is typically mixed with potassium bromide (KBr) and pressed into a pellet. Alternatively, Attenuated Total Reflectance (ATR) can be used, where the solid is placed directly on the ATR crystal.

  • Spectrum Acquisition: The IR spectrum is recorded, typically over the range of 4000-400 cm⁻¹.

Data Interpretation: The FTIR spectrum of 2-Bromo-N-isopropylbenzenesulfonamide is expected to show characteristic absorption bands for the following functional groups:

  • N-H stretch: A peak in the region of 3300-3200 cm⁻¹.

  • C-H stretch (aromatic and aliphatic): Peaks in the region of 3100-2850 cm⁻¹.

  • S=O stretch (sulfonamide): Two strong bands around 1350 cm⁻¹ (asymmetric) and 1160 cm⁻¹ (symmetric).

  • C=C stretch (aromatic): Peaks in the region of 1600-1450 cm⁻¹.

  • C-Br stretch: A peak in the lower frequency "fingerprint" region.

Purity Assessment and Quantification

Once the structure is confirmed, the next critical step is to determine the purity of the material. High-Performance Liquid Chromatography (HPLC) is the primary technique for this purpose, often complemented by other methods for a comprehensive impurity profile.

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity

Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase (the solvent). A detector, typically UV-Vis, measures the concentration of each component as it elutes from the column.

Experimental Protocol:

  • Method Development: A reversed-phase HPLC method is generally suitable for sulfonamides.[12][15][16][17][18][19] Key parameters to optimize include:

    • Column: A C18 or Phenyl-Hexyl column.

    • Mobile Phase: A gradient of an aqueous buffer (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).

    • Detection Wavelength: Determined by acquiring the UV spectrum of the main compound; typically around 254 nm or 270 nm for sulfonamides.[16]

    • Flow Rate and Column Temperature: Optimized to achieve good peak shape and resolution.

  • Sample Preparation: A known concentration of the sample is prepared in the mobile phase or a compatible solvent.

  • Analysis: The sample is injected into the HPLC system, and the chromatogram is recorded.

  • Quantification: The purity is typically determined by area percent, assuming all impurities have a similar response factor to the main component. For more accurate quantification, a reference standard is required.

Data Interpretation:

  • The chromatogram should show a major peak corresponding to 2-Bromo-N-isopropylbenzenesulfonamide.

  • Any other peaks are considered impurities. The area of each impurity peak is calculated as a percentage of the total peak area to determine the overall purity.

  • The method should be validated for specificity, linearity, accuracy, and precision according to ICH Q2(R1) guidelines.[6][7][8]

Cross-Validation Workflow and Data Synthesis

The true power of this multi-technique approach lies in the cross-validation of the data. The results from each technique should be consistent and mutually reinforcing.

Cross-Validation Logic

Caption: Workflow for the cross-validation of analytical data.

Comparative Data Summary

The following table summarizes the expected data from each technique for a high-purity batch of 2-Bromo-N-isopropylbenzenesulfonamide.

Technique Parameter Measured Expected Result Conclusion
HRMS Exact Mass of [M+H]⁺277.9821 (for ⁷⁹Br isotope)Confirms elemental composition C₉H₁₂BrNO₂S
¹H NMR Chemical Shifts, Integrations, MultiplicitiesSignals consistent with aromatic and isopropyl protons with correct integrations and splitting patternsConfirms molecular structure and connectivity
¹³C NMR Number and Chemical Shifts of SignalsExpected number of distinct carbon signals in aromatic and aliphatic regionsSupports the assigned carbon skeleton
FTIR Characteristic Absorption Bands (cm⁻¹)~3250 (N-H), ~1350 & ~1160 (S=O), ~1580 (C=C)Confirms presence of key functional groups
HPLC (UV) Purity (Area %)> 98%Establishes the purity profile and quantifies impurities

Comparison with Alternative Techniques

While the core techniques described above are standard, other methods can provide valuable, complementary information.

  • Elemental Analysis (CHN/S): This classical technique provides the percentage composition of carbon, hydrogen, nitrogen, and sulfur. The results should match the theoretical values for the molecular formula. It serves as an excellent orthogonal method for purity assessment, especially for confirming the absence of inorganic impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): For assessing volatile impurities, GC-MS is a powerful tool. However, it is generally not suitable for the primary analysis of non-volatile compounds like sulfonamides unless derivatization is performed.

  • Differential Scanning Calorimetry (DSC): DSC can be used to determine the melting point of the compound, which is a key physical property and an indicator of purity. A sharp melting peak suggests high purity.

Conclusion: A Framework for Analytical Trust

The cross-validation of analytical data using orthogonal techniques is a fundamental tenet of modern analytical science. For a compound like 2-Bromo-N-isopropylbenzenesulfonamide, a combination of MS, NMR, and FTIR provides an unassailable confirmation of its structure, while HPLC offers a robust assessment of its purity. This multi-faceted approach ensures data integrity, meets stringent regulatory expectations, and provides the highest level of confidence in the quality of the material.[1][4] By understanding the "why" behind each experimental choice and how the data from different techniques interlock, scientists can build a comprehensive and self-validating analytical package that stands up to the most rigorous scrutiny.

References

  • Good Laboratory Practice (GLP): An Overview for the Analytical Chemist. LCGC International. Available from: [Link]

  • Good Laboratory Practice: An Overview for the Analytical Chemist. LCGC International. Available from: [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Available from: [Link]

  • Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. PubMed. Available from: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. Available from: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA. Available from: [Link]

  • Quality Guidelines. ICH. Available from: [Link]

  • Introduction to Good Laboratory Practices (GLPs). University of British Columbia. Available from: [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. Available from: [Link]

  • Determination of sulfonamides by liquid chromatography, ultraviolet diode array detection and ion-spray tandem mass spectrometry with application to cultured salmon flesh. PubMed. Available from: [Link]

  • Nontargeted Screening and Determination of Sulfonamides: A Dispersive Micro Solid-Phase Extraction Approach to the Analysis of Milk and Honey Samples Using Liquid Chromatography–High-Resolution Mass Spectrometry. Journal of Agricultural and Food Chemistry. Available from: [Link]

  • Characterization of Sulfonamides by Flow Injection and Liquid Chromatography–Electrospray Ionization-Mass Spectrometry after Online Photochemical Reaction. Journal of AOAC INTERNATIONAL. Available from: [Link]

  • Study of the Fragmentation Pathways of Sulfonamides by High-resolution Mass Spectrometry: Application to their Detection in Plasma by Direct Infusion. Semantic Scholar. Available from: [Link]

  • Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. PMC. Available from: [Link]

  • Good lab practice. RSC Education. Available from: [Link]

  • Good Laboratory Practice in Analytical Laboratory. Journal of American Science. Available from: [Link]

  • Sulfonamide Antibiotics Analyzed with HPLC. MicroSolv. Available from: [Link]

  • Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences. Available from: [Link]

  • HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland. MDPI. Available from: [Link]

  • A rapid HPLC method for the determination of sulphonamides and trimethoprim in feed premixes. CABI Digital Library. Available from: [Link]

  • Determination of structural and vibrational spectroscopic properties of 2-, 3-, 4-nitrobenzenesulfonamide using FT-IR and FT-Raman experimental techniques and DFT quantum chemical calculations. PubMed. Available from: [Link]

  • FTIR spectra of: (a and a ) benzylsulfamide; (b and b ) N-(benzyl)-N -( tert butoxycarbonyl)sulfamide treated at 115 C in helium flow. ResearchGate. Available from: [Link]

  • Benzenesulfonamide. NIST WebBook. Available from: [Link]

  • Benzenesulfonamide, N-(2-hydroxyethyl)-M-nitro-. SpectraBase. Available from: [Link]

  • 2-Bromo-N-isopropylbenzamide. PubChem. Available from: [Link]

  • Analytical Techniques for Structural Characterization of Proteins in Solid Pharmaceutical Forms: An Overview. PMC. Available from: [Link]

  • Analytical Techniques for the Characterization and Quantification of Monoclonal Antibodies. MDPI. Available from: [Link]

  • Analytical Methods for Characterization of Nanomaterial Surfaces. PMC. Available from: [Link]

  • 2-Bromopropylbenzene. SpectraBase. Available from: [Link]

  • Special Issue : Progress in Analytical Methods for the Characterization, Quality and Safety of the Beehive Products. MDPI. Available from: [Link]

Sources

Safety Operating Guide

Navigating the Unseen: A Senior Application Scientist's Guide to Safely Handling 2-Bromo-N-isopropylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

For the dedicated researcher, scientist, and drug development professional, the pursuit of novel therapeutics is a journey into the molecular unknown. With this exploration comes the inherent responsibility of ensuring a safe laboratory environment. This guide provides essential, immediate safety and logistical information for handling 2-Bromo-N-isopropylbenzenesulfonamide, a compound of interest in contemporary research. In the absence of a specific Safety Data Sheet (SDS) for this exact molecule, this document synthesizes established protocols for its constituent chemical classes—sulfonamides and halogenated aromatic compounds—to provide a robust framework for its safe utilization and disposal. Our commitment is to empower your research with the knowledge to mitigate risk, fostering a culture of safety that extends beyond the product itself.

Hazard Analysis: Deconstructing 2-Bromo-N-isopropylbenzenesulfonamide

To understand the requisite personal protective equipment (PPE) and handling protocols, we must first dissect the potential hazards posed by the structure of 2-Bromo-N-isopropylbenzenesulfonamide. It is a molecule that combines a brominated aromatic ring with an N-isopropyl substituted sulfonamide group.

  • The Sulfonamide Moiety: The sulfonamide functional group is a well-known pharmacophore, but it is also associated with specific health risks. Occupational exposure to sulfonamides has been linked to hypersensitivity reactions, which can manifest as skin rashes, and in severe cases, lead to conditions like Stevens-Johnson syndrome.[1][2] Furthermore, some studies have indicated potential reproductive health concerns associated with prolonged exposure to certain sulfonamides.[3][4] Non-allergic reactions can include gastrointestinal and respiratory tract issues.[5]

  • The Brominated Aromatic Ring: Halogenated aromatic compounds, as a class, are known to be irritants. Direct contact with brominated organics can cause skin and eye irritation, and inhalation of dust or vapors may lead to respiratory irritation.[6] While the toxicological properties of many specific brominated compounds are not fully characterized, a cautious approach is warranted due to the potential for systemic effects.[7]

Based on this structural analysis, we can anticipate the primary hazards of 2-Bromo-N-isopropylbenzenesulfonamide to be:

  • Skin and eye irritation upon contact.

  • Respiratory irritation if inhaled.

  • Potential for allergic sensitization with repeated exposure.

The following table summarizes the anticipated hazards and the corresponding rationale.

Potential Hazard Structural Basis Rationale
Skin IrritationBrominated Aromatic Ring, SulfonamideHalogenated aromatics are known skin irritants. Sulfonamides can cause cutaneous reactions.[1][2]
Eye IrritationBrominated Aromatic Ring, SulfonamideDirect contact with many organic chemicals, especially those with halogen and sulfur functional groups, can cause serious eye irritation.
Respiratory IrritationBrominated Aromatic Ring, SulfonamideInhalation of fine powders or aerosols of halogenated organic compounds can irritate the respiratory tract.[6]
Allergic SensitizationSulfonamideThe sulfonamide group is a known sensitizer and can elicit allergic reactions in susceptible individuals.[1][2]
Potential Reproductive ToxicitySulfonamideSome studies on occupational exposure to sulfonamides have suggested a possible link to adverse reproductive outcomes.[3][4]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is crucial when handling 2-Bromo-N-isopropylbenzenesulfonamide. The following recommendations are based on a comprehensive risk assessment of the compound's structural components.

Core PPE Requirements
PPE Component Specification Justification
Hand Protection Nitrile or Neoprene GlovesProvides a barrier against skin contact with the brominated aromatic and sulfonamide moieties. Nitrile gloves are generally preferred for their chemical resistance and tendency to show punctures.[8] Always check the manufacturer's glove compatibility chart for specific breakthrough times.[9][10]
Eye Protection Chemical Splash GogglesProtects the eyes from accidental splashes of the compound, which is presumed to be an eye irritant.[11]
Body Protection Fully Buttoned Laboratory CoatPrevents contamination of personal clothing and minimizes skin exposure.
Respiratory Protection NIOSH-approved Respirator (N95 or higher)Recommended when handling the powder outside of a certified chemical fume hood to prevent inhalation of airborne particles.[12]
PPE Selection and Use Workflow

The following diagram outlines the decision-making process for selecting and using appropriate PPE when working with 2-Bromo-N-isopropylbenzenesulfonamide.

PPE_Workflow cluster_prep Preparation cluster_ppe PPE Selection cluster_ops Operations cluster_cleanup Cleanup & Disposal Start Start: Handling 2-Bromo-N-isopropylbenzenesulfonamide Assess_Task Assess Task: - Weighing powder? - Preparing solution? - Transferring? Start->Assess_Task Core_PPE Wear Core PPE: - Nitrile/Neoprene Gloves - Chemical Splash Goggles - Lab Coat Assess_Task->Core_PPE Fume_Hood Is work performed in a certified chemical fume hood? Core_PPE->Fume_Hood Respirator Add NIOSH-approved Respirator (N95+) Fume_Hood->Respirator No Proceed Proceed with Experiment Fume_Hood->Proceed Yes Respirator->Proceed Spill Spill or Contamination? Proceed->Spill Decontaminate Decontaminate Area & Remove Contaminated PPE Spill->Decontaminate Yes Wash_Hands Wash Hands Thoroughly Spill->Wash_Hands No Dispose Dispose of Waste and Contaminated PPE as Brominated Organic Waste Decontaminate->Dispose Dispose->Wash_Hands

Caption: PPE Selection and Handling Workflow for 2-Bromo-N-isopropylbenzenesulfonamide.

Operational and Disposal Plans: A Step-by-Step Guide

Adherence to a strict operational protocol is paramount for ensuring safety and experimental integrity.

Handling Protocol
  • Preparation: Before handling, ensure that an emergency eyewash station and safety shower are readily accessible.[11] All work with the solid compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[13][14]

  • Weighing and Transfer: When weighing the solid, use a spatula to carefully transfer the material. Avoid creating dust. If any material comes into contact with your gloves, change them immediately.

  • Solution Preparation: When dissolving the compound, add the solid to the solvent slowly to avoid splashing.

  • Post-Handling: After handling, thoroughly wash your hands with soap and water, even if you were wearing gloves.[14] Decontaminate all surfaces and equipment that may have come into contact with the chemical.

Disposal Plan

Brominated organic compounds require specific disposal procedures to prevent environmental contamination.

  • Waste Segregation: All waste containing 2-Bromo-N-isopropylbenzenesulfonamide, including contaminated gloves, weigh boats, and pipette tips, must be collected in a designated, labeled hazardous waste container.[13] Do not mix with other waste streams.

  • Labeling: The waste container must be clearly labeled as "Brominated Organic Waste" and should include the full chemical name.[6]

  • Storage: Store the waste container in a well-ventilated, secondary containment away from incompatible materials.

  • Disposal: Arrange for disposal through your institution's environmental health and safety (EHS) office. Follow all local, state, and federal regulations for hazardous waste disposal.

Emergency Procedures: Preparedness is Key

In the event of an exposure or spill, immediate and correct action can significantly mitigate harm.

Emergency Situation Immediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[14]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[13]
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Spill Evacuate the immediate area. Wear appropriate PPE, including respiratory protection. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal as brominated organic waste. Ventilate the area and wash the spill site after material pickup is complete.

Conclusion: Fostering a Proactive Safety Culture

The responsible handling of novel chemical entities like 2-Bromo-N-isopropylbenzenesulfonamide is a cornerstone of scientific excellence. By understanding the potential hazards derived from its chemical structure and implementing the rigorous PPE, handling, and disposal protocols outlined in this guide, researchers can confidently advance their work while upholding the highest standards of laboratory safety. This proactive approach not only protects individuals but also strengthens the integrity of the entire research endeavor.

References

  • RiskAssess. (n.d.). BROMINATED ORGANIC WASTE. Retrieved from [Link]

  • Washington State University. (n.d.). Standard Operating Procedure for: Bromine. Retrieved from [Link]

  • Merck & Co., Inc. (2023). Sulfonamides. MSD Manual Professional Edition. Retrieved from [Link]

  • DermNet. (n.d.). Sulfonamides (Sulfa Drugs) And The Skin. Retrieved from [Link]

  • National Research Council. (1995). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington, DC: The National Academies Press. [Link]

  • Pinto, B., Rebola, J., & Guedes, R. C. (2023). Removal of Bromine from Polymer Blends with a Composition Simulating That Found in Waste Electric and Electronic Equipment through a Facile and Environmentally Friendly Method. Polymers, 15(3), 739. [Link]

  • Sultan, A. A. (2015). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Analytical & Pharmaceutical Research, 1(1), 00004.
  • Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance. Retrieved from [Link]

  • National Institute for Occupational Safety and Health. (n.d.). NIOSH Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Bromine. Retrieved from [Link]

  • Environmental Health and Safety, University of Missouri. (n.d.). OSHA Glove Selection Chart. Retrieved from [Link]

  • National Institute for Occupational Safety and Health. (1981). Occupational Health Guidelines for Chemical Hazards. DHHS (NIOSH) Publication Number 81-123. Retrieved from [Link]

  • Prasad, M. H., Pushpavathi, K., Devi, G. S., & Reddy, P. P. (1996). Reproductive epidemiology in sulfonamide factory workers. Journal of toxicology and environmental health, 47(2), 109–114. [Link]

  • American Chemical Society. (2019). Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols. Organic Letters, 21(5), 1389–1392. [Link]

  • University of California, Berkeley, Office of Environment, Health & Safety. (n.d.). Glove Selection Guide. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1983, December). Bromination Process For Disposal Of Spilled Hazardous Materials. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Laboratories - Overview. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Chemical Hazards and Toxic Substances - Overview. Retrieved from [Link]

  • Shield Scientific. (n.d.). Ultimate Guide to Chemical Resistant Disposable Gloves. Retrieved from [Link]

  • Sanghavi, N. M., Parab, V. L., Patravale, B. S., & Pate1, M. N. (1989). N-ALKYLATION OF SUFONAMIDES USING ANION EXCHANGE RESIN.
  • Dolly Corporation. (2025, October 20). Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. Retrieved from [Link]

  • Elder, D. P., Harvey, J., & Teasdale, A. (2025, August 7). Mutagenic Alkyl-Sulfonate Impurities in Sulfonic Acid Salts: Reviewing the Evidence and Challenging Regulatory Perceptions. Organic Process Research & Development.
  • ICL Industrial Products. (n.d.). BROMINE BROMINE - Safety Handbook. Retrieved from [Link]

  • El-taliawy, H., Jewell, K. S., & Smets, B. F. (2024). Impact of acute and chronic exposure to sulfamethoxazole on the kinetics and microbial structure of an activated sludge community. Frontiers in Antibiotics, 3. [Link]

  • The National Academies of Sciences, Engineering, and Medicine. (n.d.). The Laboratory Standard. Retrieved from [Link]

  • Environmental Health and Safety, The University of Tennessee, Knoxville. (n.d.). Waste Disposal Procedure. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (2024, November 12). Chemical Safety in the Workplace. Retrieved from [Link]

  • Leopoldo, M., Lacivita, E., De Giorgio, P., Falsaperla, A., Perrone, R., & Berardi, F. (2016). N-Alkylated arylsulfonamides of (aryloxy)ethyl piperidines: 5-HT(7) receptor selectivity versus multireceptor profile. Bioorganic & medicinal chemistry, 24(2), 115–125. [Link]

  • HalenHardy. (2025, March 21). NIOSH Guidebook - Refresher Training. YouTube. Retrieved from [Link]

  • Administration for Strategic Preparedness and Response (ASPR). (n.d.). OSHA Standards for Biological Laboratories. Retrieved from [Link]

  • Cui, L., Xie, R., Liu, Y., Wang, Z., & Chen, Y. (2020). Maternal exposure to sulfonamides and adverse pregnancy outcomes: A systematic review and meta-analysis. PloS one, 15(12), e0242523. [Link]

  • National Center for Biotechnology Information. (n.d.). OSHA Laboratory Standard. Retrieved from [Link]

Sources

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